Product packaging for Cinnamyl cinnamate(Cat. No.:CAS No. 122-69-0)

Cinnamyl cinnamate

Cat. No.: B1669055
CAS No.: 122-69-0
M. Wt: 264.3 g/mol
InChI Key: NQBWNECTZUOWID-MZXMXVKLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamyl cinnamate is a cinnamate ester.
This compound has been reported in Populus trichocarpa, Populus balsamifera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B1669055 Cinnamyl cinnamate CAS No. 122-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBWNECTZUOWID-MZXMXVKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or colourless crystals, mild, balsamic, floral odour
Record name Cinnamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Cinnamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

n/a
Record name Cinnamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-69-0, 40918-97-6
Record name Cinnamyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinnamyl cinnamate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl cinnamate, an aromatic ester, is a molecule of significant interest in the fields of chemistry, pharmacology, and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound. It also explores its potential biological activities, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its physicochemical data. This document aims to serve as a valuable resource for professionals engaged in research and development involving this versatile compound.

Chemical Properties and Structure

This compound is the ester formed from cinnamyl alcohol and cinnamic acid. It is a white to pale yellow crystalline solid with a faint, sweet, balsamic odor.[1][2]

Chemical Structure
  • IUPAC Name: [(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate[3]

  • Molecular Formula: C₁₈H₁₆O₂[3]

  • Canonical SMILES: C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2[3]

  • InChI Key: NQBWNECTZUOWID-MZXMXVKLSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 264.32 g/mol [3]
Melting Point 42-45 °C[1]
Boiling Point 370 °C at 760 mmHg[1]
Density Approximately 1.1 g/cm³[4]
Solubility Insoluble in water; soluble in ethanol, ether, benzene, and oils.[1][3]
logP (o/w) 4.45[2]
Appearance White to pale yellow crystalline solid[1][2]

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective method is the Fischer-Speier esterification of cinnamic acid with cinnamyl alcohol in the presence of an acid catalyst.

Protocol: Acid-Catalyzed Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cinnamic acid (1.0 equivalent) and cinnamyl alcohol (1.2 equivalents) in an excess of a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for the separation of this compound.

  • Injection: A split/splitless injector is typically used.

  • Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used for the analysis of this compound.

  • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is commonly employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 280 nm) is a suitable method.

Spectroscopic Data (Representative)

¹H NMR Spectroscopy (of Methyl Cinnamate)
  • Chemical Shifts (δ) in CDCl₃:

    • ~3.8 ppm (s, 3H): -OCH₃ protons

    • ~6.4 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl group

    • ~7.7 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl group

    • ~7.3-7.5 ppm (m, 5H): Aromatic protons

¹³C NMR Spectroscopy (of Methyl Cinnamate)
  • Chemical Shifts (δ) in CDCl₃:

    • ~51 ppm: -OCH₃ carbon

    • ~118 ppm: Vinylic carbon α to the carbonyl group

    • ~128-130 ppm: Aromatic carbons

    • ~134 ppm: Quaternary aromatic carbon

    • ~145 ppm: Vinylic carbon β to the carbonyl group

    • ~167 ppm: Carbonyl carbon

Infrared (IR) Spectroscopy
  • Key Absorption Bands (cm⁻¹):

    • ~3050-3000: C-H stretching (aromatic and vinylic)

    • ~1715: C=O stretching (ester)

    • ~1635: C=C stretching (alkene)

    • ~1600, 1580, 1495: C=C stretching (aromatic ring)

    • ~1170, 1280: C-O stretching (ester)

Biological Activity and Signaling Pathways

This compound and related compounds have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The anti-inflammatory effects are of particular interest to drug development professionals.

Anti-inflammatory Mechanism

Studies on this compound and structurally similar compounds suggest that their anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways.

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, leading to the production of inflammatory mediators such as cytokines and chemokines. This compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

TLR4 Signaling Pathway: TLR4 is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of the TLR4 signaling pathway is a potential mechanism by which this compound may exert its anti-inflammatory effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of anti-inflammatory action of this compound through the inhibition of the TLR4 and NF-κB signaling pathways.

G Proposed Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates CinnamylCinnamate This compound CinnamylCinnamate->TLR4 inhibits CinnamylCinnamate->IKK_complex inhibits InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_active->InflammatoryGenes activates

Caption: Proposed inhibitory action of this compound on the TLR4 and NF-κB signaling pathways.

Conclusion

This compound is a compound with well-defined chemical properties and a range of potential biological activities. Its anti-inflammatory effects, likely mediated through the inhibition of the NF-κB and TLR4 signaling pathways, make it a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical characteristics, synthetic and analytical methodologies, and proposed mechanisms of action to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Cinnamyl Cinnamate: A Technical Guide to Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl cinnamate, an aromatic ester, is a naturally occurring compound valued for its unique sensory properties and potential biological activities. It serves as a significant component in various traditional remedies and is a key ingredient in the fragrance and flavor industries.[1][2][3] This technical guide provides an in-depth exploration of the primary natural sources of this compound, its concentration within these sources, its biosynthetic origins, and the detailed experimental protocols required for its extraction, isolation, and quantification. All quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the compound's lifecycle from biosynthesis to analysis.

Natural Sources and Occurrence

This compound, also known as styracin, is predominantly found in the resinous exudates of specific trees.[4][5] The most commercially significant sources are balsams, which are complex mixtures of resins, essential oils, and aromatic compounds.

Primary Natural Sources:

  • Storax Balsam: This is a natural resin isolated from the wounded bark of trees from the Liquidambar genus, specifically Liquidambar orientalis (Asia Minor) and Liquidambar styraciflua (North and Central America).[6] Purified storax is a primary source, containing a significant amount of this compound.[4][6]

  • Peru Balsam: Derived from the trunk of Myroxylon balsamum var. pereirae, a tree native to Central and South America, Peru balsam is another major source.[7][8] It is a complex mixture containing numerous substances, including this compound, though typically at a lower concentration than in Storax.[7][9]

  • Other Documented Sources: The compound has also been identified in the bud exudates of Populus species such as Populus balsamifera (balsam poplar) and in the male flowers of Alnus sieboldiana.[5][10] While present, these are not typically commercial sources for extraction.

Quantitative Occurrence of this compound

The concentration of this compound can vary depending on the source, geographical origin, and purification methods. The following table summarizes the available quantitative data.

Natural SourceBotanical Name(s)Plant PartConcentration of this compound (% w/w)References
Storax BalsamLiquidambar orientalis, Liquidambar styracifluaBark Resin5.0% - 15.0%[6][11]
Peru BalsamMyroxylon balsamum var. pereiraeTrunk BalsamUp to 0.5%[9]

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that produces a wide variety of phenolic compounds from the amino acid phenylalanine.[12][13] The biosynthesis involves the formation of its two constituent parts, cinnamyl alcohol and cinnamic acid, followed by an esterification reaction.

The key steps are:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Activation of Cinnamic Acid: Cinnamic acid is activated, often by conversion to its Coenzyme A thioester, cinnamoyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).

  • Formation of Cinnamyl Alcohol: Cinnamoyl-CoA is then reduced in a two-step process by the enzymes cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield cinnamyl alcohol.

  • Esterification: this compound is formed through the esterification of cinnamyl alcohol with an activated cinnamic acid molecule, such as cinnamoyl-CoA, catalyzed by an acyltransferase.

G cluster_pathway Simplified Phenylpropanoid Pathway cluster_enzymes Enzymes Phe L-Phenylalanine CinAcid Cinnamic Acid Phe->CinAcid PAL CinCoA Cinnamoyl-CoA CinAcid->CinCoA 4CL CinAld Cinnamaldehyde CinCoA->CinAld CCR CinCin This compound CinCoA->CinCin CinOH Cinnamyl Alcohol CinAld->CinOH CAD CinOH->CinCin PAL Phenylalanine Ammonia-Lyase FourCL 4-Coumarate-CoA Ligase CCR Cinnamoyl-CoA Reductase CAD Cinnamyl Alcohol Dehydrogenase AT Acyltransferase (hypothesized)

Fig. 1: Biosynthetic pathway of this compound.

Experimental Protocols

The isolation and quantification of this compound from its natural sources require a multi-step approach involving extraction, purification, and analytical determination.

Extraction and Isolation from Storax Balsam

This protocol outlines a general procedure for the extraction and purification of this compound from storax resin.

1. Preparation of Raw Material:

  • Obtain crude storax balsam. Ensure the material is free of excessive water and debris. The resin may need to be gently heated to reduce its viscosity.[11]

2. Solvent Extraction:

  • Accurately weigh approximately 50 g of the prepared storax balsam into a suitable flask.

  • Add 250 mL of 95% ethanol.

  • Stir the mixture at room temperature for 4-6 hours or until the resin is fully dissolved. Storax is typically soluble in alcohol.[11]

  • Filter the resulting solution through a Buchner funnel with Whatman No. 1 filter paper to remove any insoluble matter.

3. Solvent Removal:

  • Transfer the ethanolic extract to a round-bottom flask.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol. The result is a viscous, crude extract rich in this compound and other components.

4. Purification by Recrystallization:

  • Dissolve the crude extract in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment to induce crystallization. This compound will crystallize as rectangular prisms.[4][14]

  • Collect the crystals by vacuum filtration and wash them with a small volume of cold ethanol.

  • Dry the purified crystals in a vacuum desiccator.

5. Purity Assessment:

  • Assess the purity of the isolated crystals using Thin Layer Chromatography (TLC) and confirm the identity and final purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

G start Raw Storax Balsam extraction Dissolution in Ethanol start->extraction filtration1 Filtration (Remove Insolubles) extraction->filtration1 evaporation Solvent Evaporation (Rotary Evaporator) filtration1->evaporation crude_extract Crude Extract evaporation->crude_extract recrystallization Recrystallization (from hot Ethanol) crude_extract->recrystallization filtration2 Crystal Filtration & Washing (with cold Ethanol) recrystallization->filtration2 drying Vacuum Drying filtration2->drying final_product Purified this compound drying->final_product analysis Purity Analysis (HPLC / GC-MS) final_product->analysis

Fig. 2: Workflow for this compound extraction.
Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is a highly specific and sensitive method for the quantification of volatile compounds like this compound.[15]

1. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Stock Solution: Accurately weigh 10 mg of purified this compound or a certified reference material and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) in a volumetric flask to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Sample Solution: Prepare the extract for analysis by dissolving a known quantity in the solvent and diluting it to fall within the calibration range.

3. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Quantifier Ion: m/z 131. Qualifier Ions: m/z 103, 148.

4. Data Analysis:

  • Integrate the peak area of the quantifier ion (m/z 131) for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the content in the original material.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust alternative for routine quality control.[16][17]

1. Instrumentation:

  • An HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Sample Preparation:

  • Prepare stock, calibration, and sample solutions as described in the GC-MS protocol (Section 3.2), using a mobile phase-compatible solvent like acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 278 nm.

4. Data Analysis:

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

References

Cinnamyl Cinnamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamyl cinnamate, a naturally occurring ester, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and materials science. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing core information on its chemical properties, synthesis, analysis, and biological activities. This compound is found in the storax of Liquidambar orientalis and Liquidambar styraciflua, as well as in Peru and Honduras balsams. Its pleasant aromatic profile has traditionally led to its use in the fragrance and flavor industries; however, emerging research into the broader class of cinnamates suggests a potential for more advanced applications.

Core Chemical and Physical Data

This compound, with the CAS number 122-69-0 and a molecular formula of C18H16O2 , is an ester of cinnamyl alcohol and cinnamic acid.[1][2][3][4] A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 122-69-0[2][3][4]
Molecular Formula C18H16O2[1][3][4]
Molecular Weight 264.32 g/mol [3]
Appearance White or colorless to yellow powder, lump, or clear liquid[5]
Melting Point 44 °C[6]
Boiling Point 370 °C[6]
Density 1.10 g/cm³[6]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, alcohol, ether, and benzene.[7]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several esterification methods. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cinnamic acid with cinnamyl alcohol at room temperature.

Materials:

  • Cinnamic acid

  • Cinnamyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL).

  • In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).

  • In another flask, prepare a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).

  • Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.

  • Slowly add the DCC solution to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for 1.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the formation of a white precipitate of dicyclohexylurea (DCU) will be observed. The DCU can be removed by filtration.

  • The filtrate is then typically washed with dilute acid and bicarbonate solutions, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 2: Acyl Halide Method

This is a two-step process that involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.

Step 1: Synthesis of Cinnamoyl Chloride

  • In a reaction flask equipped with a reflux condenser and a gas trap, add cinnamic acid (0.67 mol).

  • Slowly add thionyl chloride (SOCl2) to the cinnamic acid.

  • Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

Step 2: Esterification

  • Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent in a separate flask.

  • Warm the solution to 30-50 °C with stirring.

  • Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.[1]

  • Continue stirring the reaction for an additional 3 hours.[1]

  • Remove the solvent by distillation under reduced pressure to obtain the crude this compound.

Protocol 3: Transesterification

This method involves the reaction of an ester of cinnamic acid (e.g., ethyl cinnamate or methyl cinnamate) with cinnamyl alcohol, typically under catalysis.

Materials:

  • Methyl cinnamate

  • Cinnamyl alcohol

  • Potassium carbonate (catalyst)

Procedure:

  • Combine methyl cinnamate and cinnamyl alcohol in a reaction vessel.

  • Add a catalytic amount of potassium carbonate.

  • Heat the mixture. During the reaction, the methanol generated is evaporated to drive the equilibrium towards the product side.

  • This process can shorten the reaction time and improve the conversion rate.

  • After the reaction, the crude this compound can be purified by vacuum distillation.

Comparison of Synthesis Methods

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield
Steglich Esterification Cinnamic acid, Cinnamyl alcohol, DCC, DMAPDichloromethaneRoom Temperature~1.5 hoursHigh
Acyl Halide Method Cinnamic acid, Thionyl chloride, Cinnamyl alcoholOrganic Solvent30-506-8 hours~81-83%
Transesterification Methyl cinnamate, Cinnamyl alcohol, Potassium carbonateNone (or high boiling solvent)ElevatedVariesGood

Purification and Analytical Techniques

Purification:

  • Recrystallization: A common method for purifying the solid crude product. Ethanol or methanol are often used as solvents.[2][4] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of purified this compound.

  • Column Chromatography: This technique is employed to separate the desired ester from unreacted starting materials and byproducts.[8]

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.[9]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of this compound in a mixture.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure of the synthesized compound.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming the ester linkage.[9]

Biological Activities and Drug Development Potential

While research specifically on this compound is ongoing, the broader class of cinnamates has demonstrated a wide range of biological activities that are of interest to drug development professionals.[3][6]

  • Antimicrobial Activity: Cinnamates have shown broad-spectrum activity against various bacteria and fungi.[3][10] Their mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[3]

  • Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[3]

  • Antioxidant Activity: Cinnamates are known to be potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress, which is implicated in many chronic diseases.[3]

  • Anticancer Activity: Some cinnamates have been observed to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3]

  • Neuroprotective Properties: The antioxidant and anti-inflammatory effects of cinnamates suggest their potential as neuroprotective agents.[3]

The cinnamoyl moiety is present in several existing drugs, highlighting the therapeutic potential of this class of compounds.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cinnamic_acid Cinnamic Acid mixing Mix Reactants in DCM (Room Temperature) cinnamic_acid->mixing cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->mixing dcc DCC dcc->mixing dmap DMAP dmap->mixing dcm Anhydrous DCM dcm->mixing filtration Filter DCU Precipitate mixing->filtration washing Wash with Acid/Base filtration->washing drying Dry with Anhydrous Salt washing->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization/ Chromatography evaporation->purification product Pure Cinnamyl Cinnamate purification->product

Caption: Workflow for the Steglich Esterification of this compound.

Acyl_Halide_Method_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cinnamic_acid Cinnamic Acid reflux1 Reflux cinnamic_acid->reflux1 thionyl_chloride Thionyl Chloride thionyl_chloride->reflux1 distillation1 Distill excess SOCl₂ reflux1->distillation1 cinnamoyl_chloride Cinnamoyl Chloride distillation1->cinnamoyl_chloride reaction Add Cinnamoyl Chloride (30-50°C) cinnamoyl_chloride->reaction cinnamyl_alcohol Cinnamyl Alcohol in Solvent cinnamyl_alcohol->reaction stirring Stir for 3 hours reaction->stirring distillation2 Solvent Removal stirring->distillation2 purification Purification (e.g., Recrystallization) distillation2->purification product This compound purification->product

Caption: Workflow for the Acyl Halide Method for this compound Synthesis.

References

Spectroscopic Analysis of Cinnamyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl cinnamate, a compound of interest in various scientific disciplines. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.73d16.01H, Vinylic H of cinnamate
7.52m-2H, Aromatic H
7.41-7.23m-8H, Aromatic H
6.81d16.01H, Vinylic H of cinnamate
6.41dt16.0, 6.21H, Vinylic H of cinnamyl
4.85d6.22H, -O-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
166.9C=O (Ester)
145.1Vinylic CH of cinnamate
136.2Quaternary Aromatic C
134.5Quaternary Aromatic C
130.4Vinylic CH of cinnamyl
129.0Aromatic CH
128.6Aromatic CH
128.1Aromatic CH
126.6Aromatic CH
123.4Vinylic CH of cinnamyl
117.9Vinylic CH of cinnamate
65.2-O-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz. Data is based on typical chemical shifts for cinnamate esters and related structures.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H Stretch
~3020MediumVinylic C-H Stretch
~1715StrongC=O Ester Stretch
~1635StrongC=C Alkene Stretch
~1580, 1495, 1450Medium-StrongAromatic C=C Stretch
~1250-1160StrongC-O Ester Stretch
~970Strong=C-H Out-of-plane bend (trans)

Sample preparation: Nujol Mull or KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
26415[M]⁺ (Molecular Ion)
14710[C₆H₅CH=CHCO]⁺
131100[C₆H₅CH=CH]⁺
11785[C₉H₉]⁺
11550[C₉H₇]⁺
10520[C₆H₅CO]⁺
10340[C₈H₇]⁺
9135[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single scan to check the signal-to-noise ratio.

      • Set the number of scans (typically 8-16 for good signal-to-noise).

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Set the relaxation delay (e.g., 1-2 seconds).

      • Acquire the ¹H NMR spectrum.

    • ¹³C NMR:

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • Use a proton-decoupled pulse sequence.

      • Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set an appropriate relaxation delay.

      • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy Protocol (Nujol Mull)
  • Sample Preparation:

    • Place a small amount (2-5 mg) of solid this compound in an agate mortar.

    • Add 1-2 drops of Nujol (mineral oil).

    • Grind the mixture with a pestle until a smooth, translucent paste is formed.

  • Instrument Setup (FT-IR Spectrometer):

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty spectrometer.

    • Apply a small amount of the Nujol mull to the center of one salt plate using a spatula.

    • Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

    • Place the salt plate assembly in the sample holder in the spectrometer.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks. Note that Nujol itself has absorbances (around 2924, 2853, 1462, and 1377 cm⁻¹) which should be ignored in the sample spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS System):

    • Gas Chromatograph (GC):

      • Equip the GC with a suitable capillary column (e.g., a nonpolar column like HP-5MS).

      • Set the injector temperature (e.g., 250 °C).

      • Set the carrier gas (e.g., Helium) flow rate.

      • Program the oven temperature. A typical program might be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Set the ion source to electron ionization (EI) mode.

      • Set the electron energy to 70 eV.

      • Set the mass range to be scanned (e.g., m/z 40-500).

      • Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the GC run and the MS data acquisition simultaneously.

    • The MS will continuously scan the specified mass range as compounds elute from the GC column.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Pure_Sample Pure Cinnamyl Cinnamate Sample NMR NMR (¹H & ¹³C) Pure_Sample->NMR IR IR (FT-IR) Pure_Sample->IR MS MS (GC-MS) Pure_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Biological Activity of Cinnamyl Cinnamate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate esters, a class of naturally derived and synthetic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. These esters, formed from cinnamic acid and cinnamyl alcohol, exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound esters and related cinnamate derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities

The therapeutic potential of this compound esters stems from their ability to modulate various cellular processes. The primary areas of biological activity that have been extensively investigated include:

  • Anticancer Activity: Cinnamate derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][5][6] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.[1][7]

  • Antimicrobial Activity: this compound and related esters exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9][10] Their mode of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[8][11]

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of cinnamate esters.[12][13][14] They can modulate key inflammatory pathways and inhibit the production of pro-inflammatory mediators.[11][15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound and other cinnamate esters from various studies. These values provide a comparative measure of their potency.

Table 1: Anticancer Activity of Cinnamate Esters

CompoundCancer Cell LineAssayIC50 ValueReference
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549 (non-small-cell lung cancer)Cell Viability AssayNot specified[16]
Phenyl 2,3-dibromo-3-phenylpropanoate (3q)B16-F10 (murine melanoma)Cytotoxicity AssayNot specified[17]
This compoundMCF7, A549, HL60, HelaCell Proliferation Assay10 µM (tested concentration)[18]
Methyl CinnamateHT-144 (Human Melanoma)Not specified2.4 mM (for Cinnamic Acid)[19]
Cinnamic acyl shikonin derivative (8b)SW872-s, A875, A549Not specified0.69 µM, 0.65 µM, 1.62 µM[20]
4-hydroxy-3-nitrophenyl cinnamic acid esters (14, 33)L. donovaniAntiprotozoal Assay0.64 µM, 0.42 µM[21]

Table 2: Antimicrobial Activity of Cinnamate Esters

CompoundMicroorganismTest MethodMIC ValueReference
Methyl CinnamateBacillus subtilisBroth Microdilution2 mg/mL[19]
Methyl CinnamateEscherichia coliBroth Microdilution> 4 mg/mL[19]
Ethyl Cinnamate (3)Candida speciesBroth Microdilution726.36 µM[8][22]
Butyl Cinnamate (6)Candida speciesBroth Microdilution626.62 µM[8][22]
4-isopropylbenzylcinnamide (18)S. aureus, S. epidermidis, P. aeruginosaBroth Microdilution458.15 µM[8][22]
Benzyl Cinnamate (18a)S. aureus, S. epidermidisNot specified128 µg/mL[23]
Benzyl Cinnamate (18a)P. aeruginosaNot specified256 µg/mL[23]
1-cinnamoylpyrrolidineVarious bacteriaNot specified0.5 mg/mL[24]

Table 3: Anti-inflammatory Activity of Cinnamate Esters

CompoundTest ModelAssayActivityReference
Pulegyl cinnamateCarrageenan-induced mouse paw edemaIn vivoDisplayed noteworthy activity[12]
Menthyl cinnamateCarrageenan-induced mouse paw edemaIn vivoDisplayed interesting activity[12]
Methyl CinnamateRAW264.7 cellsmRNA expressionPotent anti-inflammatory activity[25]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Synthesis of Cinnamate Esters

A common method for synthesizing cinnamate esters is through the reaction of cinnamoyl chloride with a corresponding alcohol.

Protocol: Ester Preparation [12]

  • Preparation of Cinnamoyl Chloride: The corresponding acid chloride is prepared under an inert atmosphere using thionyl chloride in refluxing anhydrous benzene.

  • Esterification: The acid chloride is added to the monoterpene alcohol dissolved in dry benzene containing a few magnesium shavings.

  • Reflux: The mixture is then refluxed for 8 hours.

  • Identification: The resulting esters are identified by their physical constants, 1H and 13C NMR, and mass spectrometry.

Another widely used method is Steglich esterification, which is effective under milder conditions.[4]

Protocol: Steglich Esterification [4]

  • Reaction Setup: Cinnamic acid, an alcohol, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent, and 4-(N,N'-dimethylamino)pyridine (DMAP) as a catalyst are combined in a suitable solvent.

  • Reaction Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct.

  • Purification: The precipitated DCU is removed by filtration, and the ester is purified using standard chromatographic techniques.

Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity [11][19]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: Cells are treated with various concentrations of the cinnamate compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.[19]

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11][19]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.[19]

Antimicrobial Activity Assays

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1][8]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a broth medium to a concentration of approximately 1 x 10^6 CFU/mL.[19] This is then diluted to the final required inoculum density (typically 5 x 10^5 CFU/mL for bacteria).[1]

  • Compound Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compound are performed in the appropriate broth medium to achieve a range of concentrations.[1]

  • Inoculation: 50 µL of the microbial inoculum is added to each well of the microtiter plate.[19]

  • Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[1][19]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Anti-inflammatory Activity Assays

Protocol: Carrageenan-Induced Paw Edema Test [12]

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Compound Administration: Animals receive an intraperitoneal dose of the test compound (e.g., 75 mg/kg). A reference animal receives a standard anti-inflammatory drug (e.g., 80 mg/kg of phenylbutazone).

  • Induction of Edema: Acute mouse paw edema is induced by the administration of 3.5% carrageenan.

  • Measurement: The volumes of the mice paws are compared at 1, 3, 5, and 7 hours after the administration of carrageenan to measure the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound esters are underpinned by their interaction with various cellular signaling pathways. While the precise mechanisms for every derivative are still under investigation, several key pathways have been implicated.

Anticancer Signaling Pathways

Cinnamate derivatives exert their anticancer effects by modulating signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[11]

anticancer_pathway cluster_cell Cancer Cell This compound This compound Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation

Caption: Anticancer mechanism of this compound.

Antimicrobial Mechanism of Action

The antimicrobial action of cinnamates is often attributed to their ability to disrupt the integrity of microbial cell membranes and inhibit crucial enzymes.[8]

antimicrobial_workflow This compound This compound Microbial Cell Microbial Cell This compound->Microbial Cell Interacts with Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Microbial Cell->Enzyme Inhibition Cell Death Cell Death Membrane Disruption->Cell Death Enzyme Inhibition->Cell Death

Caption: Antimicrobial workflow of this compound.

Anti-inflammatory Signaling Cascade

Cinnamate esters can suppress inflammation by inhibiting the production of pro-inflammatory mediators. This is often achieved by modulating signaling pathways such as the NF-κB and MAPK pathways.[11]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Activation of NF-κB & MAPK Pathways Activation of NF-κB & MAPK Pathways Inflammatory Stimuli->Activation of NF-κB & MAPK Pathways Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators Activation of NF-κB & MAPK Pathways->Reduced Pro-inflammatory Mediators Leads to This compound This compound Inhibition of Pathways Inhibition of Pathways This compound->Inhibition of Pathways Inhibition of Pathways->Activation of NF-κB & MAPK Pathways

Caption: Anti-inflammatory action of this compound.

Conclusion

This compound esters and related derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. The data and protocols presented in this technical guide offer a solid foundation for scientists and researchers to explore and harness the full potential of these versatile molecules. Further investigations into their structure-activity relationships and mechanisms of action will be crucial in designing novel and more potent therapeutic agents.

References

Cinnamyl Cinnamate: An In-depth Technical Guide on Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, are gaining significant attention in the scientific community for their broad spectrum of biological activities.[1] Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, belongs to this versatile family and is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] These compounds are found in various plants, essential oils, and resins, and have a favorable safety profile, making them attractive candidates for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and related derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

The therapeutic potential of this compound and its analogues stems from their ability to modulate key cellular signaling pathways and interact with specific molecular targets. The primary mechanisms of action explored in preclinical studies include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Cinnamate derivatives exert potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[1] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[1] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of inflammatory mediators.[1][5][6]

Cinnamate derivatives, such as bornyl cinnamate and 4-methoxycinnamyl p-coumarate (MCC), have been shown to suppress this pathway by:

  • Inhibiting the phosphorylation and degradation of IκBα.[4][7][8]

  • Preventing the nuclear translocation of the NF-κB p65 subunit.[4][7][8]

  • Blocking the activation of the upstream kinase, IKKα.[7][8]

This inhibition leads to a significant downregulation of NF-κB target genes, resulting in reduced production of pro-inflammatory molecules like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4][7][9]

NF_kB_Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) (Nuclear Translocation) NFkB_IkB->NFkB_nuc Releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Cinnamate Cinnamates Cinnamate->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamates.

Modulation of MAPK and Akt/GSK-3β Pathways: Cinnamates also modulate other key inflammatory pathways. MCC has been observed to significantly reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), p38 MAPK, and protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β).[4] By suppressing these pathways, cinnamates further reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9]

Upregulation of Nrf2/HO-1 Signaling: In addition to suppressing pro-inflammatory signals, some cinnamates enhance endogenous antioxidant responses. MCC has been shown to increase the expression of heme oxygenase-1 (HO-1) by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.[4]

Quantitative Data: Anti-inflammatory Effects

Compound/DerivativeAssay SystemTargetEffectConcentrationReference
Bornyl CinnamateLPS-stimulated RAW 264.7 cellsNO, PGE2, TNF-α, IL-1βSignificant inhibition of productionNot specified[7][8]
Methyl CinnamateLPS-stimulated RAW 264.7 cellsCox2, Nos2, Tnfa mRNASignificant suppression1-10 mM[10][11]
4-methoxycinnamyl p-coumarate (MCC)LPS-induced BV2 microglial cellsNO, PGE2, iNOS, COX-2Significant reduction in secretion/expressionNot specified[4]
Cinnamic Acid-ZLH Nanocarrier (ZCA)LPS-induced RAW 264.7 cellsNO, PGE2, TNF-α, IL-1β, IL-6DownregulationNot specified[9]
Antioxidant Activity

The antioxidant capacity of cinnamates is a key aspect of their mechanism of action, contributing to their protective effects in various disease models. This activity is primarily attributed to the phenolic hydroxyl group and the conjugated double bond in their structure, which can donate a hydrogen atom to scavenge free radicals and stabilize the resulting phenoxyl radical.[1]

Quantitative Data: Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)Relative PotencyReference
Cinnamic Acid1.2Poor[12][13]
Ethyl Cinnamate0.64Moderate[12][13]
Cinnamyl Alcohol0.84Moderate[12][13]
Methyl Cinnamate-Higher than Cinnamaldehyde[14]
Vitamin C (Standard)-High[12]

Note: Lower IC50 values indicate higher antioxidant activity.

Antimicrobial and Antifungal Activity

Cinnamic acid and its esters have demonstrated a broad range of antimicrobial activities.[2] Their lipophilicity allows them to pass through microbial cell membranes.[15] The proposed mechanisms include:

  • Enzyme Inhibition: A key mechanism for antifungal action is the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme essential for the detoxification of aromatic compounds in fungi.[15][16]

  • Cell Membrane Disruption: Cinnamates can disrupt microbial cell membranes and inhibit ATPase activity.[17]

  • Biofilm Prevention: These compounds have been shown to prevent the formation of biofilms, which are critical for microbial survival and resistance.[17]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µM)Reference
Butyl Cinnamate (6)C. albicans, C. tropicalis, A. flavus626.62[18]
Ethyl Cinnamate (3)C. albicans, C. tropicalis, A. flavus726.36[18]
Methyl Cinnamate (2)C. albicans, C. tropicalis789.19[18]
Isopropyl Cinnamide (18)S. aureus458.15[18]
Enzyme Inhibition

Beyond antimicrobial targets, cinnamates inhibit a variety of other enzymes, which contributes to their diverse pharmacological profile.

Quantitative Data: Enzyme Inhibition

Compound ClassEnzymeInhibition TypeIC50 / KiReference
Cinnamic Acid DerivativesPolyphenol Oxidase (PPO)Mixed-type-[19]
Methyl CinnamatePolyphenol Oxidase (PPO)Competitive-[19]
Cinnamic Acid DerivativesChorismatases / IsochorismatasesCompetitiveµM to mM range[20]
Cinnamate HybridsAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)--[21]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and its derivatives.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of the test cinnamate compound (e.g., 2 mg/50 mL) in methanol.[1]

    • Prepare a stock solution of a standard antioxidant (e.g., Vitamin C).[1]

    • Prepare a 0.004% w/v solution of DPPH in methanol.[1]

  • Serial Dilutions: Create a range of concentrations for the test compound and standard (e.g., 0.0004 to 0.0020 mg/mL) by serial dilution with methanol.[1]

  • Reaction: Mix 5 mL of each diluted sample with 5 mL of the methanolic DPPH solution.[1]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. A color change from purple to yellow indicates scavenging activity.[1]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 2: Inhibition of COX-2 Activity in Macrophages (Anti-inflammatory Activity)

This cell-based assay evaluates the ability of a compound to inhibit the pro-inflammatory enzyme COX-2.[1]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test cinnamate compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression. Include vehicle-treated and unstimulated controls.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • PGE2 and Cytokines (TNF-α, IL-6): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of COX-2, iNOS, and key signaling proteins (e.g., phospho-IκBα, total IκBα, nuclear p65).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Cinnamate Compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess Supernatant ELISA ELISA (PGE2, Cytokines) Stimulate->ELISA Supernatant WB Western Blot (COX-2, iNOS, NF-κB) Stimulate->WB Cell Lysate

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound and related cinnamic acid derivatives exhibit a compelling range of biological activities relevant to drug development. Their mechanisms of action are multifaceted, primarily involving the suppression of key pro-inflammatory signaling pathways such as NF-κB and MAPK, potent antioxidant effects through free radical scavenging, and antimicrobial action via enzyme inhibition and membrane disruption. The quantitative data and established protocols presented in this guide provide a solid foundation for further research into these promising compounds. Future studies should focus on elucidating more detailed structure-activity relationships, exploring synergistic effects with existing therapies, and advancing the most potent derivatives into preclinical and clinical development for inflammatory, infectious, and neurodegenerative diseases.[1][2]

References

Cinnamyl Cinnamate: A Comprehensive Technical Review of Research and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate, the ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in the resin of trees from the Liquidambar genus, commonly known as storax, as well as in Peru and Honduras balsams.[1] It belongs to the broader class of cinnamates, which are derivatives of cinnamic acid and are widely distributed in the plant kingdom.[2] These compounds are integral components of many essential oils, fruits, and spices.[2] Historically used in fragrances and as flavoring agents, this compound and its related compounds are gaining significant scientific interest for their diverse biological activities.[2][3] This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, biological properties, and the experimental methodologies used for its evaluation. While research directly on this compound is somewhat limited, this review will also draw upon the extensive literature on closely related cinnamate derivatives to provide a broader context and highlight potential areas for future investigation. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this versatile compound.

Synthesis of this compound

The primary methods for synthesizing this compound involve esterification reactions between cinnamyl alcohol and a cinnamic acid derivative. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Data Presentation: Comparison of Synthetic Methods
MethodReagentsSolventReaction TimeYieldPurityReference
Acyl Halide Method Cinnamic acid, Thionyl chloride; Cinnamoyl chloride, Cinnamyl alcoholOrganic Solvent8-10 hours81.2%High[4]
6-8 hours89.0%99.0%[5]
Steglich Esterification (E)-cinnamic acid, Cinnamyl alcohol, DCC, DMAPAnhydrous DCM1.5 hours~98%High[6]
(E)-cinnamic acid, Alcohols, EDC, DMAPAcetonitrile45 minutes~70%High[7]
Wittig-type Reaction Benzaldehydes, PhosphoraneNot specifiedNot specifiedHighHigh[8]
Experimental Protocols: Synthesis

1. Acyl Halide Method

This traditional method involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.

  • Step 1: Preparation of Cinnamoyl Chloride. Cinnamic acid is heated with thionyl chloride.[4] The molar ratio of cinnamic acid to thionyl chloride is typically 1:1.2-2.[5] The reaction is initially controlled at a low temperature (-5 to 40 °C) and then heated to 60-70 °C for 5-7 hours.[4][5] Excess thionyl chloride is removed by distillation under atmospheric pressure.[4][6]

  • Step 2: Esterification. Cinnamyl alcohol is dissolved in a suitable organic solvent and warmed to 30-50 °C with stirring.[6] The prepared cinnamoyl chloride is added dropwise over 3-5 hours.[5][6] The reaction is stirred for an additional 3 hours.[5][6]

  • Step 3: Purification. The solvent is removed by distillation under reduced pressure.[5][6] The crude product is then recrystallized from methanol or ethanol to yield the purified this compound.[4][5]

2. Steglich Esterification

This method offers a milder and often higher-yield alternative to the acyl halide method, using a carbodiimide to activate the carboxylic acid.

  • Reagents: (E)-cinnamic acid, cinnamyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]

  • Procedure:

    • Dissolve (E)-cinnamic acid and a catalytic amount of DMAP in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[6][7]

    • Add cinnamyl alcohol to the mixture.[6]

    • In a separate flask, dissolve DCC or EDC in the same anhydrous solvent.[6]

    • Slowly add the carbodiimide solution to the reaction mixture under an inert atmosphere (e.g., Nitrogen) with stirring.[6]

    • Allow the reaction to stir at room temperature for 1.5 hours or with mild heating (40-45 °C) for 45 minutes.[6][7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used; this is removed by filtration.[6]

    • If acetonitrile is used as the solvent, it is removed under reduced pressure.[6] The resulting crude solid is dissolved in ethyl acetate.[6]

    • The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the purified ester.[6]

Mandatory Visualization: Synthesis Workflows

Steglich_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Cinnamic_Acid Cinnamic Acid + DMAP in DCM Reaction_Mixture Combine Reactants Stir at RT, 1.5h Cinnamic_Acid->Reaction_Mixture Cinnamyl_Alcohol Cinnamyl Alcohol in DCM Cinnamyl_Alcohol->Reaction_Mixture DCC DCC in DCM DCC->Reaction_Mixture Filtration Filter to remove DCU precipitate Reaction_Mixture->Filtration Washing Wash with HCl, NaHCO3, Brine Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purified_Product Purified Cinnamyl Cinnamate Concentration->Purified_Product

Caption: Workflow for Steglich Esterification using DCC.

Biological Activities of this compound and Derivatives

Cinnamates, as a class of compounds, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2] While specific data for this compound is not always available, the activities of related compounds provide a strong indication of its potential.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[2] The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes and interference with the synthesis of nucleic acids and proteins.

Quantitative Antimicrobial Data for Cinnamate Derivatives

CompoundMicroorganismMIC (µM)Reference
Methyl CinnamateCandida species789.19[9]
A. flavus, P. citrinum1578.16[9]
Ethyl CinnamateCandida species726.36[9]
Butyl CinnamateCandida, Aspergillus, Penicillium species626.62[9]
Decyl CinnamateS. aureus, S. epidermidis, P. aeruginosa550.96[10]
Benzyl CinnamateS. aureus, S. epidermidis537.81[10]
P. aeruginosa1075.63[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[6] Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[6]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Cinnamate derivatives have shown significant anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for screening acute anti-inflammatory activity.[6]

  • Animal Handling: Use healthy adult rodents (e.g., Wistar rats). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of this compound.

  • Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6]

Anticancer Activity

Cinnamic acid derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2]

Quantitative Anticancer Data for Cinnamate Derivatives

CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung)Not specified, but identified as lead[7]
Methyl-substituted Cinnamic Acid AmideA-549 (Lung)10.36 - 11.38[4]
Cinnamic Acid Derivative 4iiVariousPotent[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in an appropriate medium in a humidified incubator at 37°C with 5% CO₂.[6]

  • Cell Plating: Harvest the cells and seed them in a 96-well plate at a specific density. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways

The biological effects of cinnamates are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Cinnamates can inhibit this pathway by preventing the degradation of IκB.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Phosphorylated) IkB->IkB_P NFkB NF-κB NFkB_Active NF-κB (Active) NFkB->NFkB_Active Translocates IkB_NFkB_Complex IκB-NF-κB (Inactive) IkB_NFkB_Complex->IkB IkB_NFkB_Complex->NFkB Releases Cinnamyl_Cinnamate This compound Cinnamyl_Cinnamate->IKK Inhibits Proteasome Proteasome IkB_P->Proteasome Ubiquitination IkB_Degradation IκB Degradation Proteasome->IkB_Degradation DNA DNA NFkB_Active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Cinnamate inhibition of the NF-κB signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthesis is well-established, with several efficient methods available to researchers. The documented antimicrobial, anti-inflammatory, and anticancer properties of cinnamates warrant further investigation, particularly focusing on this compound itself to establish its specific efficacy and mechanisms of action. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future research in this area. As the demand for novel therapeutic agents continues to grow, this compound stands out as a natural product with significant potential for drug discovery and development.

References

The Isolation and Discovery of Cinnamyl Cinnamate from Storax: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and analysis of cinnamyl cinnamate from storax, the balsamic resin obtained from trees of the Styrax genus. This document details the chemical composition of different storax varieties, outlines experimental protocols for the extraction, purification, and quantification of this compound, and presents this data in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction to this compound and Storax

This compound is an aromatic ester naturally present in various plant resins, most notably storax. It contributes to the characteristic balsamic and cinnamon-like aroma of the resin. Storax, also known as benzoin, has been utilized for centuries in perfumes, incense, and traditional medicine. The chemical composition of storax, and consequently its this compound content, varies significantly depending on the species of Styrax and its geographical origin. The two main commercial varieties are Siam benzoin (Styrax tonkinensis) and Sumatra benzoin (Styrax benzoin and Styrax paralleloneurum). While both contain a complex mixture of aromatic compounds, Sumatra benzoin is generally characterized by a higher concentration of cinnamic acid and its esters, including this compound.[1][2]

Chemical Composition of Storax Varieties

The chemical profile of storax is complex, consisting of free balsamic acids, their esters, and triterpenoids. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques used to identify and quantify these components.[3][4][5]

Table 1: Key Chemical Constituents of Siam and Sumatra Benzoin

CompoundSiam Benzoin (Styrax tonkinensis)Sumatra Benzoin (Styrax benzoin, Styrax paralleloneurum)
Primary Constituents Benzoic acid (15-45%), Coniferyl benzoate (15-60%)[2]Cinnamic acid (up to 51.48%), this compound (up to 62.56%)[6]
Other Notable Constituents Vanillin (<5%), Benzyl benzoate (<2%)[2]Benzoic acid, Benzyl cinnamate, Chavicol, Vanillin[1][6][7]

Note: The concentration of individual components can vary significantly based on the specific tree, age, and environmental conditions.

Experimental Protocols

This section details the methodologies for the isolation, purification, and analysis of this compound from storax resin.

Extraction of this compound from Storax Resin

This protocol is based on solvent extraction principles for plant resins.

Objective: To extract the crude oleoresin containing this compound from raw storax.

Materials:

  • Ground storax resin

  • Ethanol (95% or absolute)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or Büchner funnel and vacuum flask

  • Rotary evaporator

Procedure:

  • Maceration: Weigh a known amount of ground storax resin and place it in a beaker or Erlenmeyer flask.

  • Add ethanol in a 1:10 (w/v) ratio (e.g., 10 g of resin in 100 mL of ethanol).

  • Stir the mixture at room temperature for 24-48 hours to ensure maximum dissolution of the resin components.

  • Filtration: Filter the mixture through filter paper or a Büchner funnel to remove insoluble plant material.

  • Concentration: Concentrate the ethanolic extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude oleoresin extract.

Purification of this compound by Recrystallization

This protocol is adapted from standard recrystallization techniques for organic compounds.[8][9][10][11]

Objective: To purify this compound from the crude oleoresin extract.

Materials:

  • Crude storax oleoresin extract

  • Methanol or Ethanol (75-95%)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Spatula

Procedure:

  • Dissolution: Transfer the crude oleoresin extract to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (methanol or ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent to ensure a good yield.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Analysis of this compound

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the storax extract.

Sample Preparation:

  • Dissolve a known amount of the purified extract in a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatize the sample (e.g., silylation) to improve the volatility and thermal stability of the components.

GC-MS Parameters (Illustrative):

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Identification: Compare the mass spectra of the eluted peaks with a reference library (e.g., NIST, Wiley) and with the fragmentation pattern of a pure this compound standard.

  • Quantification: Use an internal or external standard method for accurate quantification.

3.3.2. High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify this compound in the storax extract.

Sample Preparation:

  • Dissolve a known amount of the purified extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 278 nm.

  • Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard.

Visualizations

Experimental Workflow

experimental_workflow raw_storax Raw Storax Resin grinding Grinding raw_storax->grinding maceration Maceration with Ethanol grinding->maceration filtration1 Filtration maceration->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_extract Crude Oleoresin Extract concentration->crude_extract recrystallization Recrystallization (Methanol/Ethanol) crude_extract->recrystallization filtration2 Filtration recrystallization->filtration2 drying Drying filtration2->drying purified_cc Purified this compound drying->purified_cc analysis Analysis purified_cc->analysis gcms GC-MS analysis->gcms hplc HPLC analysis->hplc

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of Storax Components

storax_components storax Storax Resin siam Siam Benzoin storax->siam sumatra Sumatra Benzoin storax->sumatra other Other Compounds (e.g., Triterpenoids, Vanillin) storax->other benzoic_acid Benzoic Acid & Esters siam->benzoic_acid Predominantly cinnamic_acid Cinnamic Acid & Esters sumatra->cinnamic_acid Predominantly cinnamyl_cinnamate This compound cinnamic_acid->cinnamyl_cinnamate

Caption: Chemical composition relationship of major storax varieties.

Conclusion

This technical guide has detailed the discovery and isolation of this compound from storax resin. By providing structured data on the chemical composition of different storax varieties and comprehensive experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The outlined methods for extraction, purification, and analysis offer a foundation for further investigation into the properties and potential applications of this compound.

References

Unveiling the Crystalline Nature of Cinnamyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical properties of cinnamyl cinnamate crystals. This compound, an ester of cinnamyl alcohol and cinnamic acid, is a fragrant compound found naturally in storax balsam and has applications in the fragrance, food, and pharmaceutical industries. A thorough understanding of its crystalline properties is paramount for its application in drug development, particularly concerning formulation, stability, and bioavailability. This document provides a consolidated overview of its known physical characteristics, detailed experimental protocols for their determination, and visual representations of key analytical workflows.

Quantitative Physical Properties

The known physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

PropertyValueSource
Appearance White or colorless, rectangular, prismic crystals[1][2]
Molecular Formula C₁₈H₁₆O₂[1][3][4]
Molecular Weight 264.32 g/mol [1][4]
Melting Point 42-45 °C[1]
Boiling Point 370 °C[1]
Density 1.10 g/cm³[1]

Table 2: Solubility Profile of this compound

SolventSolubilitySource
Water Insoluble[5]
Ethanol Soluble[1][2]
Ether Soluble[1][2]
Benzene Soluble[1][2]
Chloroform Soluble[1]
Dichloromethane Soluble[1]
Ethyl Acetate Soluble[1]
DMSO Soluble[1]
Acetone Soluble[1]

Crystallographic Properties

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available and provides insight into the proton environments within the molecule.[6] While ¹³C NMR data is referenced in databases like PubChem and ChemicalBook, the actual spectrum and peak assignments are not publicly accessible.[3]

¹H NMR Spectrum:

An available ¹H NMR spectrum of this compound can be found in the ChemicalBook database.[6] The spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the vinyl protons of the cinnamate and cinnamyl moieties, and the methylene protons of the cinnamyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C=C stretching of the aromatic rings and the alkene groups, and C-O stretching of the ester. While FTIR data for this compound is mentioned in the NIST WebBook, the spectrum itself is not available for download due to licensing restrictions.[7][8]

Mass Spectrometry (MS)

The NIST WebBook provides a mass spectrum for this compound obtained by electron ionization.[7][8][9] This data is useful for confirming the molecular weight and for fragmentation analysis to support structural elucidation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the physical properties of this compound crystals.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

  • Sample Preparation: A small amount of the this compound crystals is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[10][11][12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[11][12]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[11]

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[13]

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[11]

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Procedure (Qualitative):

  • Sample Preparation: A small, measured amount of this compound crystals (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.

  • Classification: The solubility is classified based on the amount of solvent required to dissolve the solid (e.g., soluble, sparingly soluble, insoluble).

Procedure (Quantitative - Isothermal Equilibrium Method):

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the three-dimensional atomic and molecular structure of the this compound crystal.

Procedure:

  • Crystal Growth: A high-quality single crystal of this compound (typically >0.1 mm in all dimensions) is grown from a suitable solvent by slow evaporation or cooling.[14]

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.[14]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[14]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Procedure (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar.[15]

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a thin, transparent pellet.[15]

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.[16]

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Placement: A small amount of the this compound crystal or powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Analysis: The infrared spectrum is recorded. A background spectrum of the clean, empty ATR crystal is taken prior to the sample analysis.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Procedure:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Reference Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[18]

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run to acquire the spectrum.

  • Data Processing and Analysis: The acquired data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

Visualizations

The following diagrams illustrate key workflows in the characterization of this compound crystals.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_physprop Physical Property Determination cluster_structural Structural Characterization Synthesis Synthesis & Purification of This compound Crystallization Crystallization Synthesis->Crystallization MP Melting Point Determination Crystallization->MP Sol Solubility Testing Crystallization->Sol XRD Single-Crystal XRD Crystallization->XRD FTIR FTIR Spectroscopy Crystallization->FTIR NMR NMR Spectroscopy Crystallization->NMR MS Mass Spectrometry Crystallization->MS Purity Purity Assessment MP->Purity Formulation Formulation Development Sol->Formulation CrystalStructure Crystal Structure (System, Space Group) XRD->CrystalStructure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups MolecularStructure Molecular Structure Elucidation NMR->MolecularStructure MolecularWeight Molecular Weight Confirmation MS->MolecularWeight

Caption: Workflow for the physical characterization of this compound crystals.

XRD_Workflow Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Start->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Indexing Index Reflections (Determine Unit Cell & Space Group) Diffraction->Indexing Phase Solve Phase Problem Indexing->Phase Model Build Initial Atomic Model Phase->Model Refine Refine Structure Model->Refine Final Final Crystal Structure Refine->Final

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic_Analysis_Pathway cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Sample This compound Crystals FTIR_Prep Prepare KBr Pellet or ATR Sample Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acquire Acquire IR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Analysis Identify Functional Groups (C=O, C=C, C-O) FTIR_Acquire->FTIR_Analysis Final_Structure Confirmed Chemical Structure FTIR_Analysis->Final_Structure NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Analysis Elucidate Molecular Structure (Chemical Shifts, Coupling) NMR_Acquire->NMR_Analysis NMR_Analysis->Final_Structure

References

A Comprehensive Technical Guide to the Solubility of Cinnamyl Cinnamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of cinnamyl cinnamate in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the solubility profile of this compound, which is crucial for formulation, purification, and analytical method development.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a reflection of its chemical structure—a cinnamate ester. While comprehensive quantitative data is not extensively available in publicly accessible literature, the following table summarizes the existing qualitative and quantitative information.

SolventFormulaPolarity IndexSolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2100 mg/mLNot Specified[1]
Ethanol (95%)C₂H₅OH4.31 mL in 1 mLNot Specified[2]
EthanolC₂H₅OH4.3Moderately SolubleNot Specified[3]
AcetoneC₃H₆O5.1SolubleNot Specified[4][5][6]
ChloroformCHCl₃4.1SolubleNot Specified[4][5][6]
DichloromethaneCH₂Cl₂3.1SolubleNot Specified[4][5][6]
Ethyl AcetateC₄H₈O₂4.4SolubleNot Specified[4][5][6]
Diethyl Ether(C₂H₅)₂O2.8SolubleNot Specified[4][5]
BenzeneC₆H₆2.7SolubleNot Specified[4][5]
Oils-Non-polarSolubleNot Specified[3]

Note: The term "Soluble" indicates a qualitative description from the cited sources. For precise applications, it is highly recommended to determine the quantitative solubility at the specific temperature and purity required for the experiment.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent is the shake-flask method .

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then measured to determine the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Detailed Experimental Procedure
  • Preparation of the Sample: Add an excess amount of this compound to a vial or flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection. The concentration of this compound in the sample is determined by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

  • Calculation of Solubility: Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge filter Filter the supernatant centrifuge->filter dilute Dilute the clear filtrate filter->dilute quantify Quantify concentration using a suitable analytical method (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Experimental workflow for solubility determination.

References

Potential Therapeutic Applications of Cinnamyl Cinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring aromatic compound found in various plant sources, including cinnamon species. Traditionally used in the fragrance and flavor industries, emerging scientific evidence suggests a broad spectrum of potential therapeutic applications for this compound. This technical guide provides an in-depth overview of the current research on the anti-inflammatory, anticancer, and antimicrobial properties of this compound, intended for researchers, scientists, and drug development professionals. The guide details the underlying mechanisms of action, summarizes quantitative data, and provides established experimental protocols to facilitate further investigation into its therapeutic potential.

Anti-inflammatory Properties

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action:

The anti-inflammatory activity of this compound is largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulate the Toll-like Receptor 4 (TLR4) signaling pathway .

  • NF-κB Signaling Pathway Inhibition: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Cinnamic acid derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammatory responses.[1]

  • TLR4 Signaling Pathway Modulation: TLR4 is a key receptor that recognizes LPS from Gram-negative bacteria, triggering a downstream signaling cascade that leads to the activation of NF-κB and the production of inflammatory mediators. Cinnamaldehyde, a related compound, has been shown to inhibit LPS-induced TLR4 oligomerization, an essential step in receptor activation.[2] This suggests that this compound may exert its anti-inflammatory effects by interfering with the initial stages of the TLR4 signaling pathway.

Quantitative Data:

While specific IC50 values for nitric oxide (NO) production inhibition by this compound are not extensively reported, studies on related compounds provide valuable insights. For instance, various cinnamic acid derivatives have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[3][4][5]

Compound/DerivativeAssayCell LineIC50 Value
Cinnamic Acid DerivativesNitric Oxide (NO) ProductionRAW 264.7 Macrophages1.56 µM - 204 µM[3][5]

Table 1: Anti-inflammatory Activity of Cinnamic Acid Derivatives

Experimental Protocols:

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages):

This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[6]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6][7]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production compared to the LPS-stimulated control.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents):

This model is a standard method for evaluating the acute anti-inflammatory activity of a compound in vivo.

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of this compound. Administer the compounds orally.[8]

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Properties

Cinnamic acid and its derivatives have shown promising anticancer activity against various cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

The anticancer effects of cinnamic acid derivatives are multifaceted and can involve:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. Studies have shown that cinnamic acid can induce apoptosis in human melanoma cells, as evidenced by the activation of caspase-3.[10]

  • Cell Cycle Arrest: Cinnamic acid derivatives have been reported to cause cell cycle arrest, preventing the proliferation of cancer cells.[11][12]

  • Disruption of Cytoskeleton: Cinnamic acid has been observed to cause disorganization of microtubules in melanoma cells, which may contribute to its antiproliferative effects.[10]

Quantitative Data:

While specific IC50 values for this compound are limited, studies on various cinnamic acid derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Cinnamic AcidHuman Melanoma (HT-144)2.4 mM[10]
Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM[11]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateColon Carcinoma (HCT-116)16.2 µM[13]

Table 2: Anticancer Activity of Cinnamic Acid and its Derivatives

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., HeLa) in appropriate media. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Properties

This compound and related compounds have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Mechanism of Action:

The antimicrobial mechanism of cinnamic acid derivatives is thought to involve:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of these compounds may facilitate their interaction with and disruption of the microbial cell membrane, leading to cell death.

  • Inhibition of Essential Enzymes: For fungi, one proposed mechanism is the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme crucial for detoxification in fungi.[16] For some bacteria, interaction with essential enzymes in metabolic pathways has been suggested.

  • Interaction with Ergosterol: Some studies on cinnamate derivatives suggest a direct interaction with ergosterol, a key component of the fungal cell membrane, leading to membrane disruption.[8]

Quantitative Data:

The antimicrobial efficacy of cinnamates is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µM)
Benzyl CinnamateStaphylococcus aureus537.81[8]
Benzyl CinnamatePseudomonas aeruginosa1075.63[8]
Butyl CinnamateCandida albicans626.62[8]
Isobutyl CinnamateAspergillus niger12[17]
Isobutyl CinnamateCandida albicans14[17]
E-methyl cinnamateVarious fungi and bacteria7.71[18]

Table 3: Antimicrobial Activity of Cinnamic Acid Esters

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of microbial growth.[21]

Pharmacokinetics and Toxicity

Limited data is available specifically for the pharmacokinetics of this compound. However, studies on cinnamic acid, its parent compound, indicate that it is rapidly absorbed after oral administration and is metabolized, primarily into hippuric acid.[1] The bioavailability of cinnamic acid can be influenced by its formulation and co-administered compounds.[22]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs discussed, the following diagrams are provided.

G LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 1. Binds IKK IKK TLR4_MD2->IKK 2. Activates CC Cinnamyl Cinnamate CC->TLR4_MD2 CC->IKK Inhibits IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB 5. Releases NF-κB Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation DNA DNA NFkB_nuc->DNA 7. Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 8. Transcription G start Start culture Culture Cancer Cells (e.g., HeLa) start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Cinnamyl Cinnamate (Various Conc.) seed->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-48h) inoculate->incubate observe Visually Inspect for Turbidity incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

References

Cinnamyl Cinnamate as a Bioactive Compound: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in plants such as Liquidambar orientalis (storax)[1]. While extensively used in the fragrance and flavor industries, its potential as a bioactive compound is an emerging area of interest. This technical guide provides a comprehensive overview of the known and potential bioactive properties of this compound and structurally related cinnamyl esters. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related cinnamyl esters to provide a comparative context for its potential bioactivities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to yellowish crystalline solid with a sweet, balsamic, and floral odor. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₁₆O₂[2]
Molecular Weight 264.32 g/mol [3]
CAS Number 122-69-0[2][4]
Melting Point 42-45 °C[4]
Boiling Point 370 °C[4]
Solubility Soluble in alcohol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water.[2][4]
Appearance White or colorless rectangular, prismatic crystals.[4]

Bioactive Properties and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on structurally similar cinnamyl esters and cinnamic acid derivatives provide valuable insights into its potential therapeutic effects. The following tables summarize the available quantitative data for these related compounds.

Anti-inflammatory Activity

Cinnamate derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Table 1: Anti-inflammatory Activity of Cinnamate Derivatives

CompoundAssayCell LineIC₅₀ ValueReference
Bornyl CinnamateNitric Oxide (NO) ProductionRAW 264.7Not specified, significant inhibition at 20 µg/mL[5]
Bornyl CinnamateProstaglandin E₂ (PGE₂) ProductionRAW 264.7Not specified, significant inhibition[5]
Ethyl p-methoxycinnamateProtein Denaturation Inhibition-Not specified
Cinnamic Acid--Low anti-inflammatory activity[6]
Methyl Cinnamate--Potent anti-inflammatory activity[6]
Antioxidant Activity

The antioxidant potential of cinnamates is attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 2: Antioxidant Activity of Cinnamate Derivatives (DPPH Assay)

CompoundIC₅₀ Value (µg/mL)Reference
Cinnamic Acid1.2[7]
Ethyl Cinnamate0.64[7]
Cinnamyl Alcohol0.84[7]
Acetylated Cinnamic Acid0.16[8][9]
Vitamin C (Standard)0.12[9]
Antimicrobial Activity

Cinnamate esters have shown broad-spectrum antimicrobial activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this effect.

Table 3: Antimicrobial Activity of Cinnamate Derivatives (MIC Values)

CompoundMicroorganismMIC (µM)Reference
Methyl CinnamateCandida spp.789.19[10]
Ethyl CinnamateCandida spp.726.36[10]
Butyl CinnamateCandida spp.626.62[10]
Benzyl CinnamateS. aureus, S. epidermidis537.81[4][10]
Decyl CinnamateS. aureus, S. epidermidis, P. aeruginosa550.96[4][10]
Isobutyl CinnamateC. albicans, A. niger0.89, 0.79
Isobutyl CinnamateBacteria and Yeasts12 - 43[11]
Anticancer Activity

Several studies have highlighted the potential of cinnamic acid derivatives to inhibit the proliferation of various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth.

Table 4: Anticancer Activity of Cinnamate Derivatives

CompoundCell LineIC₅₀ Value (µM)Reference
Various Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166[2][12]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung Cancer)40.55[13]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147 (Melanoma)62.69[13]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon Carcinoma)16.2[14]
CinnamaldehydeHep G2 (Liver Cancer)Not specified[15]
Cinnamic AcidHep G2 (Liver Cancer)Not specified[15]
Cinnamyl AlcoholHep G2 (Liver Cancer)Not specified[15]

Mechanisms of Action and Signaling Pathways

The bioactive effects of cinnamates are mediated through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many cinnamates are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates and triggers the degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cinnamates can interfere with this pathway, often by inhibiting IKK activation or IκBα degradation.[5][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation IkB_NFkB->NFkB releases Cinnamates Cinnamates Cinnamates->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes transcription

Caption: Cinnamate inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Cinnamates have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer effects.

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Stress / Mitogens ERK_p MEK1/2 JNK_p MKK4/7 p38_p MKK3/6 Cinnamates Cinnamates Cinnamates->JNK_p inhibits Cinnamates->p38_p inhibits ERK ERK1/2 ERK_p->ERK activates JNK JNK JNK_p->JNK activates p38 p38 p38_p->p38 activates Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Inflammation_Apoptosis Inflammation & Apoptosis JNK->Inflammation_Apoptosis p38->Inflammation_Apoptosis Experimental_Workflows cluster_anti_inflammatory Anti-inflammatory Assay (NO Production) cluster_antioxidant Antioxidant Assay (DPPH) cluster_antimicrobial Antimicrobial Assay (MIC) cluster_anticancer Anticancer Assay (MTT) A1 Seed RAW 264.7 cells A2 Pre-treat with This compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate (24h) A3->A4 A5 Collect Supernatant A4->A5 A6 Add Griess Reagent A5->A6 A7 Measure Absorbance (540nm) A6->A7 B1 Prepare DPPH Solution B3 Mix DPPH and Sample B1->B3 B2 Prepare Cinnamyl Cinnamate Dilutions B2->B3 B4 Incubate in Dark (30min) B3->B4 B5 Measure Absorbance (517nm) B4->B5 C1 Serial Dilution of This compound C2 Inoculate with Microorganism C1->C2 C3 Incubate (18-24h) C2->C3 C4 Observe for Growth C3->C4 C5 Determine MIC C4->C5 D1 Seed Cancer Cells D2 Treat with Cinnamyl Cinnamate D1->D2 D3 Incubate (24-72h) D2->D3 D4 Add MTT Reagent D3->D4 D5 Incubate (3-4h) D4->D5 D6 Add Solubilization Solution D5->D6 D7 Measure Absorbance (570nm) D6->D7

References

Methodological & Application

Synthesis of Cinnamyl Cinnamate via Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate is an aromatic ester naturally found in storax and cinnamon bark, prized for its sweet, balsamic, and floral fragrance.[1] It serves as a valuable intermediate and component in various industries. In the perfume and cosmetics industries, it is utilized as a fixative and fragrance ingredient in products like lotions, creams, and soaps.[1] Additionally, it finds application in the flavor industry for its mild cinnamon-like taste and in aromatherapy for its calming scent.[1] this compound and its derivatives are also subjects of research for their potential biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via three common esterification methods: Fischer Esterification, Steglich Esterification, and the Acyl Halide Method. These protocols are designed to guide researchers in selecting and executing the most suitable synthetic strategy based on desired yield, reaction conditions, and available resources.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different methods of synthesizing this compound, allowing for a straightforward comparison of their efficiency and requirements.

MethodKey ReagentsCatalystSolventTemperature (°C)Reaction TimeYield (%)
Fischer Esterification Cinnamic acid, Cinnamyl alcoholConc. H₂SO₄TolueneReflux3-5 hoursModerate to High
Steglich Esterification (DCC) Cinnamic acid, Cinnamyl alcoholDMAPAnhydrous DCMRoom Temp.1.5 hours~98%[4]
Steglich Esterification (EDC) (E)-Cinnamic acid, Cinnamyl alcoholDMAPAcetonitrile40-4545 minutes~70%[5][6]
Acyl Halide Method Cinnamoyl chloride, Cinnamyl alcoholPyridine (or other base)Organic Solvent (e.g., DCM)30-503-5 hours (addition) + 3 hours (reaction)~41-89%[4][7]

Experimental Protocols

Protocol 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, water is typically removed as it is formed, often using a Dean-Stark apparatus.

Materials:

  • Cinnamic acid

  • Cinnamyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Magnetic stir bar

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add equimolar amounts of cinnamic acid and cinnamyl alcohol.

  • Add toluene as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 3-5 hours, or when no more water is collected), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Steglich Esterification

Steglich esterification is a mild and efficient method for forming esters using a carbodiimide coupling agent (like DCC or EDC) and a catalyst (typically DMAP). This method is particularly useful for acid-sensitive substrates and often results in high yields under gentle conditions.

2.1 Using N,N'-Dicyclohexylcarbodiimide (DCC)

Materials:

  • Cinnamic acid

  • Cinnamyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM.[1]

  • In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM.[1]

  • Add the cinnamyl alcohol solution to the cinnamic acid solution.

  • Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM to the reaction mixture with stirring.[1]

  • Allow the reaction to stir at room temperature for 1.5 hours.[1] A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture to remove the DCU precipitate.

  • Wash the filtrate with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the this compound.

2.2 Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - "Greener" Method

This variation uses a water-soluble carbodiimide (EDC), and the byproducts can be easily removed by aqueous workup, often eliminating the need for chromatography.[8]

Materials:

  • (E)-Cinnamic acid (1.2 equiv.)

  • Cinnamyl alcohol (1 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (3 equiv.)

  • Acetonitrile

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stir bar

  • Water bath

Procedure:

  • In a round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.[1]

  • Add acetonitrile and cinnamyl alcohol to the mixture along with a magnetic stir bar.[1]

  • Place the flask in a pre-heated water bath at 40-45 °C and stir for 45 minutes.[1]

  • After the reaction is complete, remove the acetonitrile under reduced pressure.[1]

  • Dissolve the resulting crude solid in ethyl acetate.[1]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.[1]

Protocol 3: Acyl Halide Method

This is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the alcohol to form the ester.

Step 1: Synthesis of Cinnamoyl Chloride

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a reaction flask, carefully add thionyl chloride to cinnamic acid.

  • Heat the mixture gently under reflux until the evolution of HCl and SO₂ gases ceases. A gas trap should be used to neutralize these acidic gases.

  • Remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.[1]

Step 2: Esterification

Materials:

  • Cinnamoyl chloride (from Step 1)

  • Cinnamyl alcohol

  • An organic solvent (e.g., Dichloromethane)

  • A base (e.g., Pyridine or Triethylamine)

  • Reaction flask with a dropping funnel

  • Magnetic stir bar

Procedure:

  • Dissolve cinnamyl alcohol and the base in the organic solvent in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add the cinnamoyl chloride dropwise to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (to remove the base), and then brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Characterization of this compound

  • Appearance: White to pale yellow crystals.[9]

  • Melting Point: 42-45 °C.[9]

  • Molecular Formula: C₁₈H₁₆O₂

  • Molecular Weight: 264.32 g/mol [10]

  • Solubility: Soluble in alcohol, insoluble in water.

  • ¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the aromatic protons of both the cinnamate and cinnamyl moieties, as well as the vinylic protons and the methylene protons of the cinnamyl group.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the alkene and methylene groups.

  • IR Spectroscopy (KBr or Nujol): The infrared spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) around 1715 cm⁻¹, C=C stretching bands for the aromatic rings and the alkene groups, and C-O stretching bands.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Cinnamic_Acid Cinnamic Acid Reflux Reflux in Toluene (with Dean-Stark Trap) Cinnamic_Acid->Reflux Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Alcohol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Wash_NaHCO3 Wash with NaHCO₃ Reflux->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Cinnamyl_Cinnamate This compound Evaporate->Cinnamyl_Cinnamate

Caption: Workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product Cinnamic_Acid Cinnamic Acid Stir Stir in Solvent (DCM or Acetonitrile) Cinnamic_Acid->Stir Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Alcohol->Stir DCC_EDC DCC or EDC DCC_EDC->Stir DMAP DMAP DMAP->Stir Filter Filter (for DCC) or Aqueous Wash (for EDC) Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Cinnamyl_Cinnamate This compound Evaporate->Cinnamyl_Cinnamate

Caption: Workflow for Steglich Esterification.

Acyl_Halide_Method_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification cluster_product Final Product Cinnamic_Acid Cinnamic Acid Thionyl_Chloride SOCl₂ Cinnamic_Acid->Thionyl_Chloride React Cinnamoyl_Chloride Cinnamoyl Chloride Thionyl_Chloride->Cinnamoyl_Chloride Reaction Reaction in Solvent Cinnamoyl_Chloride->Reaction Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Alcohol->Reaction Base Base (e.g., Pyridine) Base->Reaction Aqueous_Wash Aqueous Wash Reaction->Aqueous_Wash Drying Drying Aqueous_Wash->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Cinnamyl_Cinnamate This compound Purification->Cinnamyl_Cinnamate

References

Application Notes & Protocols: Analytical Methods for the Identification of Cinnamyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl cinnamate, also known as styracin, is an ester of cinnamyl alcohol and cinnamic acid.[1][2] It is a naturally occurring compound found in various plants and resins, such as Sumatra and Siam benzoin, and is widely used as a flavoring agent and fragrance ingredient in foods, cosmetics, and pharmaceutical preparations.[1][3][4] Accurate identification and quantification of this compound are crucial for quality control, formulation development, and regulatory compliance.

This document provides detailed application notes and experimental protocols for the identification and characterization of this compound using several common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical Techniques Overview

A multi-faceted approach is often employed for the unambiguous identification of this compound. Chromatographic techniques like GC and HPLC are used to separate the compound from a sample matrix, while spectroscopic techniques like MS, NMR, and FT-IR provide detailed structural information, confirming its identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile and semi-volatile compounds. GC separates this compound from other components, and MS provides its mass fragmentation pattern, which acts as a molecular fingerprint.[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for the analysis of non-volatile or thermally sensitive compounds. HPLC separates this compound, and a UV or photodiode array (PDA) detector is typically used for quantification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid, non-destructive technique that identifies the functional groups present in the molecule based on their absorption of infrared radiation.[5]

The logical relationship between these techniques for a comprehensive analysis is illustrated below.

G GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS GC-MS Coupling NMR Nuclear Magnetic Resonance (NMR) GC->NMR Offline Analysis FTIR Fourier-Transform Infrared (FT-IR) GC->FTIR Offline Analysis HPLC High-Performance Liquid Chromatography (HPLC) HPLC->MS LC-MS Coupling (Optional) HPLC->NMR Offline Analysis HPLC->FTIR Offline Analysis caption Fig 1. Interplay of Analytical Techniques

Fig 1. Interplay of Analytical Techniques

Experimental Protocols

The following sections detail the standard protocols for each analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the qualitative identification of this compound in a relatively clean matrix, such as an essential oil or fragrance mixture.

3.1.1 Sample Preparation

  • Dilute the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 100-1000 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

3.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (100:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

3.1.3 Data Analysis

  • Identify the peak corresponding to this compound based on its retention time. The Kovats Retention Index for this compound on a non-polar column is approximately 2447.[1][6]

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[2] The mass spectrum should show characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

3.2.1 Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

3.2.2 Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For MS compatibility, replace any non-volatile acids with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 274 nm.[8]

3.2.3 Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration in the sample by interpolating its peak area on the calibration curve.

NMR Spectroscopy

This protocol is for the structural confirmation of an isolated or purified this compound sample.

3.3.1 Sample Preparation

  • Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).[9]

  • Transfer the solution to a 5 mm NMR tube.

3.3.2 Instrumentation and Conditions

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments:

    • Proton (¹H) NMR.

    • Carbon (¹³C) NMR.

    • (Optional) 2D experiments like COSY and HSQC for full assignment.

  • Temperature: 25°C (298 K).

3.3.3 Data Analysis

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the chemical shifts (ppm) by comparing them to literature values or predicted spectra.

  • Assign the chemical shifts of the ¹³C NMR signals.

FT-IR Spectroscopy

This protocol details the rapid identification of functional groups in a this compound sample.

3.4.1 Sample Preparation

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.[5]

3.4.2 Instrumentation and Conditions

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.[5]

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3.4.3 Data Analysis

  • Acquire the spectrum and perform a background subtraction.

  • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Data Presentation: Summary of Analytical Parameters

The following tables summarize the key quantitative data for the identification of this compound.

Table 1: GC-MS Identification Parameters

Parameter Value Reference
Kovats Retention Index (non-polar column) ~2447 [1][6]
Molecular Ion (M+) m/z 264 [2]

| Key EI Fragmentation Ions (m/z) | 131 (Base Peak), 117, 115, 91, 77 |[1][10] |

Table 2: Spectroscopic Data | Technique | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | ¹H NMR | Solvent | CDCl₃ |[9] | | | Expected Chemical Shifts (ppm) | Aromatic (7.2-7.6), Vinylic (6.2-7.8), Methylene (-CH₂-) (~4.8) | General Ester/Alkene Ranges | | ¹³C NMR | Solvent | CDCl₃ |[9] | | | Expected Chemical Shifts (ppm) | Carbonyl (~166), Aromatic/Vinylic (115-145), Methylene (~65) |[10] | | FT-IR (ATR) | Functional Group | Wavenumber (cm⁻¹) | Vibration | | | C=O (Ester) | ~1715 | Stretch |[11] | | | C=C (Alkene) | ~1635 | Stretch |[12] | | | C-O (Ester) | ~1160 | Stretch |[11] | | | =C-H (Aromatic/Vinylic) | ~3030-3080 | Stretch |[12] | | | C=C (Aromatic) | ~1580, ~1495 | Ring Stretch |[13] |

General Experimental Workflow

The diagram below outlines a typical workflow for the identification and quantification of this compound in a sample.

G start Sample Receipt prep Sample Preparation (Dilution, Extraction, Filtration) start->prep screening Initial Screening (e.g., FT-IR, TLC) prep->screening separation Chromatographic Separation (GC or HPLC) screening->separation Proceed if positive detection Detection & Identification (MS, UV/PDA) separation->detection structure Structural Confirmation (NMR, if required) detection->structure For unknown or purified sample quant Quantification (Using Calibration Curve) detection->quant report Final Report (Data Summary & Conclusion) structure->report quant->report caption Fig 2. This compound Analysis Workflow

Fig 2. This compound Analysis Workflow

References

Application Notes and Protocols for Cinnamyl Cinnamate in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a fragrant compound found naturally in some plants. As a member of the cinnamate family, it holds potential as an antimicrobial agent. Cinnamic acid and its derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] The antimicrobial action of these compounds is often attributed to their ability to disrupt cell membranes, interfere with essential cellular processes, and in some cases, inhibit signaling pathways such as quorum sensing.[1][3][4] These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial efficacy of this compound and its analogs.

Antimicrobial Mechanisms of Cinnamate Derivatives

Cinnamate derivatives exert their antimicrobial effects through several mechanisms:

  • Disruption of Cell Membrane Integrity: Cinnamic acid and its esters can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][5]

  • Inhibition of Fungal Ergosterol Synthesis: In fungi, some cinnamate derivatives have been shown to interact with and disrupt the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity and function.[1][6][7]

  • Inhibition of Bacterial Quorum Sensing: Certain derivatives of cinnamic acid have been identified as inhibitors of quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa.[2][3][8] By interfering with QS signaling, these compounds can reduce the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.[3][9][10]

Data Presentation: Antimicrobial Activity of Cinnamate Esters

While specific data for this compound is limited in the reviewed literature, the following tables summarize the antimicrobial activity of structurally related cinnamate esters against various microorganisms. This data can serve as a valuable reference for anticipating the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters against Bacteria

CompoundStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosaBacillus subtilisEscherichia coliReference
Benzyl Cinnamate 537.81 µM537.81 µM1075.63 µMNot ReportedNot Reported[1]
Methyl Cinnamate > 4 mg/mLNot Reported> 4 mg/mL2 mg/mL> 4 mg/mL[4][11]
Butyl Cinnamate 626.62 µMNot Reported626.62 µMNot ReportedNot Reported[1]
Decyl Cinnamate 550.96 µMNot Reported550.96 µMNot ReportedNot Reported[1]

Table 2: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations (MIC/MBC/MFC) of Selected Cinnamates

CompoundMicroorganismMIC (µM)MBC/MFC (µM)Reference
Butyl Cinnamate Candida albicans626.62≤ 2504.48[1]
Butyl Cinnamate Candida tropicalis626.62≤ 2504.48[1]
Butyl Cinnamate Staphylococcus aureus626.62≤ 2504.48[1]
Decyl Cinnamate Staphylococcus aureus550.96≤ 2203.84[1]
Benzyl Cinnamate Staphylococcus aureus537.81> 2151.24[1]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • This compound (or other test compound)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve the desired concentration range.

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism on an appropriate agar plate.

    • Inoculate a single colony into a sterile broth medium and incubate to achieve logarithmic growth.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12]

    • Dilute the standardized suspension in the broth to the final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.[4]

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).[4]

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to establish the lowest concentration of the antimicrobial agent that kills the microorganism.[1]

Materials:

  • Microtiter plate from the completed MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and streak it onto an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay (37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria or fungi survive).

Protocol 3: Time-Kill Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[13][14][15]

Materials:

  • This compound

  • Appropriate broth medium

  • Bacterial or fungal inoculum

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Appropriate agar plates

  • Colony counter

Procedure:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in broth to a concentration of approximately 1 x 10⁶ CFU/mL.[10]

    • Prepare test tubes or flasks containing the broth medium with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[10] Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared microbial suspension.

    • Incubate the tubes in a shaking incubator at the appropriate temperature.

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10][15]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay cluster_timekill Time-Kill Assay prep_compound Prepare Cinnamyl Cinnamate Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate with Microbial Suspension prep_inoculum->inoculate_plate inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes serial_dilution->inoculate_plate incubate_mic Incubate (24-48h) inoculate_plate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic plate_mic Plate from Clear MIC Wells read_mic->plate_mic setup_tubes Setup Tubes with MIC, 2xMIC, 4xMIC read_mic->setup_tubes incubate_mbc Incubate (24-48h) plate_mic->incubate_mbc read_mbc Determine MBC/MFC (≥99.9% Killing) incubate_mbc->read_mbc setup_tubes->inoculate_tubes sample_time Sample at Time Intervals (0-24h) inoculate_tubes->sample_time plate_count Plate and Count CFU/mL sample_time->plate_count plot_curve Plot Time-Kill Curve plate_count->plot_curve

Caption: Workflow for antimicrobial susceptibility testing.

membrane_disruption cc This compound membrane Microbial Cell Membrane cc->membrane Targets intercalation Intercalation into Lipid Bilayer membrane->intercalation permeability Increased Membrane Permeability intercalation->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Mechanism of microbial membrane disruption.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (Lanosterol 14α-demethylase) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol membrane Fungal Cell Membrane ergosterol->membrane cc This compound (and derivatives) cc->erg11 Inhibits

Caption: Inhibition of the fungal ergosterol synthesis pathway.

quorum_sensing_inhibition cluster_las Las System cluster_rhl Rhl System lasI LasI ahl_las 3-oxo-C12-HSL (Autoinducer) lasI->ahl_las lasR LasR (Receptor) ahl_las->lasR las_complex LasR-AHL Complex lasR->las_complex las_genes Virulence Genes (e.g., lasB) las_complex->las_genes Activates rhlI RhlI las_complex->rhlI Activates biofilm Biofilm Formation & Virulence Factor Production las_genes->biofilm ahl_rhl C4-HSL (Autoinducer) rhlI->ahl_rhl rhlR RhlR (Receptor) ahl_rhl->rhlR rhl_complex RhlR-AHL Complex rhlR->rhl_complex rhl_genes Virulence Genes (e.g., rhlA) rhl_complex->rhl_genes Activates rhl_genes->biofilm cc This compound (and derivatives) cc->lasR Inhibits cc->rhlR Inhibits

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing.

References

Cinnamyl Cinnamate: Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in storax and balsam of Peru. While research into the anticancer properties of cinnamates has been ongoing, specific studies on this compound are emerging. These notes provide an overview of the current understanding of this compound's applications in cancer cell line studies, including its effects on cell proliferation and potential mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development.

I. Effects on Cancer Cell Proliferation

Recent studies have demonstrated the anti-proliferative effects of this compound on various human cancer cell lines. A key study evaluated its impact on breast adenocarcinoma (MCF7), lung cancer (A549), leukemia (HL60), and cervical cancer (Hela) cells. The compound was shown to inhibit cell proliferation in a time-dependent manner, particularly within the first 48 hours of treatment.[1]

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of 10 µM this compound on four cancer cell lines over 72 hours.[1]

Cell LineCancer Type24 hours (% Proliferation)48 hours (% Proliferation)72 hours (% Proliferation)
MCF7 Breast Adenocarcinoma~80%~60%~55%
A549 Lung Cancer~75%~65%~70%
HL60 Leukemia~70%~60%~65%
Hela Cervical Cancer~90%~85%~80%

II. Postulated Mechanisms of Action (Based on Related Cinnamate Compounds)

While direct research into the specific signaling pathways affected by this compound is still limited, studies on its constituent parts, cinnamic acid and cinnamyl alcohol, as well as other cinnamate derivatives, suggest potential mechanisms of action. It is important to note that these are inferred mechanisms and require specific validation for this compound.

Cinnamic acid and its derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][3] The molecular mechanisms often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[4][5][6]

Potential Signaling Pathways Influenced by Cinnamate Compounds
  • MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Some cinnamic acid derivatives have been shown to inhibit the phosphorylation of ERK, a key component of this pathway, leading to reduced cancer cell proliferation.[5]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by certain cinnamates can lead to decreased cell survival and induction of apoptosis.[6]

  • Induction of Apoptosis: Cinnamic acid has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and activation of caspases.[7][8]

  • Cell Cycle Arrest: Cinnamate derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from completing cell division.[2][3]

III. Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the anti-proliferative effects of this compound on cancer cell lines, based on published research.[1]

Protocol 1: Cell Proliferation Assay (Cell Titer Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, A549, HL60, Hela)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 384-well plates

  • Cell Titer-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed 500 cells per well in a 384-well plate in a final volume of 50 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration of 10 µM is a good starting point based on existing data.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Treat cells in triplicate for each concentration and time point.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Measurement:

    • At each time point, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of Cell Titer-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment and control group.

    • Express cell proliferation as a percentage of the vehicle control (untreated cells).

    • Plot the percentage of cell proliferation against the treatment duration.

IV. Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis a Culture Cancer Cell Lines (MCF7, A549, HL60, Hela) b Trypsinize and Count Cells a->b c Seed 500 cells/well in 384-well plate b->c f Add Treatment/Control to Cells c->f d Prepare this compound (10 µM in media) d->f e Prepare Vehicle Control (DMSO in media) e->f g Incubate for 24, 48, 72 hours f->g h Add Cell Titer-Glo Reagent g->h i Measure Luminescence h->i j Calculate % Proliferation vs. Control i->j k Plot Results j->k

Caption: Workflow for assessing this compound's anti-proliferative effects.

Postulated Signaling Pathways (Based on Related Cinnamate Compounds)

G cluster_0 This compound (Postulated) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes CC This compound PI3K PI3K CC->PI3K Inhibition MAPK MAPK/ERK Pathway CC->MAPK Inhibition Apoptosis Increased Apoptosis CC->Apoptosis CellCycle Cell Cycle Arrest CC->CellCycle Akt Akt PI3K->Akt Proliferation Decreased Proliferation Akt->Proliferation Inhibition of anti-apoptotic proteins MAPK->Proliferation

Caption: Postulated signaling pathways affected by this compound.

References

Application Notes: Cinnamyl Cinnamate Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamyl cinnamate (commonly known as Styracin) is an aromatic ester naturally occurring in various plant balsams. It is highly valued in the fragrance, flavor, and pharmaceutical industries for its mild, sweet, balsamic-floral odor and excellent fixative properties.[1][2][3] The primary commercial sources of this compound are Storax balsams, which are natural resins isolated from the wounded bark of trees from the Liquidambar genus, principally Liquidambar orientalis (Asian or Levant Storax) and Liquidambar styraciflua (American Storax).[4][5] It is also found in Peru and Honduras balsams.[2] Storax balsam is a complex mixture containing 5-15% this compound, alongside other compounds like free cinnamic acid (5-15%), phenylpropyl cinnamate (10%), and various resin alcohols and their esters.[4][5][6]

This document provides detailed protocols for the extraction, purification, and analysis of this compound from its natural resinous matrix, intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Data Presentation

Natural Sources and Composition

The concentration of this compound can vary depending on the species, geographical origin, and harvesting method of the balsam.

Natural SourceBotanical NameKey ConstituentsThis compound Content (%)
Asian Storax (Levant)Liquidambar orientalisThis compound, Phenylpropyl cinnamate, Cinnamic acid, Storesin esters5 - 15%[4][5]
American StoraxLiquidambar styracifluaThis compound, Phenylpropyl cinnamate, Cinnamic acid, Styrene5 - 15%[4][5]
Peru BalsamMyroxylon balsamum var. pereiraeBenzyl cinnamate, Benzyl benzoate, Cinnamic acidPresent, but Benzyl esters are dominant[7][8][9]
Siam BenzoinStyrax tonkinensisConiferyl benzoate, Benzoic acid, this compoundPresent in varying amounts[10]
Comparison of Extraction Methodologies

The selection of an extraction method depends on the desired purity, yield, cost, and environmental impact.

MethodologyPrincipleAdvantagesDisadvantages
Solvent Extraction Utilizes organic solvents to selectively dissolve this compound from the crude balsam based on polarity.High recovery, scalable, well-established.Use of potentially hazardous organic solvents, requires post-extraction solvent removal, may co-extract impurities.[1]
Steam Distillation Volatile components are co-distilled with steam, condensed, and separated from the aqueous phase.Effective for volatile components, solvent-free product (essential oil).Inefficient for compounds with high boiling points like this compound, which is only volatile in superheated steam.[1][11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as a solvent, offering tunable selectivity by altering pressure and temperature."Green" technology (non-toxic solvent), high selectivity, solvent-free product, low-temperature operation preserves thermolabile compounds.[12][13]High initial equipment cost, may require optimization for complex matrices.[12]

Experimental Workflows and Logical Relationships

Overall Extraction and Analysis Workflow

The general process for obtaining and verifying pure this compound from its natural source involves several key stages, from initial collection to final analytical validation.

cluster_0 Extraction & Purification cluster_1 Analysis & QC Raw Raw Balsam (Storax) Crude Crude Extract Raw->Crude Extraction (Solvent, SFE) Pure Purified Cinnamyl Cinnamate Crude->Pure Purification (Recrystallization, Chromatography) Analysis Instrumental Analysis (GC-MS, HPLC) Pure->Analysis Result Quantitative Data (Purity, Yield) Analysis->Result

Caption: General workflow from raw balsam to purified this compound and analysis.

Experimental Protocols

Protocol 1: Solvent Extraction and Purification from Storax Balsam

This protocol is a widely used method for isolating this compound with high recovery. It involves an initial purification of the crude balsam followed by selective solvent extraction and recrystallization.

A. Materials and Equipment

  • Crude Storax balsam

  • Ethanol (95% and absolute)

  • Hexane or Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Beakers, Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Glassware for recrystallization

  • Analytical balance

B. Experimental Procedure

  • Purification of Crude Balsam:

    • Weigh 100 g of crude Storax balsam into a 1 L beaker.

    • Add 300 mL of 95% ethanol.

    • Gently heat the mixture to 60-70°C on a heating mantle with stirring until the balsam is fully dissolved.[1]

    • While hot, filter the solution through a Buchner funnel to remove insoluble debris (bark, soil).

    • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator at a temperature not exceeding 60°C to obtain the purified balsam resin.[1]

  • Selective Extraction of this compound:

    • Dissolve the resulting purified resin in a minimal amount of hot ethanol.

    • To the ethanolic solution, add 400 mL of hexane and transfer to a separatory funnel.

    • Shake vigorously and allow the layers to separate. The less polar esters, including this compound, will partition into the hexane layer.

    • Collect the upper hexane layer. Repeat the extraction of the lower ethanol layer twice more with 150 mL of hexane.

    • Combine all hexane extracts. Wash the combined extract with a small amount of distilled water to remove residual ethanol.

    • Dry the hexane extract over anhydrous sodium sulfate and filter.

  • Isolation and Recrystallization:

    • Evaporate the hexane from the dried extract using a rotary evaporator to yield a crude, semi-solid ester mixture.

    • Dissolve this crude product in a minimum volume of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4°C) to induce crystallization. This compound will crystallize as white prisms.[14]

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

    • Dry the crystals under vacuum to obtain purified this compound.

A Crude Storax Balsam B Dissolve in Hot Ethanol A->B C Filter (Remove Debris) B->C D Evaporate Ethanol (Purified Resin) C->D E Hexane-Ethanol Liquid-Liquid Extraction D->E F Collect & Dry Hexane Layer E->F G Evaporate Hexane (Crude Ester Extract) F->G H Recrystallize from Hot Ethanol G->H I Filter & Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the solvent extraction and purification of this compound.

Protocol 2: Steam Distillation of Storax Balsam

This method is suitable for extracting the volatile fraction of Storax, known as "Oil of Storax." While not the most efficient method for this compound itself, it is a standard technique for obtaining the aromatic essential oil from the resin.

A. Materials and Equipment

  • Crude or purified Storax balsam

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask/separatory funnel)

  • Heating mantles

  • Dichloromethane or diethyl ether (for final extraction)

  • Anhydrous sodium sulfate

B. Experimental Procedure

  • Apparatus Setup:

    • Place 100 g of Storax balsam into the distillation flask. Add 500 mL of distilled water.

    • Assemble the steam distillation apparatus, ensuring tight connections.

    • Begin heating the water in the steam generator and gently heat the distillation flask to prevent condensation.

  • Distillation:

    • Pass steam from the generator through the distillation flask containing the balsam. The steam will carry the volatile oils over into the condenser.

    • Continue distillation until no more oil is observed in the distillate (the condensate will appear clear). This may take several hours. The yield of essential oil is typically low (0.5-1.0% from Levant Storax).[4]

  • Oil Separation:

    • Collect the milky-white distillate in a separatory funnel.

    • Allow the mixture to cool and separate. The oil layer may be less dense or denser than water.

    • To ensure full recovery, perform a solvent extraction on the entire distillate using 3 x 50 mL portions of dichloromethane or diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent with a rotary evaporator to yield the Oil of Storax.

  • Analysis:

    • The resulting oil can be analyzed by GC-MS to determine its composition, including the percentage of this compound relative to other volatiles like styrene.

A Storax Balsam in Distillation Flask B Introduce Steam A->B C Co-distillation of Volatiles and Water B->C D Condense Vapor C->D E Collect Distillate (Oil-Water Emulsion) D->E F Solvent Extraction of Distillate E->F G Dry & Evaporate Solvent F->G H Oil of Storax G->H

Caption: Workflow for the steam distillation of Storax balsam.

Protocol 3: Supercritical Fluid Extraction (SFE) - A Conceptual Protocol

SFE is a modern, green alternative for extracting this compound. This conceptual protocol outlines the key steps and parameters that would require optimization for this specific application.

A. Materials and Equipment

  • Ground, freeze-dried, or purified Storax balsam

  • Supercritical Fluid Extractor

  • High-purity liquid carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol), if needed

  • Collection vials

B. Experimental Procedure

  • Sample Preparation:

    • Prepare the Storax balsam by mixing it with an inert support (e.g., diatomaceous earth) to prevent clumping and ensure efficient fluid passage.

    • Load the prepared sample into the SFE extraction vessel.

  • Extraction Parameters (Optimization Required):

    • Pressure: Start with a range of 200-350 bar. Higher pressure increases the density and solvating power of CO₂, which is generally better for larger molecules like esters.[12]

    • Temperature: Operate in the range of 40-60°C. Temperature has a dual effect on solubility and vapor pressure, so optimization is crucial.

    • CO₂ Flow Rate: A typical flow rate of 2-4 L/min (expanded gas) should be used.

    • Co-solvent: Since this compound has moderate polarity, adding a small percentage of ethanol (e.g., 2-5%) as a co-solvent may significantly improve extraction efficiency.

  • Extraction and Collection:

    • Pressurize and heat the system to the desired setpoints and begin the flow of supercritical CO₂ through the vessel.

    • The extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds (including this compound) to precipitate.

    • Collect the extract at timed intervals to potentially fractionate the components based on their solubility.

  • Analysis:

    • Analyze the collected fractions by HPLC or GC-MS to determine the yield and purity of this compound.

Purification and Analytical Quantification

Regardless of the extraction method, the resulting product must be analyzed to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of purification. A suitable mobile phase would be a hexane:ethyl acetate mixture (e.g., 8:2 v/v) on silica plates, visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying this compound.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with an Acetonitrile:Water mixture.

    • Detection: UV detector set to the λmax of this compound.

    • Quantification: Performed by creating a calibration curve with a certified reference standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for both identifying and quantifying this compound, especially in complex mixtures like essential oils.[15][16][17]

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp (e.g., start at 60°C, ramp at 5°C/min to 250°C) is used to separate components by their boiling points.[7]

    • Detection: Mass Spectrometry (MS) provides a fragmentation pattern that serves as a molecular fingerprint for unambiguous identification by comparison to spectral libraries.[9][16]

References

Cinnamyl cinnamate as a potential plasticizer for PVC films

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

The following document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation and use of cinnamyl cinnamate as a potential bio-based plasticizer for Polyvinyl Chloride (PVC) films. These guidelines are based on current research and are intended to facilitate the exploration of this promising alternative to traditional phthalate-based plasticizers.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer that often requires the addition of plasticizers to enhance its flexibility and processing characteristics. For decades, phthalate esters have dominated the plasticizer market. However, growing concerns over their potential health and environmental risks have spurred the search for safer, bio-based alternatives. Cinnamic acid derivatives, including this compound, have emerged as viable candidates due to their potential to improve the ductility of PVC films.[1][2] this compound, an ester of cinnamyl alcohol and cinnamic acid, has shown promising results in terms of its plasticizing efficiency, thermal stability, and low toxicity profile.[1][3]

Data Presentation: Performance of this compound in PVC Films

The following tables summarize the key performance indicators of PVC films plasticized with this compound (CC) in comparison to unplasticized PVC and other cinnamic acid derivatives. The data is compiled from a study where the plasticizers were incorporated at 50 parts per hundred (phr) of PVC resin.[4]

Table 1: Mechanical Properties of Plasticized PVC Films [4]

PropertyUnplasticized PVCPVC + this compound (CC)
Tensile Strength (MPa) 35.5 ± 1.822.2 ± 1.1
Elongation at Break (%) 5.0 ± 0.5> 260
Elastic Modulus (MPa) 1250 ± 150120 ± 10

Table 2: Thermal Properties of Plasticized PVC Films [1][2]

PropertyUnplasticized PVCPVC + this compound (CC)
Glass Transition Temperature (Tg) (°C) 85Lower than neat PVC
Onset Degradation Temperature (T5) (°C) ~250Slightly reduced

Table 3: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Weight ( g/mol ) 264.324
Melting Point (°C) 42–45
Boiling Point (°C) 370
Density (g/cm³) 1.121

Experimental Protocols

The following protocols are detailed methodologies for the preparation and characterization of PVC films plasticized with this compound.

Preparation of Plasticized PVC Films (Solvent Casting Method)

This protocol describes the preparation of PVC films using the solvent casting technique, which is a common laboratory-scale method for producing uniform films.

Materials:

  • Polyvinyl Chloride (PVC) resin

  • This compound (CC)

  • Tetrahydrofuran (THF), analytical grade

Equipment:

  • Analytical balance

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Petri dishes or a flat glass substrate

  • Fume hood

  • Desiccator

Procedure:

  • Solution Preparation:

    • In a fume hood, weigh the desired amount of PVC resin and this compound. For a 50 phr formulation, the weight ratio of plasticizer to PVC is 1:2.

    • Dissolve the PVC resin in an appropriate volume of THF in a beaker with continuous stirring until a homogeneous solution is obtained.

    • Add the pre-weighed this compound to the PVC solution and continue stirring until it is completely dissolved. The final solution should be clear and viscous.

  • Film Casting:

    • Carefully pour the solution into a clean, dry Petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.

    • Cover the casting surface with a watch glass or a perforated lid to allow for slow solvent evaporation and prevent rapid film formation, which can trap bubbles.

  • Drying:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film appears dry, carefully peel it from the substrate.

    • To remove any residual solvent, place the film in a desiccator under vacuum for at least 24 hours.

Characterization of Plasticized PVC Films

The following are standard methods to evaluate the performance of the prepared PVC films.

The tensile properties of the films are determined using a universal testing machine according to the ASTM D882 standard.

Procedure:

  • Cut the prepared PVC films into dumbbell-shaped specimens of standard dimensions.

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

  • Record the load and elongation data to determine the tensile strength, elongation at break, and elastic modulus.[4]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the plasticized PVC films.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC film into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset degradation temperature (T₅) is the temperature at which 5% weight loss occurs.[5]

Dynamic Mechanical Thermal Analysis (DMTA): DMTA is used to determine the glass transition temperature (Tg) of the material.

Procedure:

  • Cut a rectangular specimen from the PVC film.

  • Clamp the specimen in the DMTA instrument.

  • Apply a sinusoidal strain at a fixed frequency while ramping the temperature (e.g., from -100 °C to 150 °C at 3 °C/min).

  • The peak of the tan δ curve is taken as the glass transition temperature (Tg). A lower Tg compared to unplasticized PVC indicates effective plasticization.[1][2]

This test evaluates the permanence of the plasticizer within the PVC matrix.

Procedure (Solvent Extraction Method):

  • Cut a pre-weighed (Winitial) piece of the plasticized PVC film.

  • Immerse the film in a solvent (e.g., n-hexane, ethanol, or water) at a specified temperature for a set period (e.g., 24 hours at 25 °C).

  • Remove the film, gently wipe the surface, and dry it in a vacuum oven until a constant weight (Wfinal) is achieved.

  • The percentage of weight loss is calculated as: [(W_initial - W_final) / W_initial] * 100. A lower weight loss indicates better migration resistance.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and testing PVC films plasticized with this compound.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization pvc PVC Resin mixing Mixing & Dissolution pvc->mixing cc This compound cc->mixing thf THF Solvent thf->mixing casting Solvent Casting mixing->casting Homogeneous Solution drying Drying & Film Formation casting->drying Wet Film mechanical Mechanical Testing (ASTM D882) drying->mechanical thermal Thermal Analysis (TGA, DMTA) drying->thermal migration Migration Resistance drying->migration

Caption: Experimental workflow for PVC film preparation and characterization.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs (Film Properties) pvc PVC Polymer Matrix interaction Intermolecular Interaction (Reduced Polymer Chain Bonding) pvc->interaction cc This compound (Plasticizer) cc->interaction flexibility Increased Flexibility interaction->flexibility ductility Enhanced Ductility interaction->ductility lower_tg Lower Glass Transition Temp. interaction->lower_tg

Caption: Logical relationship of plasticization with this compound.

Safety and Environmental Considerations

This compound has been evaluated for its environmental and health safety. It is reported to be not persistent, bioaccumulative, or toxic (PBT).[3] Furthermore, it is considered non-genotoxic.[3] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used during handling. All procedures involving solvents should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents a promising, bio-based alternative to conventional phthalate plasticizers for PVC applications. Its ability to significantly enhance the ductility and flexibility of PVC films, coupled with a favorable safety profile, makes it a strong candidate for further research and development. The protocols and data presented here provide a foundation for scientists and researchers to explore the full potential of this compound in creating more sustainable and safer PVC products.

References

Investigating the Anti-Inflammatory Properties of Cinnamyl Cinnamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of cinnamyl cinnamate and detailed protocols for its investigation. This compound, an ester of cinnamyl alcohol and cinnamic acid, is a fragrant compound found naturally in some plants. Emerging research on related cinnamic acid derivatives suggests its potential as a modulator of inflammatory pathways, making it a person of interest for therapeutic development.

The primary mechanisms underlying the anti-inflammatory effects of cinnamic acid derivatives involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are crucial in the cellular response to pro-inflammatory stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Key Signaling Pathways in Inflammation

Inflammatory stimuli, such as LPS from Gram-negative bacteria, activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently featuring the NF-κB and MAPK pathways.

The NF-κB pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][4]

The MAPK family, including p38, ERK, and JNK, also plays a critical role in mediating inflammatory responses.[1] Phosphorylation and activation of these kinases lead to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory mediators.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Degradation IkB->Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocation CinnamylCinnamate This compound CinnamylCinnamate->IKK Inhibition CinnamylCinnamate->MAPKKK Inhibition Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene MAPK_nuc->Gene Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Gene->Mediators

Caption: this compound's potential anti-inflammatory mechanism.

Quantitative Data Summary

While specific experimental data for this compound is limited, the following table summarizes the inhibitory activities of closely related cinnamic acid derivatives against various inflammatory markers. This data provides a benchmark for expected efficacy.

CompoundAssayCell LineStimulusIC50 / % InhibitionReference
Cinnamic AcidNitric Oxide (NO) ProductionRAW 264.7LPS~53% inhibition at 10 µg/mL[5]
CinnamaldehydeNitric Oxide (NO) ProductionRAW 264.7LPS71.7% inhibition at 0.5 µg/mL[6]
Methyl CinnamateCox2, Nos2, Tnfα mRNA expressionRAW 264.7P. gingivalis LPSSignificant suppression at 1-10 mM[7]
Bornyl CinnamateNitric Oxide (NO) ProductionRAW 264.7LPSIC50 ≈ 10 µg/mL (estimated)[2]
Bornyl CinnamateProstaglandin E2 (PGE2) ProductionRAW 264.7LPSSignificant inhibition at 5-20 µg/mL[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.

General Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in appropriate plates Culture->Seed Pretreat Pre-treat with this compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine & PGE2 Assays (ELISA) Stimulate->Cytokine_Assay Western_Blot Protein Expression (Western Blot) Stimulate->Western_Blot Quantify Quantify Results NO_Assay->Quantify Cytokine_Assay->Quantify Western_Blot->Quantify Stats Statistical Analysis Quantify->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on LPS-induced NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve (0-100 µM)

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent (equal parts A and B mixed just before use) in a 96-well plate.[8]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from the sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Measurement

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines and PGE2.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2[5][9][10]

  • 24-well plates

Procedure:

  • Seed and treat cells as described in Protocol 2 (Steps 1-3).

  • Collect the cell culture supernatant.

  • Perform the ELISA for each mediator according to the manufacturer's protocol.[9][10]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentration of the cytokines or PGE2 based on the standard curve provided in the kit.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)[1][11]

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • 6-well plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).[3]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[11]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to total protein or a loading control like β-actin.

Protocol 5: COX-2 Enzymatic Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2. Molecular docking studies suggest a potential binding interaction.[12]

Materials:

  • This compound

  • Commercially available COX-2 inhibitor screening kit (colorimetric or fluorometric)[13][14]

  • Purified ovine or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • A known COX-2 inhibitor (e.g., celecoxib) as a positive control

Procedure:

  • Follow the manufacturer's protocol for the specific COX inhibitor screening kit.[14]

  • Typically, the procedure involves incubating the COX-2 enzyme with this compound at various concentrations.

  • The reaction is initiated by adding arachidonic acid.

  • The activity of the enzyme is measured by detecting the product (e.g., PGG2) via a colorimetric or fluorometric probe.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if possible.

Safety and Handling

This compound is generally considered safe for use in flavorings and fragrances. However, as with any chemical, appropriate laboratory safety precautions should be taken. It may be harmful if swallowed.[15] Wear personal protective equipment, including gloves and safety glasses, and handle it in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.

References

Cinnamyl Cinnamate in Drug Delivery: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of cinnamyl cinnamate in advanced drug delivery systems. This compound, an ester of cinnamyl alcohol and cinnamic acid, offers a unique combination of biocompatibility and hydrophobicity, making it an excellent candidate for the formulation of various drug carriers.

This guide details protocols for the synthesis and formulation of this compound-based nanocarriers, presents key quantitative data from recent studies, and visualizes experimental workflows and molecular pathways to facilitate understanding and application in a laboratory setting. Cinnamic acid and its derivatives have been explored for a range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2] The incorporation of cinnamyl moieties into drug delivery systems has been shown to enhance drug encapsulation and modulate release profiles.[3][4]

I. Quantitative Data Overview

The following tables summarize key quantitative parameters from studies on drug delivery systems incorporating cinnamyl or similar cinnamate derivatives. These values provide a comparative baseline for formulation development and optimization.

Table 1: Physicochemical Properties of Cinnamyl-Modified Nanocarriers

Nanocarrier SystemDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Cinnamyl-Modified PG-PCL Block Copolymer MicellesCannabidiol (CBD)~150-2.5 to -4.575-95~8.3[4]
Poly(ε-caprolactone) NanoparticlesGeranyl Cinnamate177.6Not ReportedNot ReportedNot Reported[5]
Cinnamaldehyde Solid Lipid Nanoparticles (SLN-CA)Cinnamaldehyde74-44.46Not ReportedNot Reported[6]

Table 2: In Vitro Drug Release and Cytotoxicity

Nanocarrier SystemDrugRelease ProfileCell LineIC50Reference
Cinnamyl-Modified PG-PCL Block Copolymer MicellesCannabidiol (CBD)Sustained release over 48h (<45% released at 24h)HL-60, HUT-78Not Reported[4]
Cinnamaldehyde Analogues-Not ApplicableHCT15, SK-MEL-20.63-8.1 µg/ml[7]
Cinnamic Acid Derivatives-Not ApplicableA-54910.36 µM (most potent compound)[8]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its incorporation into nanoparticle-based drug delivery systems.

Protocol 1: Synthesis of this compound via Steglich Esterification

This protocol describes a high-yield method for the synthesis of this compound.[1]

Materials:

  • (E)-Cinnamic acid

  • Cinnamyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve (E)-cinnamic acid (1.2 mmol) and a catalytic amount of DMAP in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL) and a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).

  • Add the cinnamyl alcohol solution to the cinnamic acid solution.

  • Slowly add the DCC solution to the reaction mixture with stirring.

  • Allow the reaction to stir at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture through a bed of silica gel and wash with DCM to remove the DCU.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Preparation of Cinnamyl-Modified Block Copolymer Micelles for Drug Delivery

This protocol is adapted from the preparation of cinnamyl-modified nanocarriers for cannabidiol.[4]

Materials:

  • Cinnamyl-modified amphiphilic block copolymer (e.g., PG-P(CyCL-co-CL))

  • Drug to be encapsulated (e.g., Cannabidiol)

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water

Procedure (Solvent Evaporation Method):

  • Dissolve a specific amount of the cinnamyl-modified block copolymer and the drug in an organic solvent (e.g., 10 mg of copolymer and 1 mg of drug in 1 mL of THF).

  • Add the organic solution dropwise to a larger volume of deionized water under constant stirring.

  • Allow the organic solvent to evaporate overnight under gentle stirring at room temperature.

  • The resulting aqueous solution will contain the drug-loaded micelles.

  • The micellar solution can be further purified by filtration to remove any non-encapsulated drug aggregates.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a standard procedure for evaluating the release kinetics of a drug from a nanoparticle formulation.[4][9]

Materials:

  • Drug-loaded nanoparticle dispersion

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of PBS (e.g., 50 mL) in a beaker.

  • Place the beaker in a shaking incubator or water bath maintained at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to assess the in vitro cytotoxicity of a drug-loaded nanoparticle formulation on a cancer cell line.[10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded nanoparticle formulation

  • Free drug solution (as a positive control)

  • Empty nanoparticles (as a vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a suitable solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for the free drug and the drug-loaded nanoparticles.

III. Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental processes and conceptual relationships relevant to the use of this compound in drug delivery systems.

G cluster_synthesis Protocol 1: Steglich Esterification A Cinnamic Acid + DMAP in DCM D Reaction Mixture A->D B Cinnamyl Alcohol in DCM B->D C DCC in DCM C->D slowly E Stir at RT (1.5h) D->E F Filtration (remove DCU) E->F G Concentration F->G H Purification (Column Chromatography) G->H I Pure this compound H->I G cluster_micelle_prep Protocol 2: Nanoparticle Formulation A Cinnamyl-modified Copolymer + Drug B Dissolve in Organic Solvent A->B D Dropwise Addition (under stirring) B->D C Deionized Water C->D E Solvent Evaporation (overnight) D->E F Drug-loaded Micelle Solution E->F G Filtration (optional purification) F->G G cluster_release Protocol 3: In Vitro Drug Release A Drug-loaded Nanoparticles in Dialysis Bag B Immerse in PBS (pH 7.4) at 37°C A->B C Incubate with Agitation B->C D Sample Collection (at time intervals) C->D E Drug Concentration Analysis (UV-Vis/HPLC) D->E F Calculate Cumulative Release (%) E->F G cluster_pathway Conceptual Pathway: Nanoparticle-Mediated Drug Delivery A This compound-based Nanoparticle C Systemic Circulation A->C Administration B Encapsulated Drug B->A D Target Tissue (e.g., Tumor) C->D Targeting E Cellular Uptake D->E F Intracellular Drug Release E->F G Therapeutic Effect F->G

References

High-Yield Synthesis of Cinnamyl Cinnamate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their wide array of biological activities. These activities include antifungal, antimicrobial, antioxidant, and anticancer properties.[1][2][3] Cinnamyl cinnamate and its analogs, in particular, are valuable compounds in medicinal chemistry and materials science.[1] Their synthesis is primarily achieved through esterification reactions, with various methods offering different levels of efficiency, yield, and environmental friendliness.[1] The selection of a synthetic route is often dictated by the scale of the reaction, the desired purity of the product, and the sensitivity of the starting materials.[1]

This document provides a comprehensive overview of established and efficient methods for the synthesis of this compound and its derivatives. Detailed experimental protocols for key synthetic strategies are presented, along with a comparative summary of their quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for three primary methods used in the synthesis of this compound derivatives, allowing for a straightforward comparison of yields, reaction times, and conditions.

MethodKey ReagentsSolventTemperature (°C)Reaction TimeAverage Yield (%)Reference
Steglich Esterification (DCC) Cinnamic acid, Cinnamyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM)Room Temperature1.5 hoursHigh[1]
"Greener" Steglich Esterification (EDC) (E)-Cinnamic acid, Alcohol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAPAcetonitrile40-4545 minutes70[2][3]
Acyl Halide Method Cinnamic acid, Thionyl chloride; then Cinnamyl alcoholNot specified for first step; Organic solvent for second step-5 to 40 (first step); 30-50 (second step)5-7 hours (first step); 3-5 hours (second step)89.0[4]
Wittig-type Reaction Benzaldehydes, PhosphoraneNot specifiedNot specifiedNot specifiedHigh for (E,E)-isomers[5]

Experimental Protocols

Steglich Esterification using Dicyclohexylcarbodiimide (DCC)

This method is a high-yield procedure for the synthesis of this compound derivatives at room temperature.[1]

Materials:

  • Cinnamic acid (1 mmol)

  • Cinnamyl alcohol (1 mmol)

  • Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid (1 mmol) and a catalytic amount of DMAP in anhydrous DCM (5 mL).

  • In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL) and a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).[1]

  • Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.[1]

  • Slowly add the DCC solution to the reaction mixture with constant stirring.[1]

  • Allow the reaction to stir at room temperature for 1.5 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Filter the mixture through a bed of silica gel and wash with DCM to remove the DCU.[1]

  • The filtrate contains the this compound derivative. The solvent can be removed under reduced pressure to yield the purified product.

"Greener" Steglich Esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This modified Steglich esterification offers a more environmentally friendly approach by using acetonitrile as a solvent and EDC as the coupling agent, resulting in a facile and mild synthesis.[2][3]

Materials:

  • (E)-Cinnamic acid

  • Alcohol (e.g., cinnamyl alcohol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.[1]

  • Add acetonitrile (approx. 15 mL) and the alcohol to the mixture along with a magnetic stir bar.[1]

  • Heat the reaction mixture to 40-45 °C and stir for 45 minutes.[2][3]

  • After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting crude solid in ethyl acetate.[1]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester product.[1]

Acyl Halide Method

This two-step method involves the initial formation of cinnamoyl chloride followed by its reaction with cinnamyl alcohol.[4]

Step 1: Synthesis of Cinnamoyl Chloride

  • In a reaction vessel, combine cinnamic acid and thionyl chloride in a molar ratio of 1:1.2-2.[4]

  • Control the temperature between -5 to 40 °C and react for 5-7 hours.[4]

  • After the initial reaction, warm the mixture to 60-70 °C.[4]

  • Remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.[1][4]

  • Further purify the cinnamoyl chloride by vacuum distillation.[4]

Step 2: Synthesis of this compound

  • In a separate flask, dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.[1]

  • Warm the solution to 30-50 °C with stirring.[1][4]

  • Slowly add the prepared cinnamoyl chloride dropwise over 3-5 hours.[1]

  • Continue stirring the reaction for an additional 3 hours.[1]

  • Remove the solvent by distillation under reduced pressure to obtain the crude this compound.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., 75% ethanol).[4]

Visualizations

Steglich_Esterification_DCC cluster_reactants Reactants cluster_process Process cluster_products Products & By-products Cinnamic Acid Cinnamic Acid Mixing in DCM Mixing in DCM Cinnamic Acid->Mixing in DCM Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Alcohol->Mixing in DCM DCC DCC DCC->Mixing in DCM DMAP DMAP DMAP->Mixing in DCM Stirring at RT Stirring at RT Mixing in DCM->Stirring at RT 1.5h Filtration Filtration Stirring at RT->Filtration This compound This compound Filtration->this compound DCU (precipitate) DCU (precipitate) Filtration->DCU (precipitate)

Caption: Workflow for Steglich Esterification using DCC.

Greener_Steglich_Esterification_EDC cluster_reactants Reactants cluster_process Process cluster_products Product Cinnamic Acid Cinnamic Acid Mixing in Acetonitrile Mixing in Acetonitrile Cinnamic Acid->Mixing in Acetonitrile Alcohol Alcohol Alcohol->Mixing in Acetonitrile EDC EDC EDC->Mixing in Acetonitrile DMAP DMAP DMAP->Mixing in Acetonitrile Heating & Stirring Heating & Stirring Mixing in Acetonitrile->Heating & Stirring 40-45°C, 45min Work-up Work-up Heating & Stirring->Work-up Evaporation, Extraction, Washing Cinnamate Ester Cinnamate Ester Work-up->Cinnamate Ester Acyl_Halide_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Cinnamic Acid Cinnamic Acid Reaction1 Reaction (-5 to 40°C, 5-7h) Cinnamic Acid->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Purification1 Distillation Reaction1->Purification1 Cinnamoyl Chloride Cinnamoyl Chloride Purification1->Cinnamoyl Chloride Reaction2 Reaction (30-50°C, 3-5h) Cinnamoyl Chloride->Reaction2 Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Alcohol->Reaction2 Purification2 Recrystallization Reaction2->Purification2 This compound This compound Purification2->this compound

References

Application Notes and Protocols for the Quantification of Cinnamyl Cinnamate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate is a naturally occurring ester known for its pleasant balsamic and floral aroma. It is a key component in various essential oils and is widely used as a fixative and fragrance ingredient in perfumes, cosmetics, and food products.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance in these industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, even in complex matrices.[2][3]

This document provides a detailed protocol for the quantification of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, calibration, and data analysis. Additionally, it includes a workflow diagram and a summary of expected quantitative performance.

Data Presentation: Quantitative Data Summary

The performance of the described GC-MS method for the quantification of this compound is summarized in the table below. These values are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to determine the precise performance characteristics in your laboratory.

ParameterExpected Performance
Linearity Range (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound in a liquid matrix such as an essential oil or fragrance oil.

Materials and Reagents
  • This compound certified reference standard (≥98% purity)

  • Solvent: Ethyl acetate or Dichloromethane (GC grade)

  • Internal Standard (IS): e.g., 1,4-Dibromobenzene or Benzyl Benzoate

  • Sodium sulfate, anhydrous

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • GC vials with inserts

  • Syringe filters (0.45 µm, PTFE)

Standard and Sample Preparation

2.1. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 100 mg of the internal standard.

  • Dissolve in the chosen solvent in a 100 mL volumetric flask and dilute to the mark.

2.2. This compound Stock Solution (1 mg/mL):

  • Accurately weigh approximately 100 mg of this compound certified reference standard.

  • Dissolve in the chosen solvent in a 100 mL volumetric flask and dilute to the mark.

2.3. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.4. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh 0.1 g of the sample (e.g., essential oil) into a 10 mL volumetric flask.

  • Add 5 mL of the chosen solvent and vortex for 1 minute.

  • Add 100 µL of the internal standard stock solution (to achieve a concentration of 10 µg/mL).

  • Dilute to the mark with the solvent and mix thoroughly.

  • To remove any residual water, pass the extract through a small column containing anhydrous sodium sulfate.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization for your specific instrument.

GC Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Parameter Condition
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 131
Qualifier Ions (m/z) 117, 115[3]
Data Analysis and Quantification
  • Identify the this compound and internal standard peaks in the chromatograms based on their retention times.

  • Integrate the peak areas for the quantification ion of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS quantification of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Weighing (e.g., Essential Oil) Extraction Liquid-Liquid Extraction & IS Spiking Sample->Extraction Standard Standard Weighing (this compound & IS) Dilution Serial Dilution for Calibration Standards Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Reportable Result (µg/mL or %w/w) Quantification->Result

References

Cinnamyl cinnamate as a fragrance ingredient in cosmetic science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cinnamyl Cinnamate as a Fragrance Ingredient

1.0 Chemical and Physical Properties

This compound (CAS No. 122-69-0) is an aromatic ester recognized for its use in the fragrance and flavor industries.[1] It is naturally found in storax and cinnamon bark but is commonly synthesized for commercial use.[2][3] The compound is formed from the esterification of cinnamyl alcohol and cinnamic acid.[4] Its chemical structure and properties are summarized below.

PropertyValueReference
CAS Number 122-69-0[1][5]
Molecular Formula C₁₈H₁₆O₂[5][6]
Molecular Weight 264.32 g/mol [1][6]
Appearance White to off-white solid or yellow liquid (fused mass)[1][3]
Melting Point 38 - 45 °C[1][3]
Boiling Point 370 °C[3]
Solubility Soluble in alcohol, ether, benzene, and other organic solvents like Chloroform and Acetone; low solubility in water.[3][4]
Synonyms Styracin, Phenylallyl cinnamate, 3-Phenyl-2-propen-1-yl 3-phenylpropenoate[5][6]

2.0 Olfactory Profile and Applications in Cosmetics

This compound possesses a mild, sweet, balsamic, and floral odor with a spicy nuance.[2][7] Its low volatility and tenacious character make it an excellent fixative in fragrance formulations, particularly in heavy floral, oriental, and amber-type perfumes.[2][8]

  • Fragrance Additive : It is used to impart warm and sweet aromatic notes in a variety of cosmetic products, including body lotions, creams, and soaps.[2]

  • Fixative : It helps to prolong the scent of other, more volatile fragrance ingredients in a composition.[2][8] It is particularly effective in floral fragrances such as carnation, hyacinth, and tuberose.[8]

  • Blending : It blends well with other balsamic notes like labdanum, as well as patchouli and oakmoss.[8]

3.0 Safety and Regulatory Profile

The safety of this compound as a fragrance ingredient has been reviewed by organizations such as the Research Institute for Fragrance Materials (RIFM).

  • Skin Sensitization : While one source indicates that a 4% solution causes no irritation or sensitization, cinnamates as a class are known to have allergenic potential.[8][9] Cinnamyl alcohol, a related compound, is considered a prohapten that can be metabolized in the skin to the more reactive and sensitizing cinnamaldehyde.[10][11][12] Therefore, the potential for sensitization, especially in fragrance-sensitive individuals, should be considered.

  • Toxicity : The acute oral LD₅₀ in rats is reported as 4200 mg/kg, and the dermal LD₅₀ in rats is greater than 5000 mg/kg, indicating low acute toxicity.[7][8] A RIFM safety assessment concluded that this compound is not genotoxic.[13]

  • Regulatory Status : The International Fragrance Association (IFRA) provides standards for the use of fragrance ingredients. The maximum recommended usage levels for this compound in fragrance concentrates are stipulated to ensure consumer safety.[8]

ParameterValueReference
Acute Oral LD₅₀ (rat) 4200 mg/kg[8]
Acute Dermal LD₅₀ (rat) > 5000 mg/kg[8]
Genotoxicity Non-genotoxic[13]
Human Experience No irritation or sensitization at 4% solution[8]
Product CategoryMax IFRA Use Level (% in consumer product)Reference
Fine Fragrance 0.24% (assuming fragrance mixture is used at 20%)[8]
General Cosmetics 0.238% (in fragrance concentrate)[8]

4.0 Formulation and Stability Considerations

The stability of any fragrance ingredient is critical to the shelf-life and quality of a cosmetic product.[14]

  • Chemical Stability : this compound is moderately stable but can be sensitive to light and heat.[4] In formulations, it is important to protect the product from UV radiation and extreme temperatures to prevent degradation, which can lead to discoloration or changes in odor.[15][16]

  • Product Compatibility : The point of incorporation during manufacturing is important. Adding the fragrance to a formulation at an elevated temperature can drive off volatile components or promote unwanted reactions.[16]

  • Testing : Accelerated stability testing, involving exposure to elevated temperatures (e.g., 45°C) and light, as well as freeze-thaw cycles, is essential to predict the long-term stability of the fragrance within the final product.[15] Key parameters to monitor include color, odor, pH, and viscosity.[15]

Experimental Protocols

5.0 Protocol: In Vitro Skin Sensitization Assessment (Defined Approach)

To assess the skin sensitization potential of a new ingredient without animal testing, a defined approach using a combination of in vitro methods is recommended. The "2 out of 3" approach, integrating data from the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and the human Cell Line Activation Test (h-CLAT), provides a robust evaluation based on the Adverse Outcome Pathway (AOP) for skin sensitization.[17]

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_Assays In Vitro / In Chemico Assays MIE KE1: Molecular Initiating Event (Haptenation) KC KE2: Keratinocyte Activation (Nrf2 Pathway) MIE->KC DC KE3: Dendritic Cell Activation KC->DC TC KE4: T-Cell Proliferation DC->TC AO Adverse Outcome (Allergic Contact Dermatitis) TC->AO DPRA DPRA DPRA->MIE Kera KeratinoSens™ Kera->KC HCLAT h-CLAT HCLAT->DC start Test Chemical dpra Perform DPRA start->dpra kera Perform KeratinoSens™ start->kera hclat Perform h-CLAT start->hclat decision Two Concordant Results? dpra->decision kera->decision hclat->decision sensitizer Classify as SENSITIZER decision->sensitizer 2 or 3 Positive nonsensitizer Classify as NON-SENSITIZER decision->nonsensitizer 2 or 3 Negative inconclusive Inconclusive / Further Testing decision->inconclusive 1 Positive, 1 Negative, 1 Borderline, etc. cluster_storage 3-Month Accelerated Storage start Prepare Formulation & Package Samples t0 T=0 Analysis (Color, Odor, pH, Viscosity) start->t0 c1 45°C Oven c2 25°C Control c3 4°C Fridge c4 Freeze/Thaw Cycles (-10°C to 25°C) c5 Light Exposure eval Periodic Evaluation (1, 2, 3 Months) c1->eval c2->eval c3->eval c4->eval c5->eval end Analyze Data & Predict Shelf-Life eval->end

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Cinnamate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cinnamyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

The most common impurities are unreacted starting materials, namely cinnamyl alcohol and cinnamic acid. Depending on the reaction conditions, side products such as self-condensation products of cinnamyl alcohol or byproducts from the decomposition of reagents may also be present.

Q2: How can I effectively remove unreacted cinnamyl alcohol and cinnamic acid?

A combination of aqueous workup and chromatography or recrystallization is typically effective. An initial wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove the acidic cinnamic acid. Subsequent purification by column chromatography or recrystallization can then separate the this compound from the more polar cinnamyl alcohol.

Q3: My purified this compound has a low melting point and appears as a yellowish oil or a waxy solid. What could be the issue?

Pure this compound should be a white to off-white crystalline solid. A low melting point or oily appearance often indicates the presence of impurities, most commonly residual cinnamyl alcohol, which has a low melting point (33 °C).[1][2]

Q4: Can I purify this compound by distillation?

While this compound has a high boiling point (around 370 °C at atmospheric pressure), vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities. However, care must be taken to avoid thermal degradation.

Q5: How can I visualize this compound and its common impurities on a TLC plate?

This compound, cinnamyl alcohol, and cinnamic acid are all UV-active due to their aromatic rings, allowing for easy visualization under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator. They will appear as dark spots. Additionally, staining with potassium permanganate or p-anisaldehyde can be used for visualization.

Troubleshooting Guides

Recrystallization

Problem 1: this compound "oils out" instead of forming crystals.

  • Cause: The melting point of the crude product is lower than the temperature of the crystallization solution, often due to a high concentration of impurities like cinnamyl alcohol.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which this compound is less soluble (e.g., water or hexane if using an alcohol as the primary solvent) to lower the overall solubility.

    • Try a different solvent system with a lower boiling point.

    • Attempt to "seed" the solution with a previously obtained pure crystal of this compound.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or it may be supersaturated without nucleation.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the this compound.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

    • Add a seed crystal of pure this compound.

    • Cool the solution to a lower temperature in an ice bath or refrigerator.

Problem 3: The yield of purified this compound is low.

  • Cause: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The chosen solvent may also have a relatively high solubility for this compound even at low temperatures.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Cool the crystallization mixture for a longer period and at a lower temperature.

    • Consider a different recrystallization solvent where this compound has a steeper solubility curve (high solubility when hot, very low solubility when cold).

Column Chromatography

Problem 1: Poor separation of this compound and cinnamyl alcohol.

  • Cause: The solvent system (mobile phase) is too polar, causing both compounds to elute quickly with little differentiation.

  • Solution:

    • Decrease the polarity of the mobile phase. A good starting point for separating this compound from cinnamyl alcohol is a mixture of ethyl acetate and petroleum ether (or hexanes). Start with a low polarity mixture (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity.

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to find a mobile phase that gives good separation between the spots of this compound and cinnamyl alcohol.

Problem 2: this compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, if you started with 5% ethyl acetate in petroleum ether, you can increase it to 10%, 15%, and so on.

    • Ensure you have not overloaded the column with the crude product.

Problem 3: The collected fractions are still impure.

  • Cause: The column may have been packed improperly, leading to channeling. The sample may have been loaded in too large a volume of solvent, causing band broadening. The fractions collected may be too large.

  • Solution:

    • Ensure the silica gel is packed uniformly without any air bubbles.

    • Dissolve the crude product in the minimum amount of solvent for loading onto the column.

    • Collect smaller fractions to better resolve the separation of compounds.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₈H₁₆O₂264.3242-45[3][4]370[3]Soluble in alcohol, ether, benzene, chloroform, ethyl acetate; insoluble in water.[3]
Cinnamyl AlcoholC₉H₁₀O134.1833[1][5]250[1][5]Sparingly soluble in water; soluble in most organic solvents.[1][6]
Cinnamic AcidC₉H₈O₂148.16133[7]300[7][8][9]Slightly soluble in water; soluble in many organic solvents.[7][8][10]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent. Methanol or ethanol are good starting points as this compound is soluble in them at elevated temperatures and less soluble at lower temperatures.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or other spectroscopic methods to confirm purity.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and petroleum ether (or hexanes). The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the eluted fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Assessment: Confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., melting point, NMR, GC).

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_cosolvent Re-heat & Add Co-solvent oiling_out->reheat_add_cosolvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Evaporate Some Solvent no_crystals->concentrate Yes success Pure Crystals Obtained low_yield->success No minimize_solvent Use Minimal Hot Solvent low_yield->minimize_solvent Yes try_new_solvent Try Different Solvent reheat_add_cosolvent->try_new_solvent seed_crystal Add Seed Crystal reheat_add_cosolvent->seed_crystal try_new_solvent->start seed_crystal->start cool_lower Cool to Lower Temp. seed_crystal->cool_lower scratch_flask Scratch Flask concentrate->scratch_flask scratch_flask->seed_crystal cool_lower->start minimize_solvent->start

Caption: Troubleshooting workflow for this compound recrystallization.

Column_Chromatography_Troubleshooting start Start Column Chromatography poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? poor_separation->no_elution No decrease_polarity Decrease Mobile Phase Polarity poor_separation->decrease_polarity Yes impure_fractions Fractions Impure? no_elution->impure_fractions No increase_polarity Increase Mobile Phase Polarity (Gradient) no_elution->increase_polarity Yes success Pure Product Isolated impure_fractions->success No repack_column Repack Column impure_fractions->repack_column Yes optimize_tlc Optimize with TLC decrease_polarity->optimize_tlc optimize_tlc->start check_loading Check for Overloading increase_polarity->check_loading check_loading->start minimize_loading_volume Minimize Loading Volume repack_column->minimize_loading_volume collect_smaller_fractions Collect Smaller Fractions minimize_loading_volume->collect_smaller_fractions collect_smaller_fractions->start

References

Cinnamyl cinnamate stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability and degradation of cinnamyl cinnamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows new peaks/impurities during analytical testing (e.g., HPLC, GC-MS). What are the likely causes?

A1: The appearance of new peaks typically indicates degradation. This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: As an ester, it can hydrolyze to form cinnamyl alcohol and cinnamic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or alkaline conditions.[1]

  • Oxidative and Photochemical Degradation: The primary degradation products, particularly cinnamyl alcohol, are unstable. Cinnamyl alcohol can oxidize upon exposure to air, heat, and light to form cinnamaldehyde, which can be further oxidized to cinnamic acid.[2][3] Cinnamic acid itself can also undergo photodegradation.[4]

Q2: What are the main degradation products I should be looking for?

A2: The primary degradation products are cinnamyl alcohol and cinnamic acid. Secondary products, resulting from the degradation of cinnamyl alcohol, include cinnamaldehyde, benzaldehyde, and benzoic acid.[3][5] Monitoring for these five compounds is crucial during a stability study.

Q3: My formulation containing this compound has developed a different scent and a yellowish tint over time. What could be the reason?

A3: This is a common sign of degradation. This compound has a mild, balsamic-floral odor.[6] The formation of cinnamaldehyde, which has a characteristic sharp, spicy cinnamon scent, will alter the fragrance profile. Color changes can also occur as various degradation products form and potentially undergo further reactions.

Q4: How can I minimize the degradation of this compound during storage and in my experiments?

A4: To ensure stability, proper handling and storage are critical:

  • Storage Conditions: Store this compound in well-sealed containers, protected from light and heat, in a cool, dry place. For long-term storage, consider refrigeration (2-8°C) and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent/Formulation pH: Avoid strongly acidic or alkaline conditions in your formulations, as these can catalyze hydrolysis.[1] Buffering the system to a neutral pH can improve stability.

  • Excipient Compatibility: Ensure that other components in your formulation do not promote degradation. For instance, strong oxidizing agents should be avoided.

Q5: What analytical methods are best suited for conducting a stability study on this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[7] This method can separate this compound from its key degradation products, allowing for simultaneous quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for identifying unknown degradation products.[5]

Quantitative Degradation Data

The following tables summarize key quantitative data related to the degradation of this compound's primary hydrolytic products.

Table 1: Thermal and Oxidative Stability Data for Cinnamyl Alcohol and Cinnamic Acid

Compound Parameter Value Conditions Reference
Cinnamyl Alcohol Temperature of Initial Oxygen Absorption (Ta) 292.375 K (19.2 °C) Oxygen Atmosphere [5]
Temperature of Rapid Oxidation (TR) 332.75 K (59.6 °C) Oxygen Atmosphere [5]
Cinnamic Acid Temperature of Initial Oxygen Absorption (Ta) 363.875 K (90.7 °C) Oxygen Atmosphere [5]

| | Temperature of Rapid Oxidation (TR) | 385.375 K (112.2 °C) | Oxygen Atmosphere |[5] |

Table 2: Photodegradation Data for Cinnamyl Alcohol

Compound Parameter Value Conditions Reference
Cinnamyl Alcohol Degradation Rate 0.086 min⁻¹ 50 µM solution, UV irradiation [3]

| | Time for Complete Degradation | 90 min | 50 µM solution, UV irradiation |[3] |

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation (stress testing) study to identify potential degradation products and establish the degradation pathways of this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Conditions (as per ICH Guidelines[8][9]):

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a portion of the stressed powder to prepare a final concentration of ~100 µg/mL.

  • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10] Prepare a control sample protected from light. Dilute both samples to a final concentration of ~100 µg/mL.

4. Analysis:

  • Analyze all stressed samples, a non-stressed control solution, and a blank (solvent) by a validated HPLC-UV method.

  • The HPLC method should be capable of separating the intact this compound from all generated degradation products. A gradient elution with a C18 column is typically effective.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

  • Calculate the percentage degradation in each condition.

Visualizations

Degradation Pathways

Degradation_Pathway cluster_hydrolysis Hydrolysis (Water, Acid/Base) cluster_oxidation Oxidation / Photodegradation (Air, Light, Heat) CC This compound CA Cinnamic Acid CC->CA CAL Cinnamyl Alcohol CC->CAL CALD Cinnamaldehyde CAL->CALD CALD->CA BA Benzaldehyde / Benzoic Acid CALD->BA

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

Experimental_Workflow start Define Protocol (ICH Guidelines) prep Prepare Samples (Min. 3 Batches) start->prep storage Place in Stability Chambers (Accelerated & Long-Term) prep->storage pull Pull Samples at Timepoints (0, 3, 6, 12... months) storage->pull analysis Analyze Samples (HPLC, Physical Tests) pull->analysis data Record & Analyze Data (Assay, Impurities, % Degradation) analysis->data report Generate Stability Report (Shelf-life determination) data->report end Conclusion report->end

Caption: General workflow for a this compound stability study.

Troubleshooting Logic for Instability

Troubleshooting_Logic start Instability Observed (e.g., new peaks, odor change) check_storage Review Storage Conditions (Light, Temp, Humidity)? start->check_storage check_formulation Examine Formulation (pH, Water Content, Excipients)? check_storage->check_formulation No improper_storage Root Cause: Environmental Exposure (Oxidation/Photodegradation) check_storage->improper_storage Yes check_raw_material Test Initial Raw Material (Purity, Impurities)? check_formulation->check_raw_material No formulation_issue Root Cause: Formulation Incompatibility (Hydrolysis) check_formulation->formulation_issue Yes raw_material_issue Root Cause: Poor Initial Quality check_raw_material->raw_material_issue Yes unknown Further Investigation Needed check_raw_material->unknown No

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Cinnamyl Cinnamate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solubility of cinnamyl cinnamate in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a cinnamate ester found naturally in storax and Peru balsam.[1][2] It is a white to colorless crystalline solid.[1][3] Its chemical structure makes it highly lipophilic (fat-soluble) and practically insoluble in water, which presents a significant challenge for its use in aqueous-based in vitro biological assays.[3]

Q2: What are the basic physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for handling it correctly in the lab.

PropertyValueReference
Molecular FormulaC₁₈H₁₆O₂[3]
Molecular Weight264.32 g/mol [4]
AppearanceWhite or colourless crystals[1][3]
Melting Point42-45 °C[1][5]
Water SolubilityInsoluble[3]
Common SolventsSoluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate, ethanol, ether, and oils.[1][3]

Q3: Which organic solvents are recommended for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for biological assays.[1][6] Other suitable solvents include ethanol and acetone.[1] However, it is critical to ensure the final concentration of these organic solvents in your cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).[7]

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is essential to maintain the compound's integrity.

  • Powder: Store at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing this compound for in vitro experiments.

Q1: My this compound precipitates immediately when I add my DMSO stock solution to the aqueous cell culture medium. What's wrong?

A1: This is a common problem caused by the rapid change in solvent polarity. This compound is soluble in DMSO but not in the aqueous medium. When the stock is added directly, the compound crashes out of the solution.

Solution Workflow:

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso dilution_method Are you using direct (single-step) dilution? check_dmso->dilution_method No solution_A Reduce DMSO concentration. Prepare a higher concentration stock solution if necessary. check_dmso->solution_A Yes solution_B Use a stepwise (serial) dilution method. (See Protocol 2) dilution_method->solution_B Yes solution_C Consider using a solubilizing agent like a surfactant (e.g., Tween 80) or co-solvent. dilution_method->solution_C No end Clear Working Solution solution_A->end solution_B->end solution_C->end

Caption: Decision workflow for troubleshooting precipitation.

Corrective Actions:

  • Stepwise Dilution: Avoid adding the concentrated stock directly to your final volume of media.[7] Perform serial dilutions, gradually decreasing the concentration of both the compound and the organic solvent. This allows the molecules to disperse more effectively.[8]

  • Vigorous Mixing: When making dilutions, add the smaller volume to the larger volume while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that lead to precipitation.[8]

  • Temperature: Gently warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.[6][8]

Q2: I need to prepare a working solution, but even with serial dilutions, I see a slight cloudiness. How can I improve the solubility further?

A2: If standard methods are insufficient, you can employ solubilizing agents. These agents create a more favorable environment for lipophilic compounds in aqueous solutions.

Recommended Strategies:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 can be used at low, non-toxic concentrations. Surfactants form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous medium.[9][10][11]

  • Co-solvents: For certain applications, a mixture of solvents can be used. For example, a stock could be prepared in DMSO, and an intermediate dilution could be made in a solution containing PEG300 or glycerol before the final dilution in media.[7] This is more common for in vivo formulations but can be adapted.

  • Complexation with Cyclodextrins: For advanced applications, cyclodextrins can be used to form inclusion complexes with this compound. This technique has been shown to dramatically increase the aqueous solubility of the related compound, cinnamic acid, by over 250-fold.[12]

G cluster_0 Solubilization Strategies cluster_1 Enhancement Methods A High-Concentration Stock Solution (e.g., in DMSO) B Intermediate Dilution (Optional) A->B Stepwise Dilution F Use Cyclodextrin Complexation A->F Alternative to C Final Working Solution (in Aqueous Medium) B->C Final Dilution E Use Co-Solvent (e.g., PEG300) in Intermediate Step B->E Improves D Add Surfactant (e.g., Tween 80) to Medium C->D Improves

Caption: Relationship between solubilization strategies.

Q3: My assay results are inconsistent between experiments. Could this be related to solubility?

A3: Absolutely. Inconsistent solubility can lead to significant variations in the effective concentration of this compound delivered to the cells.

Potential Causes and Solutions:

  • Precipitation Over Time: The compound may be precipitating slowly in the incubator over the course of your assay (e.g., 24-72 hours). Inspect your plates under a microscope for crystals before ending the experiment. If this is occurring, using a solubilizing agent like a surfactant is highly recommended to improve the stability of the solution.[10]

  • Inaccurate Stock Concentration: If the stock solution was not fully dissolved, its actual concentration will be lower than calculated. Always ensure no solid material is visible in your stock solution. Gentle heating (37°C) and sonication can help ensure complete dissolution.[6]

  • Adsorption to Plastics: Lipophilic compounds can sometimes adsorb to the plastic of pipette tips and culture plates, reducing the bioavailable concentration. Using low-retention plastics and including a low level of a non-ionic surfactant can help mitigate this.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details how to prepare a standard stock solution of this compound.

Materials:

  • This compound (MW: 264.32 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Procedure:

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass = 0.010 mol/L * 0.001 L * 264.32 g/mol = 0.00264 g = 2.64 mg

  • Weigh out 2.64 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.[6]

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[6]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -80°C for long-term use.[6][7]

Desired Stock ConcentrationMass for 1 mL StockVolume of DMSO
1 mM0.264 mg1 mL
5 mM1.32 mg1 mL
10 mM 2.64 mg 1 mL
50 mM13.22 mg1 mL
Protocol 2: Preparation of a 10 µM Working Solution via Stepwise Dilution

This protocol provides a reliable method to dilute the DMSO stock into the cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure Workflow:

G start Start: 10 mM Stock in DMSO step1 Step 1: Intermediate Dilution 1 Take 2 µL of 10 mM Stock + 198 µL of Medium = 100 µM Solution start->step1 1:100 Dilution step2 Step 2: Final Dilution Take 100 µL of 100 µM Solution + 900 µL of Medium = 10 µM Working Solution step1->step2 1:10 Dilution end Result: 10 µM Working Solution (Final DMSO: 0.1%) step2->end

Caption: Experimental workflow for stepwise dilution.

Detailed Steps:

  • Prepare Intermediate Dilution (100 µM):

    • Add 198 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

    • While vortexing the medium, add 2 µL of the 10 mM DMSO stock solution.

    • This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO.

  • Prepare Final Working Solution (10 µM):

    • Add 900 µL of pre-warmed cell culture medium to a new sterile tube.

    • While vortexing the medium, add 100 µL of the 100 µM intermediate solution from the previous step.

    • This creates a 1:10 dilution, resulting in your final 10 µM working solution.

  • Final Concentration Check: The final DMSO concentration in this working solution is 0.1%, which is well below the toxicity threshold for most cell lines.[7] Use this solution to treat your cells immediately.

References

Technical Support Center: Steglich Esterification of Cinnamyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Steglich esterification of cinnamyl cinnamate.

Troubleshooting Guide

Low yields in the Steglich esterification of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent1 Anhydrous Solvent? reagent_quality->sub_reagent1 sub_reagent2 Correct Stoichiometry? (DCC > Acid/Alcohol) reagent_quality->sub_reagent2 sub_reagent3 Fresh DMAP? reagent_quality->sub_reagent3 side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Optimized sub_conditions1 Reaction Temperature? (Room Temp is Typical) reaction_conditions->sub_conditions1 sub_conditions2 Reaction Time? (Monitor by TLC) reaction_conditions->sub_conditions2 workup_purification 4. Refine Work-up & Purification side_reactions->workup_purification Side Reactions Minimized sub_side1 N-acylurea Formation? side_reactions->sub_side1 success Improved Yield workup_purification->success Purification Effective sub_workup1 Efficient DCU Removal? workup_purification->sub_workup1 sub_workup2 Aqueous Wash Conditions? workup_purification->sub_workup2

Caption: A stepwise guide to troubleshooting low yields in Steglich esterification.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than the near-quantitative yields reported. What is the most common reason?

A1: The most frequent culprits for low yields are the presence of water in the reaction and suboptimal reaction conditions. The coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), readily reacts with water, which consumes the reagent and prevents the activation of the carboxylic acid.

  • Troubleshooting Steps:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents. Dichloromethane (DCM) is commonly used and should be appropriately dried before use.

    • Verify the quality and stoichiometry of your reagents. A slight excess of DCC (1.1-1.5 equivalents) is often used to ensure complete conversion.[1][2]

Q2: I observe a white precipitate in my reaction, but my yield is still low. What could this be?

A2: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the reaction between DCC and the carboxylic acid.[3][4] Its formation is an indicator that the reaction is proceeding. However, if the desired esterification is slow, a side reaction can occur where the O-acylisourea intermediate rearranges to a stable N-acylurea, which does not react with the alcohol.[3][5]

  • Troubleshooting Steps:

    • Role of DMAP: Ensure you are using a catalytic amount (typically 0.1-0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer agent, accelerating the desired reaction with the alcohol and suppressing the formation of the N-acylurea byproduct.[5][6]

    • Reaction Temperature: While the reaction is typically run at room temperature, running it at a chilled temperature (e.g., in an ice bath) can sometimes minimize the rearrangement to the unreactive N-acylurea.[7]

Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct during work-up?

A3: DCU is notoriously insoluble in many common organic solvents, which aids in its removal by filtration.[1][8] However, residual DCU can co-elute with the product during chromatography.

  • Troubleshooting Steps:

    • Filtration: After the reaction is complete, filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the bulk of the precipitated DCU.[9]

    • Solvent Selection: For filtration, use a minimal amount of the reaction solvent (e.g., DCM) to rinse the filter cake. Some sources suggest that DCU is less soluble in acetonitrile or carbon tetrachloride compared to DCM or chloroform.[8]

    • Precipitation: To remove any remaining dissolved DCU, the crude product can be dissolved in a small volume of a solvent in which the product is soluble but DCU is not (e.g., cold ethyl acetate or hexane) and then cooled to precipitate the remaining DCU before another filtration.[9][10]

    • Acidic Wash: An acidic wash (e.g., with 1 M HCl) during the aqueous work-up can help remove any remaining DCC and other basic impurities.[8][9]

Q4: Are there alternative, "greener" methods for the Steglich esterification of this compound?

A4: Yes, a modified Steglich protocol using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a more environmentally friendly alternative.[11][12]

  • Advantages of EDC:

    • The urea byproduct formed from EDC is water-soluble, simplifying purification as it can be removed with an aqueous wash, often eliminating the need for filtration and column chromatography.[2][10]

    • Acetonitrile, a less hazardous solvent than chlorinated alternatives, can be used.[11][12]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Steglich Esterification Cinnamic acid, Cinnamyl alcohol, DCC, DMAPDichloromethane (DCM)Room Temperature1.5 hours98[13]
Acyl Halide Method Cinnamoyl chloride, Cinnamyl alcohol, Et3NDichloromethane (DCM)Reflux6 hours41[13]
"Greener" Steglich Cinnamic acid, Alcohol, EDC, DMAPAcetonitrile40-4545 minutes~70 (average)[11][12]

Experimental Protocols

Protocol 1: High-Yield Steglich Esterification using DCC [2][13]

This protocol is adapted from a study that reported a 98% yield for the synthesis of this compound.[13]

  • Materials:

    • Cinnamic acid (1 mmol)

    • Cinnamyl alcohol (1 mmol)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

    • 4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Sodium sulfate (Na₂SO₄)

    • Silica gel

  • Procedure:

    • To a solution of cinnamic acid (1 mmol) in anhydrous DCM (2 mL) in a round-bottom flask, add DMAP (0.15 mmol).

    • In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL) and a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).

    • Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.

    • Slowly add the DCC solution to the reaction mixture with stirring.

    • Allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a bed of silica gel and wash with DCM to remove the DCU.

    • Dry the collected filtrate over anhydrous Na₂SO₄.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: "Greener" Steglich Esterification using EDC [2][11]

This protocol utilizes the water-soluble carbodiimide EDC in acetonitrile.

  • Materials:

    • (E)-Cinnamic acid

    • Cinnamyl alcohol

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Acetonitrile

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.

    • Add acetonitrile and the cinnamyl alcohol to the mixture.

    • Stir the reaction at 40-45 °C for approximately 45 minutes, monitoring by TLC.

    • After the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the resulting crude solid in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Steglich Esterification Mechanism

SteglichEsterification RCOOH Cinnamic Acid O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acyl_DMAP Acyl-DMAP Complex (Reactive Ester) O_acylisourea->Acyl_DMAP + DMAP DCU DCU O_acylisourea->DCU N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, No DMAP) DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP Ester This compound Acyl_DMAP->Ester + Cinnamyl Alcohol ROH Cinnamyl Alcohol ROH->Ester

Caption: Mechanism of DMAP-catalyzed Steglich esterification.

References

Technical Support Center: Cinnamyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cinnamyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are esterification reactions. Key methods include:

  • Steglich Esterification: This high-yield method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between cinnamic acid and cinnamyl alcohol.[1][2]

  • Acyl Halide Method: This is a traditional two-step process where cinnamic acid is first converted to the more reactive cinnamoyl chloride using an agent like thionyl chloride. The cinnamoyl chloride is then reacted with cinnamyl alcohol to form the ester.[1][3]

  • Transesterification: This method involves the reaction of an ester of cinnamic acid (e.g., ethyl cinnamate or methyl cinnamate) with cinnamyl alcohol, typically under pressure or with the removal of a low-boiling alcohol byproduct to drive the reaction forward.[4][5]

Q2: What are the typical impurities I might encounter in my this compound product?

A2: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. These can include:

  • Unreacted Cinnamic Acid: A common impurity if the reaction does not go to completion.[6]

  • Unreacted Cinnamyl Alcohol: Another starting material that may remain in the final product.[6]

  • Byproducts from Coupling Agents: In Steglich esterification, byproducts like dicyclohexylurea (DCU) from DCC are formed and must be removed.[1]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, ethyl acetate, ethanol) can be present in the final product.[6]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of other unwanted compounds.[4][7]

Q3: How can I purify my crude this compound?

A3: Several purification techniques can be employed, often in combination, to achieve high-purity this compound:

  • Recrystallization: This is a common and effective method for purifying solid this compound. Ethanol or ethanol/water mixtures are often used as solvents.[3][4][6]

  • Silica Gel Column Chromatography: This technique is highly effective for separating the desired ester from unreacted starting materials and byproducts.[1][8] A common eluent system is a mixture of n-hexane and dichloromethane.[1]

  • Washing: The crude product dissolved in an organic solvent can be washed with aqueous solutions to remove certain impurities. For example, washing with a sodium bicarbonate solution can remove acidic impurities like unreacted cinnamic acid, and washing with 1M HCl can remove basic impurities.[1][9]

  • Distillation: Vacuum distillation can be used to purify this compound, especially in the transesterification process, by separating it from less volatile impurities.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time.[3] - Increase reaction temperature, but be mindful of potential side reactions.[7] - Ensure appropriate stoichiometry of reactants and catalysts.[10]
Poor quality of starting materials.- Use high-purity cinnamic acid and cinnamyl alcohol. Impurities in starting materials can lead to side reactions.[7]
Inefficient purification.- Optimize the purification method. For column chromatography, adjust the eluent polarity. For recrystallization, select an appropriate solvent system.
Presence of Unreacted Cinnamic Acid in Product Incomplete reaction.- Drive the reaction to completion by using an excess of cinnamyl alcohol or by removing water if it is a byproduct (in Fischer esterification).
Ineffective purification.- Wash the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[1][9]
Presence of Dicyclohexylurea (DCU) in Product (Steglich Esterification) Incomplete removal of the byproduct.- DCU is poorly soluble in many organic solvents. Filter the reaction mixture to remove the precipitated DCU before workup.[1] - A final purification by column chromatography will effectively separate the product from any remaining DCU.[1]
Product is an Oil Instead of a Solid Presence of impurities.- Impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid.[6] Purify the product using column chromatography or recrystallization.
Isomeric impurities.- The presence of (E,Z)-isomers alongside the desired (E,E)-cinnamyl cinnamate can affect its physical properties.[11] Purification by chromatography can help separate isomers.
Discolored Product (Yellow or Brown) High reaction temperatures.- Prolonged heating at high temperatures can lead to decomposition and the formation of colored impurities.[9] Conduct the reaction at the lowest effective temperature.
Impure starting materials.- Ensure the purity of reactants, as impurities can lead to colored byproducts.

Data Presentation: Comparison of Synthetic Methods

Method Key Reagents Typical Solvent Reaction Temperature (°C) Typical Yield Purity Key Advantages Key Disadvantages
Steglich Esterification (DCC) Cinnamic acid, Cinnamyl alcohol, DCC, DMAPDichloromethane (DCM)Room Temperature~98%[2]High after purificationHigh yield at mild conditions.Forms insoluble DCU byproduct which requires filtration.[1]
"Greener" Steglich (EDC) Cinnamic acid, Cinnamyl alcohol, EDC, DMAPAcetonitrile40-45~70% (for derivatives)[10]Good, often no further purification needed.[10]Water-soluble byproduct simplifies workup; uses a less hazardous solvent.[10]Lower reported yields compared to DCC method.
Acyl Halide Method Cinnamic acid, Thionyl chloride, Cinnamyl alcoholOrganic solvent (e.g., N,N-dimethylaniline)30-5081.2% - 89.0%[3]Up to 99.0% after recrystallization.[3]Utilizes a highly reactive intermediate.Two-step process; thionyl chloride is corrosive; can produce byproducts.[4]
Transesterification Methyl cinnamate, Cinnamyl alcohol, Potassium carbonateNone (neat) or high-boiling solventHigh temperatureVariableGood after distillationAvoids corrosive reagents.Often requires high pressure or temperature and can lead to side reactions.[4][5]

Experimental Protocols

Protocol 1: Steglich Esterification using DCC

Materials:

  • Cinnamic acid (1 mmol)

  • Cinnamyl alcohol (1 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • n-hexane

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid and DMAP in anhydrous DCM.[1]

  • In a separate flask, prepare a solution of cinnamyl alcohol in anhydrous DCM and a solution of DCC in anhydrous DCM.[1]

  • Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.

  • Slowly add the DCC solution to the reaction mixture with stirring.[1]

  • Allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a bed of celite or silica gel and wash with DCM to remove the DCU.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/DCM) to afford the pure this compound.[1]

Protocol 2: Acyl Halide Method

Materials:

  • Cinnamic acid

  • Thionyl chloride

  • Cinnamyl alcohol

  • Organic solvent (e.g., N,N-dimethylaniline)

  • Methanol or ethanol for recrystallization

Procedure: Step A: Preparation of Cinnamoyl Chloride

  • React cinnamic acid with an excess of thionyl chloride. The reaction can be initiated at a low temperature (-5 to 40 °C) and then warmed to 60-70 °C for 5-7 hours.[3]

  • After the reaction is complete, remove the excess unreacted thionyl chloride, initially by distillation at atmospheric pressure, followed by vacuum distillation to collect the cinnamoyl chloride product.[3]

Step B: Esterification

  • Dissolve cinnamyl alcohol in a suitable organic solvent.[3]

  • Warm the solution to 30-50 °C with stirring.[3]

  • Slowly add the prepared cinnamoyl chloride dropwise over 3-5 hours.[3]

  • Continue stirring the reaction for an additional 3 hours.[3]

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.[3]

  • Purify the crude this compound by recrystallization from methanol or ethanol.[3]

Visualizations

Steglich_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Cinnamic_Acid Cinnamic Acid + DMAP in DCM Reaction_Mixture Combine Reactants & Stir at Room Temp Cinnamic_Acid->Reaction_Mixture Cinnamyl_Alcohol Cinnamyl Alcohol in DCM Cinnamyl_Alcohol->Reaction_Mixture DCC_Solution DCC in DCM DCC_Solution->Reaction_Mixture Filtration Filter to Remove DCU Precipitate Reaction_Mixture->Filtration 1.5 hours Concentration Concentrate Filtrate Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product Pure Cinnamyl Cinnamate Chromatography->Final_Product

Caption: Workflow for Steglich Esterification using DCC.

Acyl_Halide_Method_Workflow cluster_stepA Step A: Cinnamoyl Chloride Synthesis cluster_stepB Step B: Esterification React_SOCl2 Cinnamic Acid + Thionyl Chloride Heat_React Heat to 60-70°C React_SOCl2->Heat_React Distill_SOCl2 Distill Excess SOCl₂ Heat_React->Distill_SOCl2 Vacuum_Distill Vacuum Distill Cinnamoyl Chloride Distill_SOCl2->Vacuum_Distill Add_Chloride Add Cinnamoyl Chloride (30-50°C) Vacuum_Distill->Add_Chloride Dissolve_Alcohol Dissolve Cinnamyl Alcohol in Solvent Dissolve_Alcohol->Add_Chloride Stir_React Stir for 3 hours Add_Chloride->Stir_React Remove_Solvent Remove Solvent Stir_React->Remove_Solvent Recrystallize Recrystallize from Ethanol/Methanol Remove_Solvent->Recrystallize Final_Product_Acyl Pure Cinnamyl Cinnamate Recrystallize->Final_Product_Acyl

Caption: Workflow for the two-step Acyl Halide Method.

Troubleshooting_Logic Start Crude Product Analysis Low_Yield Low Yield? Start->Low_Yield Impure Impurities Detected (TLC, NMR, etc.)? Low_Yield->Impure No Check_Reaction Check Reaction Conditions: - Time - Temperature - Stoichiometry Low_Yield->Check_Reaction Yes Optimize_Purification Optimize Purification: - Recrystallization Solvent - Column Eluent Impure->Optimize_Purification Yes Success High Purity & Yield Impure->Success No Check_Purity Check Starting Material Purity Check_Reaction->Check_Purity Failure Re-evaluate Synthesis Method Check_Purity->Failure Wash_Crude Implement Aqueous Wash (Acidic/Basic Impurities) Optimize_Purification->Wash_Crude Wash_Crude->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Cinnamyl Cinnamate Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cinnamyl cinnamate by column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format to provide direct and actionable solutions for specific experimental problems.

Q1: How do I determine the right solvent system for the separation?

A1: The selection of an appropriate eluent (solvent system) is critical for successful separation. The ideal solvent system should provide a good separation of this compound from its common impurities, primarily unreacted cinnamyl alcohol and cinnamic acid.

  • Initial Solvent System: A common and effective starting point for the separation of this compound is a mixture of n-hexane and ethyl acetate. This compound is a relatively non-polar ester, and this solvent system offers a tunable polarity to achieve optimal separation.

  • Optimization using Thin Layer Chromatography (TLC): Before performing column chromatography, it is essential to optimize the solvent system using TLC.[1]

    • Prepare several TLC chambers with different ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude this compound mixture on a TLC plate and develop the plate in one of the prepared chambers.

    • Visualize the plate under UV light. This compound and cinnamic acid are UV active and will appear as dark spots on a fluorescent background.[2] Cinnamyl alcohol can be visualized using a potassium permanganate stain, where it will appear as a yellow spot on a purple background.[2]

    • The ideal solvent system will result in an Rf value of approximately 0.25-0.35 for this compound, with clear separation from other spots.

Q2: My this compound is not separating from the unreacted starting materials.

A2: This is a common issue that can be resolved by adjusting the polarity of the eluent.

  • Problem: If the solvent system is too polar (too much ethyl acetate), all compounds will travel down the column quickly, resulting in poor separation. Conversely, if the system is not polar enough (too much hexane), the compounds will move too slowly or not at all.

  • Solution:

    • TLC Analysis: Refer to your initial TLC analysis. If the spots are all clustered together at the top of the plate (high Rf values), your eluent is too polar. If the spots remain at the baseline (low Rf values), the eluent is not polar enough.

    • Adjusting Polarity:

      • To decrease the Rf, decrease the polarity of the eluent by increasing the proportion of hexane.

      • To increase the Rf, increase the polarity by adding more ethyl acetate.

    • Elution Order: In a normal-phase silica gel column with a hexane/ethyl acetate system, the least polar compound elutes first. You can expect the following elution order:

      • This compound (least polar)

      • Cinnamyl Alcohol

      • Cinnamic Acid (most polar, may require a significantly more polar solvent to elute)[2]

Q3: The bands in my column are broad and overlapping, leading to poor separation.

A3: Band broadening can be caused by several factors related to column packing and sample application.

  • Problem: An improperly packed column with channels or cracks, or applying the sample in too large a volume of solvent, will lead to diffuse bands.

  • Solution:

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.[3]

    • Minimal Sample Volume: Dissolve your crude product in the absolute minimum amount of the eluent. A concentrated sample band applied to the top of the column is crucial for sharp separation.[2]

    • Dry Loading: If your crude this compound is not very soluble in the eluent, consider a "dry loading" technique. Pre-adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[4]

Q4: My this compound is taking too long to elute, or it's not coming off the column at all.

A4: This indicates that the solvent system is not polar enough.

  • Problem: this compound, while relatively non-polar, still requires a mobile phase with sufficient polarity to overcome its adsorption to the stationary phase.

  • Solution:

    • Increase Solvent Polarity: If you started with a highly non-polar solvent, you can gradually increase the polarity of the eluent during the chromatography run. This technique is called gradient elution. For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to 90:10, then 85:15, and so on.[2] This will help to elute more strongly adsorbed compounds.

Q5: How can I visualize the colorless this compound during TLC and column chromatography?

A5: Since this compound is colorless, visualization techniques are necessary.

  • UV Light: this compound contains aromatic rings and is therefore UV active. It will appear as a dark spot on a TLC plate that has a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[2][5] This is a non-destructive method.

  • Staining:

    • Potassium Permanganate Stain: This is a useful destructive stain for identifying fractions containing cinnamyl alcohol, which will show up as a yellow spot on a purple background.[2] this compound may also react, but typically less readily than the alcohol.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause the aromatic compounds to appear as brown spots.[2]

Data Presentation

The following table summarizes the expected Rf values for this compound and its common impurities in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate. These values are estimates based on the separation of structurally similar compounds and should be used as a guideline for optimizing your specific separation.[6]

CompoundPolarity9:1 Hexane:Ethyl Acetate (Estimated Rf)8:2 Hexane:Ethyl Acetate (Estimated Rf)7:3 Hexane:Ethyl Acetate (Estimated Rf)
This compoundLow0.35 - 0.450.50 - 0.600.65 - 0.75
Cinnamyl AlcoholMedium0.10 - 0.200.25 - 0.350.40 - 0.50
Cinnamic AcidHigh< 0.050.05 - 0.150.15 - 0.25

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Prepare developing chambers with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Spotting: Dissolve a small amount of the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[5][7]

  • Analysis: Calculate the Rf value for each spot in each solvent system. Select the solvent system that provides the best separation with an Rf value for this compound between 0.25 and 0.35.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent (determined by TLC).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of the eluent.

    • Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions in test tubes.

  • Monitoring:

    • Monitor the separation by collecting small aliquots from the eluted fractions and analyzing them by TLC.

    • Spot the collected fractions alongside your crude mixture and pure starting material references on a TLC plate.

  • Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_adjust Adjust Solvent System cluster_troubleshoot Troubleshooting start Start: Crude this compound tlc Perform TLC Analysis (e.g., 8:2 Hexane:EtOAc) start->tlc check_rf Is Rf of Product ~0.3 and well-separated? tlc->check_rf rf_high Rf too high? (> 0.4) check_rf->rf_high No rf_low Rf too low? (< 0.2) check_rf->rf_low run_column Run Column Chromatography check_rf->run_column Yes increase_hexane Increase Hexane Ratio (e.g., 9:1) rf_high->increase_hexane increase_hexane->tlc Re-run TLC increase_etOAc Increase EtOAc Ratio (e.g., 7:3) rf_low->increase_etOAc increase_etOAc->tlc Re-run TLC check_separation Good Separation? run_column->check_separation broad_bands Broad/Overlapping Bands? check_separation->broad_bands No no_elution Product Not Eluting? check_separation->no_elution collect_fractions Collect & Monitor Fractions by TLC check_separation->collect_fractions Yes repack_column Check Column Packing Use Minimal Sample Volume Consider Dry Loading broad_bands->repack_column repack_column->run_column Re-run Column gradient_elution Use Gradient Elution (Increase EtOAc %) no_elution->gradient_elution gradient_elution->run_column Re-run Column combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Troubleshooting workflow for this compound purification.

References

Preventing degradation of cinnamyl cinnamate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of cinnamyl cinnamate during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Loss of potency or unexpected assay results. Degradation of this compound due to improper storage.Verify storage conditions. This compound should be stored in a cool, dry, and dark place, in a tightly sealed container to protect from heat, light, and moisture.[1]
Hydrolysis of the ester bond.Avoid exposure to acidic or basic conditions. If the experimental protocol requires a specific pH, minimize the exposure time.
Appearance of unknown peaks in chromatograms (HPLC/GC). Formation of degradation products.Characterize the unknown peaks using mass spectrometry (MS). Likely degradation products include cinnamic acid, cinnamyl alcohol, cinnamaldehyde, and benzaldehyde. Implement the analytical protocols below to monitor for these specific compounds.
Contamination of solvents or reagents.Run blank injections of all solvents and reagents to identify any potential sources of contamination. Use high-purity solvents and reagents.
Discoloration or change in the physical appearance of the sample. Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation. Always handle the compound in a well-ventilated area and away from direct sunlight or strong artificial light.[1] Use amber vials or wrap containers in aluminum foil to protect from light.
Inconsistent results between experimental batches. Varied storage conditions between batches.Standardize storage and handling procedures for all batches of this compound. Maintain a detailed log of storage conditions for each batch.
Age of the this compound stock.Use fresh stock solutions for critical experiments. Older batches may have undergone slow degradation over time, even under recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, photodegradation, and thermal degradation.

  • Hydrolysis: The ester bond of this compound is susceptible to cleavage in the presence of acids or bases, yielding cinnamyl alcohol and cinnamic acid.

  • Oxidation: The allylic double bonds in both the cinnamyl and cinnamate moieties are prone to oxidation, which can be initiated by exposure to air (autoxidation), heat, or light. This can lead to the formation of various oxidation products, including cinnamaldehyde, benzaldehyde, and epoxides.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to isomerization of the double bonds (trans to cis) and can also provide the energy to initiate oxidation and other degradation reactions.

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation reactions, leading to a faster breakdown of the molecule.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound and the appearance of its degradation products can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: Are there any stabilizers I can add to my formulation to prevent this compound degradation?

A4: The use of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), can help to mitigate oxidative degradation. Additionally, protecting the formulation from light by using opaque packaging and maintaining a neutral pH can enhance stability. The choice of stabilizer will depend on the specific application and formulation matrix.

Quantitative Data on Degradation

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes the expected stability based on studies of related cinnamate esters and cinnamyl alcohol under various stress conditions. This information is intended to provide a general guideline for experimental design.

Condition Parameter Expected Effect on this compound Stability Primary Degradation Products
pH Acidic (pH < 4)Increased rate of hydrolysis.Cinnamic Acid, Cinnamyl Alcohol
Neutral (pH 6-8)Relatively stable to hydrolysis.-
Basic (pH > 8)Significantly increased rate of hydrolysis.[2]Cinnamate Salt, Cinnamyl Alcohol
Temperature Refrigerated (2-8 °C)High stability.Minimal degradation.
Room Temperature (20-25 °C)Slow degradation over time, accelerated by light and air exposure.Cinnamic Acid, Cinnamyl Alcohol, Oxidation products
Elevated (e.g., 40-60 °C)Accelerated degradation through hydrolysis and oxidation.[3]Cinnamic Acid, Cinnamyl Alcohol, Cinnamaldehyde, Benzaldehyde
Light DarkHigh stability.Minimal degradation.
Ambient LightSlow photodegradation and photo-oxidation over time.Isomers, Oxidation products
UV LightRapid photodegradation.[4]Isomers, Cinnamic Acid, Cinnamyl Alcohol, Benzaldehyde
Oxidizing Agent e.g., Hydrogen PeroxideRapid oxidation.Cinnamaldehyde, Benzaldehyde, Epoxides, Cinnamic Acid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a higher aqueous concentration and gradually increase the acetonitrile concentration to elute the compounds based on polarity (cinnamic acid will elute first, followed by cinnamyl alcohol, and then this compound).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (this compound and its degradation products have significant absorbance at this wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition to an appropriate concentration.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Protocol 2: GC-MS Analysis of this compound and Volatile Degradation Products

This protocol is suitable for the identification and quantification of volatile degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection, depending on the concentration of the analytes.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane. Derivatization (e.g., silylation) may be necessary for non-volatile degradation products like cinnamic acid to improve their chromatographic behavior.

  • Identification: Peaks can be identified by comparing their mass spectra with a reference library (e.g., NIST) and by running authentic standards.[7]

Visualizations

Degradation Pathways of this compound

G cluster_conditions Degradation Conditions CC This compound CA Cinnamic Acid CC->CA Hydrolysis (Acid/Base) CAlc Cinnamyl Alcohol CC->CAlc Hydrolysis (Acid/Base) Epox Epoxidation Products CC->Epox Oxidation (Air/Light) Cald Cinnamaldehyde CAlc->Cald Oxidation Cald->CA Oxidation BA Benzaldehyde Cald->BA Oxidation Heat Heat Heat->CA Heat->CAlc Heat->Cald Heat->BA Light Light Light->CA Light->CAlc Light->Cald Light->BA Light->Epox Air Air Air->Cald Air->BA Air->Epox pH pH pH->CA pH->CAlc

Caption: Primary degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Studydot

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 60°C in oven) A->E F Photodegradation (UV light exposure) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute Sample G->H I HPLC/GC-MS Analysis H->I J Identify & Quantify Degradation Products I->J

References

Addressing batch-to-batch variability in cinnamyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability in cinnamyl cinnamate synthesis. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through esterification. The most prevalent methods include:

  • Steglich Esterification: This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to facilitate the reaction between cinnamic acid and cinnamyl alcohol.[1][2] It is known for high yields under mild conditions.[1]

  • Acyl Halide Method: This is a traditional, two-step process where cinnamic acid is first converted to the more reactive cinnamoyl chloride using an agent like thionyl chloride (SOCl₂).[3] The resulting cinnamoyl chloride then reacts with cinnamyl alcohol to form the ester.[1][4]

  • Transesterification: This method involves the reaction of an existing cinnamate ester (like ethyl or methyl cinnamate) with cinnamyl alcohol, typically under catalysis.[4] However, this process can require high pressure and may lead to by-products and purification challenges.[4]

Q2: What are the primary sources of batch-to-batch variability in this synthesis?

A2: Batch-to-batch variability is a significant challenge and can stem from several factors:[5]

  • Reagent Quality: The purity of starting materials, particularly cinnamic acid and cinnamyl alcohol, is critical. Impurities can participate in side reactions, reducing yield and final product purity.[6]

  • Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration can significantly influence reaction kinetics and the formation of side products.[3][7]

  • Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction, especially in methods sensitive to moisture like the acyl halide method.

  • Process Control: Inconsistent mixing (agitation speed), heating rates, or rate of reagent addition can lead to non-uniform reaction conditions and variable outcomes.[1]

  • Work-up and Purification: Variations in the purification process, such as recrystallization solvent, temperature, and technique, can lead to inconsistent product purity and yield.[3][4]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials (cinnamic acid and cinnamyl alcohol) on a TLC plate, you can visually track the consumption of reactants and the formation of the this compound product. The disappearance of the starting material spots indicates the reaction is nearing completion. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) can be employed.[8]

Q4: What are the typical yields and purity I should expect?

A4: Expected yields and purity can vary significantly depending on the synthetic method employed and its optimization. The following table summarizes typical outcomes from various methods.

Synthesis MethodTypical YieldTypical PurityKey Conditions/Notes
Steglich Esterification (EDC) ~70%High (often requires no further purification)Acetonitrile solvent, 40-45°C, 45 min reaction time.[2]
Steglich Esterification (DCC) HighHighBy-product (dicyclohexylurea) must be filtered off.[1]
Acyl Halide Method 81-89%>98.5%Two-step process; requires careful control of temperature and reagent addition.[3]
Transesterification LowerVariableOften requires high pressure and extensive purification.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem: My reaction yield is consistently lower than expected.

Q5: What are the potential causes of low product yield, and how can I improve it?

A5: Persistently low yields can be attributed to several factors. A systematic approach is necessary to identify and resolve the issue.

  • Incomplete Reaction: The reaction may not be running to completion.

    • Solution: Extend the reaction time and monitor using TLC until the starting materials are fully consumed.[1] Ensure the reaction temperature is optimal; for endothermic reactions, a slight increase in temperature may improve conversion.[9]

  • Reagent Stoichiometry and Quality: Incorrect molar ratios or impure reagents can limit the reaction.

    • Solution: Use high-purity starting materials.[6] Verify the molar ratios of reactants and catalysts. For some reactions, using a slight excess of one reactant may be necessary to drive the reaction to completion.[10]

  • Catalyst Deactivation: The catalyst (e.g., DMAP) may be old or deactivated.

    • Solution: Use a fresh batch of catalyst. Ensure anhydrous conditions are maintained, as water can deactivate certain catalysts.

  • Sub-optimal pH: In acid-catalyzed esterifications, the pH must be controlled.

    • Solution: Ensure the catalytic acid is present in the correct concentration. In work-up procedures, incomplete neutralization can lead to product loss.

  • Purification Losses: Significant amounts of product may be lost during work-up and purification.

    • Solution: When performing recrystallization, ensure the solvent is fully saturated at high temperature and cooled sufficiently to maximize crystal formation.[3] Minimize the number of transfer steps to avoid physical loss of the product.

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion check_reagents Are reagents high purity and stoichiometry correct? check_completion->check_reagents Yes increase_time_temp Action: Increase reaction time or temperature. Re-monitor. check_completion->increase_time_temp No check_conditions Are reaction conditions optimal? (Temp, Catalyst, Solvent) check_reagents->check_conditions Yes use_fresh_reagents Action: Use fresh, high-purity reagents. Verify molar ratios. check_reagents->use_fresh_reagents No check_workup Is product lost during purification/work-up? check_conditions->check_workup Yes optimize_conditions Action: Use fresh catalyst. Ensure anhydrous solvent. check_conditions->optimize_conditions No optimize_workup Action: Optimize recrystallization. Minimize transfer steps. check_workup->optimize_workup Yes end Yield Improved increase_time_temp->end use_fresh_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Problem: My final product is impure.

Q6: My purified product shows significant impurities by HPLC/NMR. What are these impurities and how can I avoid them?

A6: Product impurity is often due to unreacted starting materials or the formation of side products. The nature of the impurity depends heavily on the synthetic method used.

  • Unreacted Starting Materials: The most common impurities are residual cinnamic acid and cinnamyl alcohol.

    • Solution: Ensure the reaction goes to completion by extending the reaction time.[1] Adjust the stoichiometry slightly (e.g., a small excess of cinnamyl alcohol) to consume the cinnamic acid fully. Improve purification by performing a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted cinnamic acid.[1]

  • Method-Specific By-products:

    • Steglich (DCC) Method: A major by-product is N,N'-dicyclohexylurea (DCU), which can be difficult to remove if it co-precipitates with the product.[1]

      • Solution: DCU has low solubility in many organic solvents like dichloromethane (DCM). Most of it can be removed by simple filtration of the reaction mixture.[1] A final purification by column chromatography may be necessary.

    • Acyl Halide Method: Side reactions can occur if the temperature is not well-controlled or if moisture is present, leading to the hydrolysis of cinnamoyl chloride back to cinnamic acid.

      • Solution: Maintain strict anhydrous conditions throughout the reaction. Control the temperature carefully during the formation of cinnamoyl chloride and its subsequent reaction with cinnamyl alcohol.[3][11]

  • Isomers: The synthesis can sometimes produce the (E,Z)-isomer in low yields along with the desired (E,E)-cinnamyl cinnamate.[12]

    • Solution: These isomers can be very difficult to separate. The best approach is to use reaction conditions that favor the formation of the desired stereoisomer. Purification by careful column chromatography or fractional crystallization may be required.

G cluster_main Main Reaction Pathway (e.g., Steglich) cluster_side Potential Side Reactions cinnamic_acid Cinnamic Acid product This compound (Desired Product) cinnamic_acid->product cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->product dcu Side Product: Dicyclohexylurea (DCU) (from DCC) hydrolysis Side Product: Cinnamic Acid (from Hydrolysis) dcc DCC dcc->dcu water Water water->hydrolysis cinnamoyl_chloride Cinnamoyl Chloride (Intermediate) cinnamoyl_chloride->hydrolysis

Caption: Synthesis pathway and potential side reactions.

Key Experimental Protocols

Protocol 1: Steglich Esterification using DCC[1]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cinnamic acid (1 mmol) and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL). Add the cinnamyl alcohol solution to the cinnamic acid mixture.

  • Coupling: Slowly add a solution of DCC (1.2 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 1.5 to 3 hours. Monitor progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Upon completion, filter the mixture through a pad of silica gel or Celite to remove the precipitated DCU, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, further purify the crude product by recrystallization from ethanol or column chromatography.

Protocol 2: Acyl Halide Method[3]

Step 1: Synthesis of Cinnamoyl Chloride

  • Setup: In a flask equipped with a reflux condenser and a gas trap, add cinnamic acid (0.67 mol) and thionyl chloride (SOCl₂) (molar ratio of 1:1.2 to 1:2).[11]

  • Reaction: Control the initial temperature between -5°C and 40°C. Gradually heat the mixture to 60-70°C and maintain for 5-7 hours.[11]

  • Purification: After cooling, remove the excess thionyl chloride by distillation under atmospheric pressure. Further purify the cinnamoyl chloride by vacuum distillation.

Step 2: Esterification

  • Preparation: In a separate flask, dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent. Warm the solution to 30-50°C with stirring.[1]

  • Addition: Slowly add the purified cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.[1]

  • Reaction: Continue stirring for an additional 3 hours after the addition is complete.

  • Purification: Remove the solvent by distillation under reduced pressure. Recrystallize the resulting crude solid from methanol or ethanol to yield the final product.[3]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)[8]

  • Sample Preparation: Accurately weigh and dissolve a sample of the product in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 278 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using certified reference standards of this compound at various concentrations. Purity is determined by comparing the peak area of the main product to the total area of all observed peaks.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Cinnamyl Cinnamate and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of cinnamyl cinnamate and its parent compound, cinnamic acid. While extensive research has been conducted on the antimicrobial effects of cinnamic acid and various cinnamate esters, specific quantitative data on the antibacterial activity of this compound remains limited in publicly available scientific literature. This guide, therefore, focuses on the well-documented antibacterial profile of cinnamic acid and draws inferences on the potential activity of this compound based on the known structure-activity relationships of related cinnamate esters.

Executive Summary

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cinnamic acid against various bacterial strains as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainGram TypeCinnamic Acid MIC (mg/mL)Reference
Staphylococcus aureusGram-positive0.5[1]
Bacillus subtilisGram-positive0.5[1]
Escherichia coliGram-negative1.0[1]
Pseudomonas aeruginosaGram-negative1.0[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive>1.0[1]

Note: MIC values can vary between studies due to differences in experimental conditions, such as the specific strain of bacteria, the growth medium used, and the incubation time.

Inferred Antibacterial Activity of this compound

While specific MIC values for this compound are not available in the reviewed literature, studies on other cinnamate esters, such as methyl cinnamate, ethyl cinnamate, and benzyl cinnamate, provide insights into its potential activity. Research suggests that the esterification of cinnamic acid can enhance its antibacterial efficacy. This is often attributed to an increase in the compound's lipophilicity, which facilitates its passage through the bacterial cell membrane. For instance, some synthetic cinnamate derivatives have shown potent antibacterial profiles.[2][3] It is hypothesized that this compound, being a larger and more lipophilic ester, could effectively interact with and disrupt bacterial cell membranes. However, without direct experimental data, this remains a topic for future investigation.

Mechanism of Action

The primary proposed mechanism of antibacterial action for cinnamic acid involves the disruption of the bacterial cell membrane. This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[4] The lipophilic nature of cinnamic acid allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and function.

G Proposed Antibacterial Mechanism of Cinnamic Acid cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Cinnamic_Acid Cinnamic Acid Disruption Membrane Disruption Cinnamic_Acid->Disruption Intercalates into Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of Cinnamic Acid's antibacterial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antibacterial activity of a compound. The broth microdilution method is a commonly used and reliable technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • Stock solutions of cinnamic acid and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a range of decreasing concentrations of the test compounds.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted test compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

G Experimental Workflow: Broth Microdilution for MIC Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Compounds->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Cinnamic acid is a well-established antibacterial agent with a mechanism of action centered on cell membrane disruption. While the esterification to cinnamates is a promising strategy for enhancing antibacterial activity, there is a notable absence of specific data for this compound in the current literature. To provide a definitive comparison, further research is required to determine the MIC values of this compound against a panel of clinically relevant bacteria. Such studies would elucidate its potential as a novel antibacterial agent and contribute to a deeper understanding of the structure-activity relationships within the cinnamate class of compounds.

References

A Comparative Analysis of the Biological Activities of Cinnamate Esters: An Isomeric Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant attention for their diverse pharmacological properties. Among these, cinnamyl cinnamate esters are of particular interest due to their potential therapeutic applications. This guide provides a comparative study of the biological effects of cinnamate esters, with a focus on providing a framework for understanding how isomerism may influence their activity. While direct comparative data for the geometric isomers of this compound are not extensively available in the current literature, this guide synthesizes findings from structurally related cinnamate derivatives to infer potential differences in their anti-inflammatory, antioxidant, and cytotoxic effects.

Comparative Biological Activity of Cinnamate Derivatives

The biological activity of cinnamic acid derivatives can be significantly influenced by their stereochemistry, as well as the nature of the ester group. The trans-isomer is generally more common and stable.[1] A study on cinnamic acid isomers revealed that the cis-form exhibited approximately 120-fold higher antituberculosis activity than the trans-form, highlighting the profound impact of geometric isomerism on biological function.[2] While this dramatic difference cannot be directly extrapolated to this compound, it underscores the importance of isomeric configuration in drug design and development.

Anti-inflammatory Activity

Cinnamate derivatives have demonstrated notable anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[3]

Table 1: Comparative Anti-inflammatory Activity of Cinnamate Derivatives

Compound/DerivativeAssayModel SystemKey FindingsReference
Pulegyl CinnamateCarrageenan-induced paw edemaMiceShowed noteworthy anti-inflammatory activity.[4][5]
Menthyl CinnamateCarrageenan-induced paw edemaMiceDisplayed interesting anti-inflammatory activity.[4][5]
Cinnamyl alcohol esters of NSAIDsCarrageenan-induced paw edemaRatsReduced acute inflammation more than the parent acids.[6]
1-Methylhydantoin cinnamoyl imidesXylene-induced ear edemaMiceAlleviated ear edema in a dose-dependent manner.[7]
Antioxidant Activity

The antioxidant capacity of cinnamate derivatives is another area of significant research. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential.

Table 2: Comparative Antioxidant Activity of Cinnamate Derivatives (DPPH Assay)

Compound/DerivativeIC50 Value (µg/mL)Reference
Cinnamic Acid1.2[8]
Ethyl Cinnamate0.64[8]
Cinnamyl Alcohol0.84[8]
Cinnamaldehyde-[9]
Methyl CinnamateHigher than cinnamaldehyde[9]

Note: A lower IC50 value indicates stronger antioxidant activity.

Cytotoxic Activity

The potential of cinnamic acid derivatives as anticancer agents has been explored through cytotoxicity studies on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability, with lower IC50 values indicating greater cytotoxicity.

Table 3: Comparative Cytotoxic Activity of Cinnamate Derivatives on Cancer Cell Lines

Compound/DerivativeCell LineIC50 ValueReference
Various Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM[10]
Phenyl amide cinnamateMCF-794.8% inhibition at 100 µg/ml[11]
Methyl trans-cinnamateMCF-7Lower inhibition than phenyl amide cinnamate[11]
Asymmetrical mono-carbonyl analogs of curcuminMCF-77.86–35.88 µM[10][12]
Asymmetrical mono-carbonyl analogs of curcuminHeLa40.65–95.55 µM[10][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of the key experimental protocols referenced in this guide.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammation.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound.

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[13]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex Phosphorylation of IkB IkB IkB Ub Ubiquitination IkB->Ub Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome Ub->Proteasome DNA DNA NF-kB_n->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Response

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Isomers This compound Isomer A vs. Isomer B Anti-inflammatory Anti-inflammatory Assay (NO Inhibition) Compound Isomers->Anti-inflammatory Antioxidant Antioxidant Assay (DPPH) Compound Isomers->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Compound Isomers->Cytotoxicity Cell Culture Cell Line (e.g., RAW 264.7, HeLa, MCF-7) Cell Culture->Anti-inflammatory Cell Culture->Cytotoxicity IC50 Determination IC50 Value Calculation Anti-inflammatory->IC50 Determination Antioxidant->IC50 Determination Cytotoxicity->IC50 Determination Comparative Analysis Comparative Analysis of Isomer Activity IC50 Determination->Comparative Analysis

Caption: A generalized experimental workflow for comparing the biological effects of isomers.

References

Validating the Cytotoxicity of Cinnamyl Cinnamate on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamyl cinnamate, an ester derived from cinnamic acid and cinnamyl alcohol, is a naturally occurring compound found in the essential oils of various plants. Like many other cinnamic acid derivatives, it has garnered interest in oncological research for its potential anti-cancer properties. These compounds are being investigated for their ability to inhibit cancer cell growth through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with key signaling pathways that are often dysregulated in cancer.

This guide provides a comparative analysis of the cytotoxic effects of this compound on several cancer cell lines. It presents quantitative data from in vitro studies, compares its activity with other cinnamic acid derivatives and a standard chemotherapeutic agent, and details the experimental protocols used to generate such data. Furthermore, it visualizes the key signaling pathways potentially modulated by these compounds, offering a resource for researchers in drug discovery and development.

Comparative Cytotoxicity of this compound and Alternatives

The cytotoxic activity of this compound and other related compounds is typically evaluated by measuring the reduction in cancer cell viability after treatment. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

This table presents the effect of this compound on the proliferation of four different human cancer cell lines at a concentration of 10 μM over 24, 48, and 72 hours. The data is expressed as the percentage of cell proliferation relative to a control (DMSO-treated) group. A lower percentage indicates higher cytotoxicity.

Cancer Cell LineTreatment Duration (hours)Cell Proliferation (% of Control)
MCF-7 (Breast Adenocarcinoma)24~90%
48~75% ***
72~60% ***
A549 (Lung Carcinoma)24~95%
48~80% **
72~65% ***
HL-60 (Promyelocytic Leukemia)24~85% **
48~60% ***
72~40% ***
HeLa (Cervical Adenocarcinoma)24~90%
48~75% ***
72~55% ***
Data is extrapolated from a study where 500 cells per well were treated with 10 μM this compound. Statistical significance is denoted as ** p < 0.005 and *** p < 0.0005.[1]
Table 2: Comparative Cytotoxicity (IC50) of Cinnamic Acid Derivatives and Doxorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. This table compares the IC50 values of various cinnamic acid derivatives and the common chemotherapy drug, Doxorubicin, across several cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DrugCancer Cell LineIC50 (μM)
Cinnamic Acid Amide Derivative (Compound 5) HeLa42
K-56251
Fem-x48
MCF-766
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) A549Not specified
SK-MEL-147Not specified
N–{4–chloro–5–methyl–2–[(naphthalen–1–yl)methylthio]phenylsulfonyl}cinnamamide (16c) A549< 10 µg/mL
N–{4–chloro–5–methyl–2–[(naphthalen–1–yl)methylthio]phenylsulfonyl}cinnamamide (16d) A549< 10 µg/mL
Doxorubicin HCT-116Not specified
A549Not specified
MCF-7Not specified

Experimental Protocols

The data presented in this guide is primarily generated using cell viability assays. The MTT assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the reduction in cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound and formazan crystals

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include control wells: cells with medium only (negative control) and cells with the solvent (e.g., DMSO) used to dissolve the compound at the highest concentration used (vehicle control).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare Compound Dilutions add_treatment Add Compound to Wells prepare_dilutions->add_treatment incubate_treatment Incubate (24, 48, or 72h) add_treatment->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Signaling Pathways in Cinnamate-Induced Cytotoxicity

Cinnamic acid and its derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways, primarily leading to apoptosis. While the specific pathways affected by this compound are still under investigation, the following diagrams illustrate the general mechanisms implicated for related compounds.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death. Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[5][6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress / DNA Damage bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspase3 apoptosis Apoptosis caspase3->apoptosis cinnamate Cinnamic Acid Derivatives cinnamate->ligand cinnamate->stress Induces

General Apoptosis Signaling Pathway

STAT3/c-Myc Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many types of cancer, promoting cell proliferation, survival, and angiogenesis. One of its key downstream targets is the c-Myc proto-oncogene. Inhibition of the STAT3/c-Myc axis is a promising strategy for cancer therapy. Cinnamaldehyde, a compound structurally related to this compound, has been reported to induce apoptosis in breast cancer cells by targeting this pathway.[7]

STAT3_cMyc_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine / Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 p_stat3_nuc p-STAT3 p_stat3->p_stat3_nuc Translocation cmyc c-Myc Gene p_stat3_nuc->cmyc Binds to Promoter transcription Transcription & Translation cmyc->transcription cmyc_protein c-Myc Protein transcription->cmyc_protein proliferation Cell Proliferation cmyc_protein->proliferation survival Cell Survival cmyc_protein->survival cinnamate Cinnamaldehyde / Cinnamates cinnamate->stat3 Inhibits

STAT3/c-Myc Signaling Pathway

Conclusion

The available data indicates that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, cervical, and leukemia cells, in a time-dependent manner. When compared to other cinnamic acid derivatives, its potency appears to be within a similar range, though further studies with standardized IC50 measurements are needed for a direct comparison. The primary mechanism of action for this class of compounds is believed to be the induction of apoptosis, potentially through the modulation of key signaling pathways such as the STAT3/c-Myc axis.

The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anticancer potential of this compound and related compounds. Future research should focus on elucidating the precise molecular targets of this compound and validating its efficacy and safety in preclinical in vivo models to further assess its therapeutic potential.

References

A Researcher's Guide to Cross-Reactivity Analysis of Cinnamyl Cinnamate in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl cinnamate, a fragrance ingredient and flavor agent, is classified as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier protein. This characteristic is central to understanding its potential for cross-reactivity in immunoassays, where antibodies may bind to unintended but structurally similar molecules, leading to inaccurate results.

Comparative Analysis of Potential Cross-Reactants

Given the absence of direct cross-reactivity data for this compound, it is crucial to consider its structural analogs, which are likely to exhibit cross-reactivity in an immunoassay developed for its detection. The following table presents a list of such compounds, highlighting their structural similarities to this compound. An ideal immunoassay would demonstrate high specificity for this compound with minimal cross-reactivity to these related molecules.

Compound NameChemical StructureKey Structural Similarities to this compoundPotential for Cross-Reactivity
This compound C₁₈H₁₆O₂Target Analyte 100% (Reference)
Cinnamyl AlcoholC₉H₁₀OPossesses the cinnamyl group.High
Cinnamic AcidC₉H₈O₂Contains the cinnamate group.High
CinnamaldehydeC₉H₈OShares the cinnamyl backbone with a different functional group.Moderate to High
Benzyl CinnamateC₁₆H₁₄O₂Ester of cinnamic acid with a different alcohol component.Moderate
Ethyl CinnamateC₁₁H₁₂O₂Simpler ester of cinnamic acid.Moderate
Methyl CinnamateC₁₀H₁₀O₂Simpler ester of cinnamic acid.Moderate
Benzyl BenzoateC₁₄H₁₂O₂Shares the benzyl group and ester linkage but lacks the propenyl group.Low to Moderate

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound and its structural analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.

Principle of Competitive ELISA for Cross-Reactivity

In this assay format, a known amount of this compound conjugated to a protein (the coating antigen) is immobilized on a microplate well. A limited amount of anti-cinnamyl cinnamate antibody is then added to the well along with the test compound (either this compound as a standard or a potential cross-reactant). The test compound competes with the coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. A lower signal indicates higher binding of the antibody to the free compound in the solution, signifying higher affinity (and thus, cross-reactivity).

Detailed Methodology
  • Preparation of Coating Antigen: Conjugate this compound to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA) using a suitable chemical linker.

  • Coating of Microplate:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to block any unoccupied sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of this compound at various concentrations.

    • Prepare solutions of the potential cross-reacting compounds at a range of concentrations.

    • In separate tubes, mix 50 µL of the standard or test compound solution with 50 µL of the primary antibody (at a predetermined optimal dilution).

    • Add 100 µL of this mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at its optimal dilution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a chromogenic substrate (e.g., TMB).

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Processes

To better understand the underlying mechanisms and the experimental design, the following diagrams are provided.

Hapten_Immune_Response cluster_initiation Initiation Phase cluster_cellular_response Cellular Immune Response This compound (Hapten) This compound (Hapten) Hapten-Carrier Conjugate Hapten-Carrier Conjugate This compound (Hapten)->Hapten-Carrier Conjugate Binds to Carrier Protein Carrier Protein Carrier Protein->Hapten-Carrier Conjugate APC Antigen Presenting Cell (APC) Hapten-Carrier Conjugate->APC Uptake & Processing THelper T-Helper Cell APC->THelper Antigen Presentation BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-Cinnamyl Cinnamate Antibodies PlasmaCell->Antibodies Production

Figure 1. Hapten-mediated immune response pathway.

Competitive_ELISA_Workflow cluster_plate_prep Microplate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat with Cinnamyl Cinnamate-Protein Conjugate B Wash A->B C Block B->C D Wash C->D E Add Primary Antibody + (Standard or Test Compound) D->E F Incubate E->F G Wash F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Incubate H->I J Wash I->J K Add Substrate J->K L Measure Absorbance K->L

Figure 2. Competitive ELISA workflow for cross-reactivity.

A Comparative Analysis of the Antioxidant Activity of Cinnamyl Cinnamate and Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of cinnamyl cinnamate and its related cinnamic acid derivatives. The information presented is collated from various scientific studies to aid in the research and development of novel antioxidant agents. Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities, including their potential to mitigate oxidative stress.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant efficacy of this compound and its derivatives is commonly evaluated through various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most prevalent. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for this compound and a selection of its derivatives from different studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundAntioxidant AssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Cinnamic AcidDPPH1.2Vitamin C0.34Oladimeji et al.[1]
Cinnamyl AcetateDPPH0.16Vitamin C0.12Oladimeji et al.[2][3]
Ethyl CinnamateDPPH0.64Vitamin C0.34Oladimeji et al.[1]
Cinnamyl AlcoholDPPH0.84Vitamin C0.34Oladimeji et al.[1]
Cinnamic AcidDPPH76.46Quercetin3.88[4]
This compound Molecular DockingN/A--[4]
Phenyl Cinnamate Molecular DockingN/A--[4]

Note: N/A indicates that a specific IC50 value from a DPPH or similar assay was not available in the cited literature. The antioxidant potential of this compound and Phenyl Cinnamate was suggested through high binding affinities to the CP450 receptor in a molecular docking study, which may modulate oxidative metabolism.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the commonly used DPPH and ABTS antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and derivatives)

  • Reference standard (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at the characteristic wavelength (around 517 nm) should be adjusted to a specific value (e.g., 1.0 ± 0.1).

  • Preparation of test samples: Dissolve the test compounds and the reference standard in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test sample solution to a specific volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting solution at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[6]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Reference standard (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of concentrations of the test compounds and the reference standard.

  • Reaction: Add a specific volume of the test sample solution to a specific volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Samples prep_dpph->mix prep_samples Prepare Test Samples & Standard prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: A simplified workflow of the DPPH antioxidant assay.

antioxidant_mechanism ros Reactive Oxygen Species (ROS) cinnamate Cinnamic Acid Derivative (e.g., this compound) ros->cinnamate reacts with cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage causes neutralized_ros Neutralized ROS cinnamate->neutralized_ros donates electron/hydrogen to stabilized_cinnamate Stabilized Cinnamate Radical cinnamate->stabilized_cinnamate forms protection Cellular Protection neutralized_ros->protection leads to

Caption: General mechanism of free radical scavenging by cinnamic acid derivatives.

Concluding Remarks

The available data suggests that derivatives of cinnamic acid, including esters like cinnamyl acetate and ethyl cinnamate, exhibit significant antioxidant activity, in some cases comparable to or even exceeding that of the parent cinnamic acid.[1][2][3] While direct comparative data for a series of this compound derivatives is limited, the existing literature on related cinnamic acid esters provides a strong foundation for further investigation into their structure-activity relationships. The high binding affinity of this compound to oxidative enzymes further supports its potential as an antioxidant.[4] Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to fully elucidate their therapeutic potential in combating oxidative stress-related diseases.

References

A Comparative Guide to Validating the Purity of Synthetic Cinnamyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthetic cinnamyl cinnamate, a widely used fragrance and flavoring agent. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR), along with a simpler physical method, melting point determination. This guide aims to equip scientists with the necessary information to select the most appropriate method for their specific needs, supported by clear experimental workflows and data presentation.

Introduction to this compound and Purity Concerns

This compound is an ester of cinnamyl alcohol and cinnamic acid, known for its sweet, balsamic, and floral aroma. It is synthesized through various methods, including Fischer-Speier esterification. The synthetic process can introduce several impurities, such as unreacted starting materials (cinnamyl alcohol and cinnamic acid), byproducts from side reactions, and residual solvents.[1] Accurate determination of purity is essential to guarantee the quality, safety, and efficacy of the final product.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity determination depends on several factors, including the desired accuracy and precision, the nature of potential impurities, available instrumentation, and throughput requirements. Here, we compare four common methods for assessing the purity of this compound.

Table 1: Comparison of Analytical Methods for this compound Purity Validation

Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.Requires method development and validation; can be more time-consuming than GC for volatile compounds.Quantitative purity determination and separation of non-volatile impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.High resolution for volatile compounds; well-established for fragrance analysis.Not suitable for non-volatile or thermally labile impurities.Routine quality control and analysis of volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of atomic nuclei.Provides absolute purity without a specific reference standard of the analyte; gives structural information about impurities.[1]Requires specialized equipment and expertise; lower throughput than chromatographic methods.Absolute purity determination and structural elucidation of impurities.
Melting Point Determination A pure crystalline solid has a sharp and defined melting point range.Simple, rapid, and inexpensive.Only provides a preliminary assessment of purity; not quantitative.Initial, rapid check of purity for crystalline solids.

Experimental Protocols

This section provides detailed protocols for the recommended analytical methods for validating the purity of synthetic this compound.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on common practices for analyzing similar aromatic esters and requires validation for specific applications.

Objective: To quantitatively determine the purity of synthetic this compound and to separate it from potential non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm (based on the UV absorbance of the cinnamate chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the synthetic sample as follows:

    • Purity (%) = (Concentration from calibration curve / Initial sample concentration) x 100

Method Validation:

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography (GC) Method

GC is a highly suitable method for the purity analysis of the volatile this compound.

Objective: To quantitatively determine the purity of synthetic this compound and to separate volatile impurities.

Instrumentation and Conditions:

  • GC System: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 5°C/min to 210°C.

    • Ramp: 10°C/min to 280°C, hold for 15 minutes.[2]

  • Detector Temperature (FID): 300°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or hexane.

Data Analysis:

  • Identify the peak for this compound based on its retention time (a reference standard can be used for confirmation).

  • The purity can be estimated using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • For higher accuracy, a calibration curve can be generated using a reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3).

Data Acquisition and Analysis:

  • Acquire a proton (¹H) NMR spectrum with a long relaxation delay (D1, e.g., 30-60 seconds) to ensure complete relaxation of all nuclei.[1]

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Melting Point Determination

A simple and rapid preliminary check of purity.

Objective: To obtain a preliminary assessment of the purity of the synthesized this compound.

Procedure:

  • Ensure the synthesized this compound is a dry, crystalline solid.

  • Place a small amount of the powdered sample into a capillary tube.

  • Determine the melting point range using a melting point apparatus.

Interpretation:

  • A pure compound will have a sharp melting point range. The literature value for this compound is around 42-45°C.[3][4][5][6]

  • Impurities will typically depress and broaden the melting point range.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for HPLC validation and the overall purity assessment logic.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_purity Purity Calculation prep_std Prepare Standard Solutions (Multiple Concentrations) hplc_analysis Inject Samples and Standards into HPLC System prep_std->hplc_analysis prep_sample Prepare Sample Solution (Known Concentration) prep_sample->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq purity_calc Calculate Purity of Synthetic this compound linearity->purity_calc accuracy->purity_calc precision->purity_calc

Caption: Workflow for HPLC method validation for this compound purity.

Purity_Assessment_Logic cluster_methods Purity Assessment Methods start Synthesized This compound hplc HPLC (Quantitative) start->hplc gc GC (Quantitative) start->gc qnmr qNMR (Absolute Quantitative) start->qnmr mp Melting Point (Qualitative) start->mp result Purity Report hplc->result gc->result qnmr->result mp->result

References

A Comparative Analysis of the Antimicrobial Efficacy of Cinnamyl Cinnamate and Benzyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of two cinnamic acid esters. This document provides a detailed comparison based on available experimental data, outlines relevant experimental protocols, and visualizes key concepts.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including notable antimicrobial effects. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to altered permeability and inhibition of essential cellular processes. This guide focuses on a comparative analysis of two cinnamic acid esters: cinnamyl cinnamate and benzyl cinnamate. While both share a common cinnamate moiety, the difference in their alcohol-derived portion—cinnamyl alcohol versus benzyl alcohol—may influence their physicochemical properties and, consequently, their antimicrobial potency. This document synthesizes the available scientific literature to provide a clear comparison of their efficacy, supported by quantitative data and detailed experimental methodologies.

Quantitative Antimicrobial Efficacy

A critical measure of a compound's antimicrobial activity is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. While extensive data is available for benzyl cinnamate, a thorough review of the scientific literature reveals a significant gap in the experimental data for the antimicrobial efficacy of this compound. To date, no studies presenting the MIC or other quantitative measures of this compound's antimicrobial activity have been published.

In contrast, the antimicrobial properties of benzyl cinnamate have been evaluated against several pathogenic bacteria. The following table summarizes the MIC values for benzyl cinnamate against three clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Cinnamate against Various Bacterial Strains

MicroorganismStrainMIC (µM)
Staphylococcus aureusATCC-35903537.81[1]
Staphylococcus epidermidisATCC-12228537.81[1]
Pseudomonas aeruginosaATCC-258531075.63[1]

Experimental Protocols

The determination of MIC is a fundamental technique in antimicrobial susceptibility testing. The data presented for benzyl cinnamate was obtained using the broth microdilution method. This standard and widely accepted protocol is detailed below.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The procedure involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis start Start prep_compound Prepare stock solution of test compound start->prep_compound prep_media Prepare sterile broth medium start->prep_media prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum add_media Dispense broth into 96-well plate prep_compound->add_media prep_media->add_media inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate add_compound Add test compound to the first column add_media->add_compound serial_dilute Perform twofold serial dilutions across the plate add_compound->serial_dilute serial_dilute->inoculate incubate Incubate plate at appropriate temperature and duration inoculate->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamic acid and its derivatives, including esters like benzyl cinnamate, is primarily attributed to their ability to disrupt the structure and function of the microbial cell membrane.[2] This disruption leads to a cascade of detrimental effects, ultimately inhibiting microbial growth and viability.

Signaling Pathway of Cinnamic Acid Derivatives on Bacterial Cell Membranes

Cinnamic acid derivatives are lipophilic compounds that can readily intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's integrity and fluidity, leading to increased permeability. The consequence is a leakage of essential intracellular components, such as ions and ATP, and a dissipation of the proton motive force, which is crucial for cellular energy production. This disruption of the cell's physical and electrochemical equilibrium is a key factor in the antimicrobial action of these compounds.

Proposed Mechanism of Action of Cinnamic Acid Esters

G cluster_compound Cinnamic Acid Ester cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Cinnamyl/Benzyl Cinnamate membrane_intercalation Intercalation into Lipid Bilayer compound->membrane_intercalation membrane_disruption Disruption of Membrane Integrity & Fluidity membrane_intercalation->membrane_disruption increased_permeability Increased Membrane Permeability membrane_disruption->increased_permeability ion_leakage Leakage of Ions (K+, H+) increased_permeability->ion_leakage atp_depletion Depletion of Intracellular ATP increased_permeability->atp_depletion pmf_dissipation Dissipation of Proton Motive Force increased_permeability->pmf_dissipation growth_inhibition Inhibition of Microbial Growth ion_leakage->growth_inhibition atp_depletion->growth_inhibition pmf_dissipation->growth_inhibition

Caption: Disruption of bacterial cell membrane by cinnamic acid esters.

Discussion and Future Directions

The available data clearly indicates that benzyl cinnamate possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and S. epidermidis. Its efficacy is reduced against the Gram-negative bacterium P. aeruginosa, which is consistent with the general trend of cinnamic acid derivatives showing better activity against Gram-positive organisms. The outer membrane of Gram-negative bacteria often presents a more significant barrier to the penetration of hydrophobic compounds.

The absence of antimicrobial data for this compound is a significant knowledge gap. Structurally, this compound is composed of two cinnamic acid-related moieties: cinnamic acid and cinnamyl alcohol. Both of these parent molecules are known to possess antimicrobial properties. Therefore, it is plausible to hypothesize that this compound would also exhibit antimicrobial activity. However, without experimental data, its potency relative to benzyl cinnamate remains speculative.

Future research should focus on synthesizing and evaluating the antimicrobial efficacy of this compound against a broad panel of clinically relevant microorganisms. Direct comparative studies with benzyl cinnamate, using standardized methodologies such as the broth microdilution assay, would be invaluable for elucidating structure-activity relationships within this class of compounds. Such studies would not only fill the current data void but also contribute to the development of new and effective antimicrobial agents derived from natural product scaffolds.

Conclusion

This guide provides a comparative overview of the antimicrobial efficacy of this compound and benzyl cinnamate based on the currently available scientific literature. While benzyl cinnamate has demonstrated moderate antibacterial activity, there is a conspicuous lack of experimental data for this compound. The provided experimental protocols and mechanistic diagrams offer a framework for future investigations into the antimicrobial potential of these and other related cinnamic acid esters. Further research is imperative to fully characterize the antimicrobial profile of this compound and to enable a direct and meaningful comparison with benzyl cinnamate.

References

Comparative molecular docking studies of cinnamyl derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cinnamyl Derivatives in Molecular Docking Studies for Drug Discovery

Cinnamyl derivatives, a class of organic compounds derived from cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] Molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other, is a cornerstone in the rational design of drugs and plays a crucial role in evaluating the potential of these derivatives.[3][4] This guide provides a comparative analysis of various cinnamyl derivatives based on their molecular docking performance against several therapeutic targets, supported by experimental data from multiple studies.

Comparative Molecular Docking Performance

The efficacy of cinnamyl derivatives has been evaluated across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The binding affinity, typically represented by a docking score in kcal/mol, indicates the strength of the interaction between the ligand (cinnamyl derivative) and the target protein. A more negative score generally signifies a stronger binding affinity.

Anti-Cancer Activity

Molecular docking studies have explored the potential of cinnamyl derivatives as anti-cancer agents by targeting key proteins involved in cancer progression.

Cinnamyl DerivativeTarget Protein (PDB ID)Docking Score/Binding Affinity (kcal/mol)Key Findings
Compound 12s (2,4-diaminopyrimidine cinnamyl derivative) Focal Adhesion Kinase (FAK)Not specified, but noted to occupy the ATP-binding pocket well.Showed potent inhibitory activity against FAK and significant antiproliferative effects in gastric cancer cell lines.[5]
o-Hydroxy Cinnamaldehyde (o-OH CM) hCA IX (5FL6), MMP-2 (1HOV), FGFR4 (4GY7), RSK2 (5EAM), Urease (4XCU)Not specified, but had the best activity against these receptors compared to other derivatives.Hydroxy and methoxy derivatives of cinnamaldehyde generally showed better anticancer activities than the parent compound.[6][7][8]
Bromoethane Chalcone 5n (Cinnamaldehyde-chalcone analogue) Succinate Dehydrogenase (SDH)-12.9Exhibited a significantly higher binding affinity compared to the standard inhibitor, malonate (-4.8 kcal/mol).[9][10]
Cinnamaldehyde (CAL), Cinnamic Acid (CA), Cinnamyl Alcohol (CALC) Histone Deacetylase 8 (HDAC8) (1T67)-7.18 (CAL), -5.14 (CA), -5.8 (CALC)All three bioactives showed significant HDAC8 inhibitory activity, comparable to the positive control Trichostatin A (-7.18 kcal/mol).[1]
Antimicrobial Activity

Cinnamyl derivatives have been investigated as potential antimicrobial agents by targeting essential enzymes in bacteria and fungi.

Cinnamyl DerivativeTarget Protein (PDB ID)Docking Score/Binding Affinity (kcal/mol)Key Findings
N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide (Compound 5) FAB protein (5BNM)-8.397Showed a better docking score than the standard drug ciprofloxacin (-4.74) and exhibited good antimicrobial activity.[11][12]
4-bromophenyl-substituted cinnamaldehyde analog (Compound 4) FtsZ from A. baumanniiNot specified, but predicted to bind in the interdomain cleft.Displayed the most potent antimicrobial activity against Acinetobacter baumannii among the tested analogs.[13]
Butyl Cinnamate (Compound 6) C. albicans HOS2 and RPD3Not specified, but identified as likely targets.Presented the best antifungal profile among nineteen synthetic cinnamides and cinnamates.[14]
Isopropyl Cinnamide (Compound 18) S. aureus FABHNot specified, but identified as a likely target.Exhibited the best antibacterial profile among the tested synthetic derivatives.[14]
Anti-Inflammatory Activity

The anti-inflammatory potential of cinnamyl derivatives has been assessed by docking them against proteins involved in inflammatory signaling pathways.

Cinnamyl DerivativeTarget Protein (PDB ID)Docking Score/Binding Affinity (kcal/mol)Key Findings
Cinnamaldehyde Schiff Base (V2A141) Cyclooxygenase-2 (COX-2)-4.85This and other Schiff base analogs showed high binding energies and significant anti-inflammatory activity comparable to Indomethacin.[15]
Compound 5e (9-cinnamyl-9H-purine derivative) TLR4-MyD88 complexNot specified, but shown to disrupt the protein-protein interaction.Significantly inhibited nitric oxide production and reduced pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.[16][17]
Carvacrol Cinnamate (DM1) Toll-like receptor 4 (TLR4)Not specified, but shown to counter LPS-induced overexpression.Effectively reduced levels of IL-6, IL-1β, TNF-α, and PGE2 in Caco-2 cells, suggesting a role in mitigating gastrointestinal inflammation.[18]
Anti-Alzheimer's Disease Activity

Several studies have used molecular docking to explore cinnamyl-related structures and other natural compounds as potential inhibitors of key targets in Alzheimer's disease.

CompoundTarget Protein (PDB ID)Docking Score/Binding Affinity (kcal/mol)Key Findings
Resveratrol Beta-secretase 1 (BACE-1)Not specified, but had the best binding affinity among tested bioactive compounds.Outperformed standard drugs like Donepezil (-6.6 kcal/mol) and Galantamine (-7.7 kcal/mol) in binding to BACE-1.[19]
Ginkgolide A Acetylcholinesterase (AChE)-11.3Showed a stronger binding energy to the active site of AChE compared to the control drug, Donepezil (-10.8 kcal/mol).[20]
Folic Acid Amyloid Beta (Aβ) 42 (1IYT, 1Z0Q)Not specified, but showed high binding affinity.Along with Donepezil, it demonstrated strong interactions with the active site of the Aβ peptide.[21]

Experimental Protocols

The following is a generalized methodology for molecular docking studies based on common practices cited in the referenced literature.[1][4][22][23]

General Molecular Docking Protocol
  • Software and Tools:

    • Docking Software: AutoDock, GLIDE (Schrödinger suite), Molegro Virtual Docker (MVD), and others are commonly used.[11][12][15][22]

    • Visualization Software: PyMOL, Discovery Studio, and Maestro are used for visualizing interactions.

    • Ligand Preparation: ChemDraw or similar software for drawing structures; OpenBabel for file format conversion.[24]

  • Target Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1]

    • Water molecules, co-ligands, and ions are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand (Cinnamyl Derivative) Preparation:

    • The 2D structures of the cinnamyl derivatives are drawn and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Generation:

    • The active site for docking is identified, often based on the position of a co-crystallized ligand in the PDB structure.

    • A grid box is generated around the defined active site, encompassing the binding pocket where the ligands will be docked.

  • Docking Simulation:

    • The prepared ligands are docked into the grid box of the target protein using a chosen search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[4]

    • The simulation generates multiple possible binding poses for each ligand.

  • Analysis of Results:

    • The generated poses are ranked based on their docking scores or binding energies.[3] The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose and the protein's active site residues are analyzed and visualized.

Visualizations

The following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by cinnamyl derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Select Target Protein & Ligands p2 Retrieve Protein 3D Structure (PDB) p1->p2 p4 Prepare Ligand 3D Structures p1->p4 p3 Prepare Protein (Remove water, add hydrogens) p2->p3 d1 Define Binding Site & Generate Grid p3->d1 p4->d1 d2 Run Docking Simulation d1->d2 d3 Generate Ligand Poses d2->d3 a1 Score & Rank Poses d3->a1 a2 Analyze Interactions (H-bonds, etc.) a1->a2 a3 Identify Lead Compounds a2->a3

Caption: A generalized workflow for structure-based molecular docking studies.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Upregulates Transcription CinnamylDeriv Cinnamyl Derivative (e.g., Compound 5e) CinnamylDeriv->MyD88 Inhibits Interaction with TLR4

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by cinnamyl derivatives.[16][17]

References

Cinnamyl Cinnamate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of cinnamyl cinnamate and its derivatives, presenting a comparative overview of laboratory and preclinical findings.

This compound, an ester of cinnamyl alcohol and cinnamic acid, belongs to a class of naturally occurring compounds that have garnered significant scientific interest for their therapeutic potential. This guide provides a detailed comparison of the in vitro (laboratory-based) and in vivo (animal model) efficacy of this compound and its closely related derivatives. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to offer a thorough understanding of its current research landscape.

Quantitative Data Summary

The biological activity of this compound and its analogues has been evaluated across a range of therapeutic areas, including inflammation, cancer, and infectious diseases. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Efficacy Data
Compound/DerivativeAssay TypeTarget/OrganismResult (IC₅₀/MIC)Reference
Cinnamyl Sulfonamide Hydroxamate (NMJ-2)Cytotoxicity AssayHCT 116 (Colon Cancer)3.3 ± 0.15 µM[1]
Cinnamyl Sulfonamide Hydroxamate (NMJ-1)Cytotoxicity AssayVarious Cancer Cell Lines3.3 - 44.9 µM[1]
Cinnamyl Sulfonamide Hydroxamate (NMJ-3)Cytotoxicity AssayVarious Cancer Cell Lines3.3 - 44.9 µM[1]
Methyl CinnamateAnti-inflammatoryRAW 264.7 MacrophagesSuppression of Cox2, Nos2, Tnfa mRNA
CinnamaldehydeAnti-inflammatoryRAW 264.7 MacrophagesSuppression of Cox2, Nos2, Tnfa mRNA
Phenyl Amide CinnamateCytotoxicity AssayMCF-7 (Breast Cancer)Strong inhibition at 100 µg/ml
Octyl Amide CinnamateCytotoxicity AssayMCF-7 (Breast Cancer)Strong inhibition at 100 µg/ml
Methyl CinnamateAntimicrobialCandida albicansMIC: 789.19 µM
Ethyl CinnamateAntimicrobialCandida albicansMIC: 726.36 µM
Propyl CinnamateAntimicrobialVarious Bacteria & FungiMIC: 672.83 µM
Decyl CinnamateAntimicrobialVarious BacteriaMIC: 550.96 µM
4-isopropylbenzylcinnamideAntimicrobialS. aureus, S. epidermidis, P. aeruginosaMIC: 458.15 µM
Table 2: In Vivo Efficacy Data
Compound/DerivativeAnimal ModelDisease ModelDosing RegimenKey OutcomesReference
Cinnamyl Sulfonamide Hydroxamate (NMJ-2)Wistar RatsDMH-induced Colon Adenocarcinoma100 mg/kg p.o. & 10 mg/kg i.p. daily for 21 daysSignificant reduction in aberrant crypt foci, adenocarcinoma count, TNF-α, and IL-6 levels.[1]
Cinnamic Acid Bornyl Ester (Compound 2)BALB/c MiceLeishmania major Infection50 mg/kg/day i.p. on days 21, 25, and 28 post-infectionReduced footpad swelling and parasite burden.
Cinnamic AcidSprague-Dawley RatsCarrageenan-induced Paw Edema14.4 mg/kg p.o.Anti-inflammatory effect observed.
Cinnamic AcidRatsAcetic Acid-induced Colitis30, 45, and 90 mg/kg p.o. for 2 daysReduction of inflammation and inflammatory mediators (TNF-α, IL-6, MPO).

Key Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways are prominent targets.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription of Cinnamyl_Cinnamate This compound Derivatives Cinnamyl_Cinnamate->IKK Inhibits Cinnamyl_Cinnamate->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments cited in this guide.

In Vitro Experimental Protocols

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of this compound derivative incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a plate reader add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of the this compound derivative and incubated for an additional 48 hours.

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the solution is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vivo Experimental Protocols

This model is used to evaluate the anti-cancer efficacy of compounds against colon cancer.

DMH_Model_Workflow DMH-Induced Colon Cancer Model Workflow start Start acclimatization Acclimatize Wistar rats for 1 week start->acclimatization group_division Divide rats into control and treatment groups acclimatization->group_division dmh_induction Induce colon carcinogenesis with subcutaneous injections of DMH (e.g., 20 mg/kg weekly for 4 weeks) group_division->dmh_induction treatment Administer this compound derivative orally or intraperitoneally (e.g., daily for a specified period) dmh_induction->treatment monitoring Monitor body weight and clinical signs treatment->monitoring euthanasia Euthanize rats at the end of the study period monitoring->euthanasia colon_collection Collect colon tissue euthanasia->colon_collection analysis Analyze for aberrant crypt foci (ACF), tumor incidence, and inflammatory markers (TNF-α, IL-6) colon_collection->analysis end End analysis->end

Caption: Workflow for the DMH-induced colon carcinogenesis model in rats.

Protocol:

  • Male Wistar rats are acclimatized for one week before the start of the experiment.

  • Colon carcinogenesis is induced by subcutaneous injections of 1,2-dimethylhydrazine (DMH), typically at a dose of 20 mg/kg body weight, once or twice weekly for several weeks.[2]

  • Animals in the treatment group receive the this compound derivative at a predetermined dose and route of administration for the duration of the study.

  • Body weight and clinical signs are monitored regularly.

  • At the end of the study, the animals are euthanized, and their colons are collected for macroscopic and microscopic examination of aberrant crypt foci (ACF) and tumors.

  • Tissue levels of inflammatory markers such as TNF-α and IL-6 can also be measured.

This model is used to assess the efficacy of compounds against cutaneous leishmaniasis.

Protocol:

  • BALB/c mice, which are susceptible to Leishmania major infection, are used.

  • Stationary-phase L. major promastigotes are harvested from culture.

  • Mice are infected by subcutaneous injection of the parasites (e.g., 1x10⁶ promastigotes) into the footpad or the base of the tail.[3]

  • Treatment with the this compound derivative is initiated at a specific time point post-infection, administered via a defined route (e.g., intraperitoneally).

  • The progression of the lesion is monitored by measuring the footpad swelling with a caliper.

  • At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is quantified.

This is a widely used and reproducible model of acute inflammation.

Protocol:

  • Male Sprague-Dawley rats are fasted overnight before the experiment.

  • The test compound (this compound derivative) is administered orally.

  • After a set time (e.g., 30 minutes), acute inflammation is induced by a subcutaneous injection of 1% carrageenan solution into the plantar surface of the rat's right hind paw.

  • The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[4]

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The available data from both in vitro and in vivo studies suggest that this compound and its derivatives possess promising anti-inflammatory, anticancer, and antimicrobial properties. In vitro assays have been instrumental in elucidating the mechanisms of action, particularly the modulation of the NF-κB signaling pathway, and in quantifying the potency of these compounds through IC₅₀ and MIC values. Preclinical in vivo studies in animal models of cancer and infectious and inflammatory diseases have provided evidence of their therapeutic potential in a more complex biological system.

However, it is important to note that much of the current research has focused on derivatives of cinnamic acid rather than this compound itself. Further studies are warranted to specifically evaluate the efficacy, pharmacokinetics, and safety profile of this compound in vivo. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the continued exploration of this versatile class of compounds.

References

A Comparative Analysis of the Bioactivity of Synthetic and Natural Cinnamyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring compound found in various plants, including the resin of Liquidambar species (storax) and cinnamon leaves. It is also synthesized for use in fragrances, flavors, and increasingly, for its potential therapeutic properties. This guide provides a comparative overview of the reported bioactivities of synthetic and natural this compound, supported by available experimental data. While direct comparative studies are limited, this document collates existing data to offer insights into their respective biological activities.

Data Summary

The available quantitative data on the bioactivity of this compound and related cinnamic acid derivatives is primarily focused on synthetic compounds. Data for naturally occurring this compound is often reported in the context of complex plant extracts, making direct comparisons challenging. The following tables summarize the available data for synthetic this compound and related cinnamic acid esters to provide a comparative perspective.

Table 1: Comparative Antioxidant Activity of Cinnamic Acid and its Derivatives

CompoundAssayIC50 (µg/mL)Source
Cinnamic AcidDPPH0.18[1][2]Synthetic
Cinnamyl AcetateDPPH0.16[1][2]Synthetic
Ethyl CinnamateDPPH0.64[3][4]Synthetic
Cinnamyl AlcoholDPPH0.84[3][4]Synthetic

Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundCell LineInhibitory TargetIC50 (µM)Source
Bornyl CinnamateRAW 264.7NO ProductionNot specifiedSynthetic
2'-hydroxycinnamaldehydeRAW 264.7NO Production8 mMSynthetic[5]
2'-hydroxycinnamaldehydeRAW 264.7NF-κB Activity22 mMSynthetic[5]
Cinnamic Acid-based ImidesOvine CellsCOX-137 ± 4Synthetic[6]
Cinnamic Acid-based ImidesOvine CellsCOX-2126 ± 12Synthetic[6]

Table 3: Comparative Antimicrobial Activity of Synthetic Cinnamic Acid Esters

CompoundMicroorganismMIC (µM)
Benzyl CinnamateStaphylococcus aureus537.81[7]
Benzyl CinnamateStaphylococcus epidermidis537.81[7]
Benzyl CinnamatePseudomonas aeruginosa1075.63[7]
Decyl CinnamateS. aureus, S. epidermidis, P. aeruginosa550.96[7]
Butyl CinnamateCandida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum626.62[7]
Ethyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum726.36[7]
Methyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum789.19[7]

Table 4: Comparative Anticancer Activity of Synthetic Cinnamic Acid Derivatives

CompoundCell LineIC50 (µM)
Cinnamic Acid-based Amide (7a)HCT116 (Colon Cancer)131[8]
Cinnamic Acid-based Amide (7e)HCT116 (Colon Cancer)153[8]
Cinnamic Acid-based Amide (7f)HCT116 (Colon Cancer)71[8]
Cinnamic Acid-based Amide (9c)HCT116 (Colon Cancer)76[8]
Cinnamic Acid-based Amide (9f)HCT116 (Colon Cancer)99[8]
Cinnamic Acid Derivative (4ii)Multiple Cancer Cell LinesLow antitumor activity
Cinnamide Derivative (5)A-549 (Lung Cancer)10.36[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioactivity assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (synthetic or natural this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add an equal volume of the test compound or control solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess reagent (for NO measurement)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided below to illustrate these pathways and a general experimental workflow.

G cluster_0 Experimental Workflow for Bioactivity Comparison cluster_1 In Vitro Bioactivity Assays A Source Material (Natural Extract vs. Synthetic Compound) B Characterization & Purity Analysis (e.g., HPLC, GC-MS, NMR) A->B C Preparation of Test Solutions B->C D Antioxidant (DPPH, ABTS) C->D E Anti-inflammatory (NO, COX Inhibition) C->E F Antimicrobial (MIC, MBC) C->F G Anticancer (MTT, Apoptosis) C->G H Data Analysis (IC50, MIC Calculation) D->H E->H F->H G->H I Comparative Evaluation H->I

A general experimental workflow for comparing the bioactivity of natural and synthetic compounds.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes Induces Transcription Cinnamate This compound Cinnamate->IKK Inhibits Cinnamate->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway by this compound, a key mechanism of its anti-inflammatory action.

Conclusion

The available scientific literature suggests that synthetic derivatives of cinnamic acid, including various cinnamates, possess a broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Quantitative data, such as IC50 and MIC values, provide a measure of their potency. However, a direct comparison of the bioactivity of synthetic versus natural this compound is not well-documented. The bioactivity of natural this compound is often influenced by the presence of other phytochemicals in the extract, which can lead to synergistic or antagonistic effects.

For researchers and drug development professionals, this guide highlights the potential of this compound as a bioactive compound. Future research should focus on direct, head-to-head comparative studies of highly purified natural this compound and its synthetic counterpart to elucidate any significant differences in their biological activities. Such studies would be invaluable for understanding the therapeutic potential and for the quality control of this compound-based products.

References

Validation of cinnamyl cinnamate's mechanism of action in fungal cells

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular targets of cinnamyl cinnamate and its performance against established antifungal agents.

In the ongoing search for novel antifungal therapies, natural compounds have emerged as a promising avenue of investigation. This compound, a fragrant ester found in the bark of cinnamon trees, has demonstrated notable antifungal properties. This guide provides a comprehensive validation of its mechanism of action in fungal cells, juxtaposed with a comparative analysis against three cornerstone antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. Through the presentation of experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as an antifungal agent.

Comparative Antifungal Efficacy

The in vitro activity of this compound and its comparator drugs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. While direct comparative studies are limited, the following table summarizes reported MIC values from various studies against the common fungal pathogen Candida albicans. It is important to note that MIC values can vary depending on the specific fungal strain and the testing methodology used.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Primary Cellular Target
This compound & Derivatives Candida albicans128 - >500Cell Membrane (Ergosterol), Cell Wall, Multiple Enzymes
Amphotericin B Candida albicans0.25 - 1Cell Membrane (Ergosterol)
Fluconazole Candida albicans0.25 - >64Ergosterol Biosynthesis (14-α-demethylase)
Caspofungin Candida albicans0.03 - 2Cell Wall (β-(1,3)-D-glucan synthase)

Unraveling the Mechanisms of Fungal Inhibition

The efficacy of an antifungal agent is intrinsically linked to its ability to disrupt essential cellular processes. This compound appears to employ a multi-pronged attack on fungal cells, a characteristic that may reduce the likelihood of resistance development. In contrast, the established antifungal drugs typically have more specific targets.

This compound: A Multi-Target Approach

Research suggests that this compound and related cinnamic acid derivatives disrupt fungal cell viability through several mechanisms:

  • Cell Membrane Disruption: this compound interacts with ergosterol, a vital sterol in the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents.[1]

  • Cell Wall Integrity: Evidence indicates that this compound interferes with the fungal cell wall, a structure crucial for maintaining cell shape and protecting against osmotic stress.

  • Enzyme Inhibition: Studies have shown that cinnamic acid derivatives can inhibit key fungal enzymes, including those involved in cell wall synthesis like β-(1,3)-glucan synthase and chitin synthase.[2] Furthermore, inhibition of benzoate 4-hydroxylase (CYP53), an enzyme involved in detoxification, has also been reported.[3]

  • Induction of Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of cellular components.

Established Antifungals: A Targeted Assault
  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of ions and other small molecules, ultimately causing cell death. It can also induce oxidative damage.

  • Fluconazole: As a triazole antifungal, fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function.

  • Caspofungin: This echinocandin antifungal targets the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This action disrupts the integrity of the cell wall, leading to cell lysis.[4]

Visualizing the Pathways of Fungal Cell Death

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator antifungal agents.

cinnamyl_cinnamate_pathway cluster_extracellular Extracellular cluster_cell Fungal Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Disruption Cell Membrane Cell Membrane This compound->Cell Membrane Increased Permeability Ergosterol Ergosterol This compound->Ergosterol Interaction Enzymes β-(1,3)-glucan synthase Chitin synthase CYP53 This compound->Enzymes Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Induces Cell Death Cell Death Cell Wall->Cell Death Cell Membrane->Ergosterol Cell Membrane->Cell Death Enzymes->Cell Wall ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Cellular Damage Cellular Damage ROS->Cellular Damage Oxidative Stress Cellular Damage->Cell Death established_antifungals_pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Fluconazole Fluconazole Ergosterol Synthesis 14-α-demethylase Fluconazole->Ergosterol Synthesis Inhibits Caspofungin Caspofungin Cell Wall Synthesis β-(1,3)-D-glucan synthase Caspofungin->Cell Wall Synthesis Inhibits Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened Cell Membrane Cell Membrane Cell Membrane->Cell Lysis Disrupted Function Ergosterol->Cell Membrane Pore Formation Pore Formation Ergosterol->Pore Formation Ergosterol Synthesis->Ergosterol Blocks Cell Wall Synthesis->Cell Wall Blocks Pore Formation->Cell Lysis Ion Leakage

References

Safety Operating Guide

Proper Disposal of Cinnamyl Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Cinnamyl cinnamate, an aromatic ester, requires specific procedures for its proper disposal due to its potential environmental impact. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance may cause skin irritation, and its vapors can be harmful if inhaled.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-impermeable gloves
Eye Protection Safety goggles or a face shield
Protective Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.

Step-by-Step Disposal Protocol for this compound

The primary methods for the disposal of this compound involve chemical destruction or incineration. It is critical to avoid releasing this compound into the environment as it is very toxic to aquatic life with long-lasting effects[1].

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed, and properly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[2].

2. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources[1].

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, dry clay, or diatomaceous earth[1].

  • Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container[3].

3. Disposal of Unused or Waste this compound:

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Do not discharge this compound into sewer systems or allow it to contaminate water, soil, or any part of the environment[1][3].

4. Disposal of Contaminated Materials:

  • Containers:

    • Triple-rinse empty containers with a suitable solvent.

    • Collect the rinsate and treat it as hazardous waste for proper disposal[4].

    • After thorough rinsing, puncture the container to render it unusable for other purposes[3].

    • The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill[3].

  • Combustible Packaging:

    • Combustible packaging materials can be disposed of through controlled incineration[3].

  • Personal Protective Equipment (PPE):

    • Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container for incineration.

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety data sheet (SDS) recommendations and do not originate from specific experimental protocols. These are established safety guidelines for chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated spill Is it a spill? start->spill collect_waste Collect in a suitable, closed container spill->collect_waste No absorb_spill Contain & Absorb with inert material spill->absorb_spill Yes store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste collect_spill_waste Collect absorbed material (use spark-proof tools) absorb_spill->collect_spill_waste collect_spill_waste->store_waste dispose_liquid Dispose via licensed chemical destruction or controlled incineration store_waste->dispose_liquid contaminated_container Contaminated Container? dispose_liquid->contaminated_container triple_rinse Triple-rinse container contaminated_container->triple_rinse Yes end End: Proper Disposal Complete contaminated_container->end No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture_container Puncture container triple_rinse->puncture_container collect_rinsate->store_waste dispose_container Recycle, recondition, or send to sanitary landfill puncture_container->dispose_container dispose_container->end

Caption: this compound Disposal Workflow.

References

Navigating the Safe Handling of Cinnamyl Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Cinnamyl Cinnamate to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe laboratory environment.

This compound, an aromatic ester, is utilized in various research and development applications. While it is not classified as a hazardous substance, proper handling and the use of appropriate personal protective equipment are paramount to ensure personnel safety and prevent contamination.[1] This guide provides a comprehensive overview of the necessary precautions and procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the operational scale and potential for exposure.

Operation Scale Eye Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions)Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.Standard laboratory coat.Generally not required if work is performed in a well-ventilated area or a chemical fume hood.[3][4]
Large-Scale Operations or Potential for Aerosolization Tightly fitting safety goggles with side-shields and a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene) with extended cuffs. Double-gloving may be considered.Chemical-resistant apron or coveralls over a laboratory coat.A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Property Value
Physical State Colorless or with yellow liquid; White or colorless crystals.[2]
Melting Point -82°C (lit.)[2]
Boiling Point 155°C (lit.)[2]
Flash Point 60°C (lit.)[2]
NFPA 704 Ratings Health: 0, Fire: 1, Reactivity: 0[2]

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol should be followed when handling this compound in a laboratory setting:

  • Preparation and Area Designation:

    • Ensure the work area is well-ventilated.[2] For procedures with a higher risk of aerosol generation, a certified chemical fume hood is required.

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Assemble all necessary equipment and materials, including PPE, before starting the experiment.

  • Donning of Personal Protective Equipment (PPE):

    • Put on a laboratory coat and ensure it is fully buttoned.

    • Don the appropriate eye and face protection as specified in the PPE table.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves are of the correct size and are inspected for any defects.

  • Handling this compound:

    • Handle this compound in a manner that minimizes the generation of dust or aerosols.[2]

    • Use non-sparking tools to prevent ignition sources.[2]

    • Avoid contact with skin and eyes.[2]

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination and Doffing of PPE:

    • After handling is complete, decontaminate the work area with an appropriate solvent.

    • Remove gloves using a technique that avoids skin contact with the outer surface of the glove.

    • Remove the laboratory coat, turning it inside out to contain any potential contamination.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small-Scale (e.g., Weighing) AssessScale->SmallScale Small LargeScale Large-Scale or Aerosol Potential AssessScale->LargeScale Large AssessAerosol Potential for Aerosolization? AssessAerosol->LargeScale Yes BasePPE Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat AssessAerosol->BasePPE No SmallScale->AssessAerosol EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Extended Cuff/Double Gloves - Chemical Apron/Coveralls - Consider Respirator LargeScale->EnhancedPPE Proceed Proceed with Handling BasePPE->Proceed EnhancedPPE->Proceed

Caption: Decision tree for selecting appropriate PPE for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.

    • Line the container with a clear plastic bag.[7]

  • Liquid Waste:

    • Unused or waste this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedures:

  • All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2] The rinsed container can then be disposed of as non-hazardous waste, or as directed by institutional policy.

By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl cinnamate
Reactant of Route 2
Reactant of Route 2
Cinnamyl cinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.